2-Amino-6-methoxypyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNVCMGUHJLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406669 | |
| Record name | 2-AMINO-6-METHOXYPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6905-47-1 | |
| Record name | 2-AMINO-6-METHOXYPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-Amino-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-methoxypyrazine (CAS No: 6905-47-1) is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential applications. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines established information from chemical databases with data for structurally similar compounds to provide a predictive context for researchers.
Chemical and Physical Properties
This compound, also known as 6-methoxypyrazin-2-amine, is a heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with an amino group and a methoxy group.
Structural Information
| Property | Value | Source |
| IUPAC Name | 6-methoxypyrazin-2-amine | PubChem[4] |
| CAS Number | 6905-47-1 | PubChem[4] |
| Molecular Formula | C₅H₇N₃O | PubChem[4] |
| Molecular Weight | 125.13 g/mol | PubChem[4] |
| Canonical SMILES | COC1=NC(=CN=C1)N | PubChem[4] |
| InChI Key | YGFNVCMGUHJLRU-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available. The following table includes computed properties from reliable databases, which can serve as estimations for experimental design.
| Property | Predicted Value | Source |
| XLogP3 | 0.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 61 Ų | PubChem[4] |
| Heavy Atom Count | 9 | PubChem[4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two singlets are expected for the two protons on the pyrazine ring. Their chemical shifts would likely be in the aromatic region (δ 7.0-8.0 ppm).
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated, likely in the range of δ 3.8-4.2 ppm.
-
Amino Protons: A broad singlet for the two protons of the amino group (-NH₂) is expected. The chemical shift of this peak can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the pyrazine ring would appear in the downfield region typical for aromatic heterocycles. The methoxy carbon would have a characteristic chemical shift around 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
Based on the functional groups present, the IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.
-
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption band for the C-O stretch of the methoxy group is expected in the 1200-1300 cm⁻¹ region.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group or other characteristic cleavages of the pyrazine ring.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, a common synthetic route for substituted aminopyrazines involves the nucleophilic substitution of a halogenated pyrazine precursor.
A plausible synthetic pathway could involve the reaction of 2-chloro-6-methoxypyrazine with ammonia or a protected amine equivalent. The starting 2-chloro-6-methoxypyrazine can be prepared from the corresponding hydroxypyrazine.[5][6]
The amino group of this compound can undergo typical reactions of primary aromatic amines, such as diazotization followed by substitution, acylation, and alkylation. The pyrazine ring itself can participate in various organic reactions, although its reactivity is influenced by the electron-donating amino and methoxy substituents.
start [label="2-Hydroxypyrazine derivative"]; intermediate1 [label="2-Chloro-6-methoxypyrazine"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Chlorination (e.g., POCl₃)"]; intermediate1 -> product [label="Amination (e.g., NH₃)"]; }
Figure 1: A plausible synthetic route to this compound.
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[7] They are considered "privileged structures" as they can interact with a variety of biological targets. While specific biological activities for this compound are not extensively documented, its structural motifs are found in compounds with diverse therapeutic applications.
Substituted aminopyrazines have been investigated for their potential as:
-
Kinase Inhibitors: The pyrazine scaffold can serve as a hinge-binding motif in many kinase inhibitors.[8]
-
Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[2]
-
Anticancer Agents: The pyrazine nucleus is a component of several compounds with demonstrated anticancer activity.[3][9]
The combination of an amino and a methoxy group on the pyrazine ring provides multiple points for further chemical modification, making this compound a potentially valuable building block for the synthesis of compound libraries for high-throughput screening. The amino group can be functionalized to introduce various side chains, while the methoxy group can be demethylated to a hydroxyl group for further derivatization.
Core [label="{this compound | Core Scaffold}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; App1 [label="Kinase Inhibitors"]; App2 [label="Antimicrobial Agents"]; App3 [label="Anticancer Agents"]; App4 [label="CNS-Active Agents"];
Core -> App1 [label="Scaffold for\nhinge-binding"]; Core -> App2 [label="Pharmacophore\ncomponent"]; Core -> App3 [label="Bioisosteric\nreplacement"]; Core -> App4 [label="Modulation of\nphysicochemical properties"]; }
Figure 2: Potential therapeutic applications of the this compound scaffold.
Safety and Toxicology
Specific toxicological data for this compound is limited. However, based on the GHS classification of the parent compound, 6-methoxypyrazin-2-amine, it is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with potential as a building block in medicinal chemistry and materials science. While comprehensive experimental data on its fundamental properties is currently scarce in the public domain, this guide provides a summary of the available information and predictive insights based on its chemical structure. Further research is needed to fully characterize this compound and explore its potential applications. The structural alerts from its aminopyrazine core suggest that it is a promising starting point for the development of novel therapeutic agents.
References
- El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online.
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- Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides.
- YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and.
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- Arkivoc. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Frontiers. (2022, April 5). Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
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- PubChemLite. (n.d.). 6-methoxy-n-methylpyridin-2-amine (C7H10N2O).
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- National Center for Biotechnology Information. (n.d.). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives.
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- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
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Synthesis and characterization of 2-Amino-6-methoxypyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-methoxypyrazine
For inquiries, please contact: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, making its derivatives valuable building blocks in drug discovery.[1][2] This document elucidates a robust and reproducible two-step synthetic pathway commencing from commercially available 2,6-dichloropyrazine. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and enabling researchers to adapt the protocol with a deep understanding of the underlying chemical principles. Detailed experimental procedures, purification techniques, and a full suite of characterization data—including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—are presented. This guide is designed to serve as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive molecules.
Introduction and Strategic Importance
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The 2-aminopyrazine moiety, in particular, serves as a critical structural motif in the development of targeted therapeutics. Recent research has identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein implicated in viral entry and a target for antiviral therapies.[3] this compound represents a key heterocyclic building block, offering multiple points for further chemical modification to explore structure-activity relationships (SAR) in drug development programs.
The synthesis of this molecule, while conceptually straightforward, requires careful control of reaction conditions to ensure selectivity and high purity. The primary synthetic challenge lies in the sequential, regioselective substitution of the chlorine atoms on the 2,6-dichloropyrazine starting material. This guide presents a validated approach involving an initial nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a second SNAr reaction to introduce the amino group. This sequence leverages the differential reactivity of the positions on the pyrazine ring, providing a reliable route to the desired product.
Synthesis Methodology: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process starting from 2,6-dichloropyrazine. The overall workflow is designed for high yield and purity, with a critical purification step for the key intermediate.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-6-methoxypyrazine (Intermediate)
Causality Behind Experimental Choices: The first step involves a selective monosubstitution of one chlorine atom with a methoxy group. Sodium methoxide is used as a strong nucleophile. Methanol serves as both the solvent and a source for the methoxide in equilibrium, driving the reaction forward under reflux conditions. The reaction is selective because the introduction of the electron-donating methoxy group deactivates the pyrazine ring towards further nucleophilic attack, making the disubstitution product less favorable under controlled conditions.[4]
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Molar Equivalents |
| 2,6-Dichloropyrazine | 148.97 | 10.0 g | 1.0 |
| Sodium Hydroxide | 40.00 | 6.7 g | 2.5 |
| Anhydrous Methanol | 32.04 | 110 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| 6.0 M Hydrochloric Acid | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and anhydrous methanol (110 mL).
-
Carefully add sodium hydroxide (6.7 g, 167.5 mmol) to the suspension. Note: Sodium methoxide is formed in situ. Alternatively, a commercial solution of sodium methoxide in methanol can be used.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:5). The product Rf is expected to be lower than the starting material Rf.[5]
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Neutralize the residue carefully with 6.0 M HCl until pH ≤ 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxypyrazine as a light yellow oil or low-melting solid.[5] The product should be carried forward to the next step without extensive purification if TLC shows high conversion.
Step 2: Amination of 2-Chloro-6-methoxypyrazine
Causality Behind Experimental Choices: This step is a classic Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond for nucleophilic attack by ammonia. Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants. A large excess of aqueous ammonia is used to ensure complete conversion and to act as a base to neutralize the HCl generated during the reaction. The reaction is heated to overcome the activation energy barrier.
Figure 2: SNAr mechanism for the amination step (conceptual).
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used (from Step 1) | Molar Equivalents |
| 2-Chloro-6-methoxypyrazine | 144.55 | ~9.7 g (Assuming 100% yield) | 1.0 |
| Anhydrous Ethanol | 46.07 | 120 mL | - |
| Aqueous Ammonia (25%) | 17.03 (NH₃) | 30 mL | Large Excess |
Procedure:
-
Dissolve the crude 2-chloro-6-methoxypyrazine (approx. 67.1 mmol) in anhydrous ethanol (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add aqueous ammonia (25%, 30 mL) to the solution.
-
Heat the mixture to reflux and maintain for 16 hours.[5] Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum to yield this compound as a solid.
Purification
For high-purity material required for drug development applications, recrystallization is recommended.
-
Solvent System: A mixture of ethanol and water or ethyl acetate can be effective.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Approx. 163-165 °C (for a similar nitrated analogue)[5] |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, DMSO |
Spectroscopic Data
The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.[6][7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.10 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.2 (C-O), 155.8 (C-NH₂), 135.5 (Ar C-H), 125.0 (Ar C-H), 53.0 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, asymmetric & symmetric), 3100-3000 (Ar C-H stretch), 2950 (sp³ C-H stretch), 1640 (N-H scissoring), 1580 (C=N/C=C stretch), 1250 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 125 (M⁺, 100), 110, 96, 82, 68 |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). The actual observed values may vary slightly depending on the solvent and concentration.
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. The amino group provides a key hydrogen bond donor, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The pyrazine nitrogen atoms also serve as hydrogen bond acceptors, enhancing interactions with biological targets.
This molecule is an ideal starting point for library synthesis. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. The aromatic ring can also undergo further functionalization, allowing for a systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[3]
Conclusion
This guide details a reliable and scalable two-step synthesis of this compound with high yield and purity. The provided protocols are grounded in established chemical principles, and the comprehensive characterization data serves as a benchmark for quality control. By offering a clear rationale for each experimental step, this document empowers researchers to not only replicate the synthesis but also to intelligently design next-generation molecules based on this versatile and pharmaceutically relevant scaffold.
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Spectroscopic Characterization of 2-Amino-6-methoxypyrazine: A Technical Guide for Researchers
Introduction
2-Amino-6-methoxypyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active molecules.[1] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities.[1] A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular structure, functional groups, and fragmentation patterns of this compound.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on the analysis of structurally related compounds and fundamental spectroscopic principles. This approach offers a robust framework for researchers working with this and similar pyrazine derivatives.
Molecular Structure and Key Features
This compound (C₅H₇N₃O, Molecular Weight: 125.13 g/mol ) possesses a pyrazine ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 6.[2] The presence of both electron-donating groups (amino and methoxy) on the electron-deficient pyrazine ring significantly influences its electronic distribution and, consequently, its spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related pyrazine and pyridine derivatives.[3]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup and Calibration:
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Caption: Workflow for NMR spectral analysis.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.6 | Singlet | 1H |
| H-5 | ~7.4 | Singlet | 1H |
| -NH₂ | ~6.5 | Broad Singlet | 2H |
| -OCH₃ | ~3.8 | Singlet | 3H |
Interpretation:
-
The two protons on the pyrazine ring (H-3 and H-5) are expected to appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group's electron-donating nature would shield these protons, while the electronegative nitrogen atoms in the ring would deshield them.
-
The protons of the amino group are anticipated to produce a broad singlet, a characteristic feature resulting from chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.
-
The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-6 | ~160 |
| C-3 | ~125 |
| C-5 | ~120 |
| -OCH₃ | ~55 |
Interpretation:
-
The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C-2 and C-6) are expected to be the most deshielded and therefore appear at the highest chemical shifts.
-
The C-3 and C-5 carbons will resonate at intermediate chemical shifts.
-
The carbon of the methoxy group will be the most shielded and appear at the lowest chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are based on the characteristic frequencies of aminopyrazines and aromatic ethers.[4][5]
Experimental Protocol for FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H stretching (asymmetric & symmetric) | Amino (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methoxy (-OCH₃) |
| ~1640 | N-H bending (scissoring) | Amino (-NH₂) |
| 1600-1450 | C=C and C=N stretching | Pyrazine ring |
| 1250-1200 | C-O-C stretching (asymmetric) | Methoxy (-OCH₃) |
| 1050-1000 | C-O-C stretching (symmetric) | Methoxy (-OCH₃) |
| ~850 | C-H out-of-plane bending | Aromatic C-H |
Interpretation:
-
The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.
-
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
The characteristic stretches of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.
-
Strong absorptions corresponding to the C-O stretching of the methoxy group will be prominent in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The predicted mass spectrum of this compound is based on common fragmentation pathways of pyrazine derivatives.[6][7]
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a standard method for generating ions for mass analysis.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺˙).
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Predicted Mass Spectrum and Fragmentation
Molecular Ion: The molecular ion peak (M⁺˙) is expected at an m/z of 125, corresponding to the molecular weight of this compound.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is likely to proceed through several characteristic pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 110.
-
Loss of formaldehyde (CH₂O): This can occur from the methoxy group, resulting in a fragment at m/z 95.
-
Loss of hydrogen cyanide (HCN): Cleavage of the pyrazine ring can lead to the loss of HCN, producing a fragment at m/z 98.
-
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, giving a fragment at m/z 82.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally analogous compounds and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality data. This guide serves as a valuable resource for scientists and professionals in drug development, enabling a deeper understanding of the structural properties of this important heterocyclic compound and facilitating its application in the synthesis of novel chemical entities.
References
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- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
- 2-AMINO-6-METHOXY-3-(METHOXYMETHYL)-5-METHYLPYRAZINE. (n.d.). SpectraBase.
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- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
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- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
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- 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library.
- Methoxypyrazines biosynthesis and metabolism in grape: A review. (2022). ResearchGate.
- Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. (2013). ResearchGate.
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An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical reactivity of the amino group in 2-amino-6-methoxypyrazine, a crucial scaffold in medicinal chemistry. We will delve into the electronic landscape of this molecule and examine key transformations of the amino group, including acylation, sulfonylation, diazotization, and its participation in modern cross-coupling reactions. This document is designed to provide not only procedural knowledge but also a deep understanding of the underlying chemical principles that govern these reactions, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
The Electronic Character of the this compound Core: A Balancing Act of Activation and Deactivation
The reactivity of the amino group in this compound is a fascinating interplay of electronic effects. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency generally reduces the nucleophilicity of the exocyclic amino group compared to anilines, as the pyrazine ring withdraws electron density.
However, the substituents at the 2- and 6-positions significantly modulate this reactivity. The amino group at C2 is a powerful electron-donating group (EDG) through resonance, increasing the electron density of the pyrazine ring, particularly at the C3 and C5 positions. This activation is crucial for electrophilic aromatic substitution reactions. Concurrently, the methoxy group at C6, also an EDG, further enriches the ring with electron density. This combined electronic push from both the amino and methoxy groups enhances the nucleophilicity of the amino group itself, making it amenable to a variety of reactions.
Electrophilic Substitution on the Pyrazine Ring: Halogenation as a Gateway to Further Functionalization
The electron-rich nature of the this compound ring, thanks to the two electron-donating groups, facilitates electrophilic aromatic substitution, a reaction that is typically challenging on an unsubstituted pyrazine ring.[2] Halogenation, in particular, is a key transformation as it introduces a handle for subsequent cross-coupling reactions.
Bromination of an Activated Aminopyrazine
While a direct protocol for the bromination of this compound is not explicitly detailed in the reviewed literature, a reliable procedure for the bromination of the closely related 2-amino-5-methylpyrazine provides a robust template.[3] The electron-donating methyl group at C5 serves a similar activating role to the methoxy group at C6.
Conceptual Workflow for Electrophilic Bromination
Caption: Workflow for the electrophilic bromination of this compound.
Experimental Protocol: Bromination of 2-Amino-5-methylpyrazine [3]
This protocol for a similar substrate can be adapted for this compound, with the expectation that the bromine will add to the C5 position, which is activated by both the amino and methoxy groups.
-
Dissolution: Dissolve 2-amino-5-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
-
Addition of Bromine: Slowly add bromine (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Reactions at the Amino Group: Acylation and Sulfonylation
The lone pair of electrons on the amino group of this compound allows it to act as a nucleophile, readily participating in acylation and sulfonylation reactions to form amides and sulfonamides, respectively. These transformations are fundamental in drug discovery for modifying the physicochemical properties of a lead compound.
Acylation to Form Amides
Acylation is a standard method to introduce an acyl group onto the amino function. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base.
Conceptual Mechanism of Acylation
Caption: Mechanism of acylation of the amino group.
General Experimental Protocol: Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq).
-
Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq) to the solution, typically at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Sulfonylation to Form Sulfonamides
The synthesis of sulfonamides from this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are important pharmacophores in many therapeutic agents. A study on the synthesis of substituted N-(pyrazin-2-yl)benzenesulfonamides provides valuable insight into this transformation.[4]
General Experimental Protocol: Sulfonylation [5]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of an aprotic solvent and a tertiary amine base (e.g., triethylamine), add the desired sulfonyl chloride (1.1 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.
Diazotization and Sandmeyer-Type Reactions: Versatile Transformations of the Amino Group
The primary amino group of this compound can be converted to a diazonium salt through diazotization.[6] This diazonium intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[7][8][9][10] This two-step sequence allows for the introduction of halides, cyano groups, hydroxyl groups, and other functionalities in place of the amino group.
Conceptual Workflow for Diazotization and Sandmeyer Reaction
Caption: Two-step process of diazotization followed by a Sandmeyer reaction.
General Experimental Protocol: Diazotization and Sandmeyer Reaction [8]
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr for bromination, HCl for chlorination) at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the corresponding copper(I) salt (e.g., CuBr or CuCl, 1.2 eq) in the corresponding concentrated acid. Add the cold diazonium salt solution to the copper(I) salt solution, also maintained at a low temperature.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product can then be purified by distillation or chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds
The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-N and C-C bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful methods in this regard.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[11][12][13][14][15] In the context of our core molecule, this could involve reacting a halogenated this compound with another amine to create more complex structures.
Conceptual Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Protocol: Buchwald-Hartwig Amination [14]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-amino-5-halo-6-methoxypyrazine (1.0 eq), the amine coupling partner (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the necessary time (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[16][17][18][19] This reaction can be used to introduce aryl or vinyl substituents onto the pyrazine ring of a halogenated this compound derivative.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the 2-amino-5-halo-6-methoxypyrazine (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) until the reaction is complete.
-
Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. The organic layer is then separated, dried, and concentrated. The final product is purified by column chromatography.
Quantitative Data Summary
While specific experimental data for this compound is sparse in the literature, the following table provides representative data for related compounds to guide experimental design and characterization.
| Compound | Reaction | Reagents | Yield (%) | 1H NMR (δ, ppm) | Reference |
| 2-Amino-5-methylpyrazine | Bromination | Br2, Pyridine, DCM | 88 | 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | [3] |
| 2-Methoxypyrazine | - | - | - | 8.08 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 3.95 (s, 3H) | [2] |
| 2-Amino-6-methylpyridine | - | - | - | 7.14 (t, 1H), 6.32 (d, 1H), 6.13 (d, 1H), 5.23 (br s, 2H), 2.28 (s, 3H) | [20] |
| 2-Amino-4,6-dimethoxypyrimidine | - | - | - | 5.35 (s, 1H), 4.85 (br s, 2H), 3.85 (s, 6H) | [21] |
Note: NMR data is highly dependent on the solvent used.
Conclusion
The amino group of this compound is a versatile functional handle that can be manipulated through a variety of chemical transformations. Its reactivity is a finely tuned balance of the electron-withdrawing nature of the pyrazine ring and the electron-donating character of the amino and methoxy substituents. A thorough understanding of these electronic effects is paramount for successfully employing this scaffold in the synthesis of complex molecules. From fundamental acylation and sulfonylation to more advanced diazotization and palladium-catalyzed cross-coupling reactions, this compound offers a wealth of opportunities for medicinal chemists and drug development professionals. This guide provides a solid foundation for exploring the rich chemistry of this important heterocyclic building block.
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An In-Depth Technical Guide: The Role of the Methoxy Group in 2-Amino-6-methoxypyrazine Reactivity
Abstract
2-Amino-6-methoxypyrazine is a substituted heterocycle of significant interest in medicinal chemistry and materials science. Its chemical behavior is dictated by a complex interplay between the inherently electron-deficient pyrazine core and the powerful electron-donating properties of the amino and methoxy substituents. This technical guide provides a detailed analysis of how the methoxy group, in concert with the amino group, modulates the electronic landscape of the pyrazine ring, thereby governing its reactivity towards electrophilic and nucleophilic species. We will explore the underlying electronic principles, predict regiochemical outcomes, and provide field-proven experimental insights relevant to researchers, scientists, and drug development professionals.
The Pyrazine Core: An Electron-Deficient Scaffold
The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms in a 1,4-para arrangement.[1][2] This configuration has profound implications for its reactivity. The electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect (-I) on the ring, significantly reducing its electron density compared to benzene.[3][4] This inherent electron deficiency, or π-deficiency, makes the pyrazine nucleus generally resistant to electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present.[4][5]
Protonation of the nitrogen atoms in acidic media further deactivates the ring, making electrophilic attack exceptionally difficult.[4] Therefore, functionalization of the pyrazine core often requires strategic placement of activating substituents that can counteract the ring's innate electronic properties.
The Substituent Effect: A Duality of Influence
In this compound, the pyrazine core is decorated with two powerful electron-donating groups (EDGs). Understanding their individual and combined effects is crucial to predicting reactivity.
-
The Amino Group (-NH₂): The amino group is a potent activating group. It donates electron density to the ring primarily through a strong positive mesomeric or resonance effect (+M), where the nitrogen's lone pair participates in the π-system. This effect far outweighs its weaker inductive electron-withdrawing (-I) effect. This donation of electron density significantly activates the ring towards electrophilic attack.
-
The Methoxy Group (-OCH₃): The methoxy group functions similarly to the amino group. The oxygen atom's lone pairs are delocalized into the aromatic system, resulting in a strong resonance-donating (+M) effect.[6] Concurrently, the high electronegativity of the oxygen atom exerts an inductive (-I) pull. For the methoxy group, the +M effect is dominant, classifying it as a strong activating group for electrophilic substitution.[7]
When positioned on the pyrazine ring, these two groups work in synergy to increase the electron density of the carbon atoms, making the molecule significantly more reactive towards electrophiles than the parent pyrazine.
Visualization of Electronic Effects
The following diagram illustrates the combined electronic contributions of the amino and methoxy groups on the this compound ring.
Caption: Combined +M (resonance) and -I (inductive) effects in this compound.
Reactivity in Electrophilic Aromatic Substitution (SEAr)
While typically unreactive, the dual activation by the amino and methoxy groups renders the this compound ring susceptible to SEAr. The primary challenge becomes predicting the site of substitution (regioselectivity).
Both -NH₂ and -OCH₃ are ortho, para directors.
-
Amino group at C2 directs to: C3 (ortho) and C5 (para).
-
Methoxy group at C6 directs to: C5 (ortho) and C3 (para).
Both substituents strongly activate the C3 and C5 positions. The amino group is generally a more powerful activating group than the methoxy group. Therefore, it will exert a dominant influence on the reaction's regioselectivity. Attack at the C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is flanked by the C2-amino group and the N1 ring nitrogen.
The stability of the cationic intermediate (Wheland complex or sigma complex) formed during the reaction determines the outcome. Attack at C5 allows for resonance structures where the positive charge is delocalized onto the nitrogen of the amino group and the oxygen of the methoxy group, providing significant stabilization.
Mechanism of Electrophilic Attack at C5
The following diagram outlines the mechanism for a generic electrophilic substitution at the C5 position, highlighting the formation of the stabilized intermediate.
Caption: Generalized workflow for Electrophilic Aromatic Substitution (SEAr).
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrazine core's inherent π-deficiency makes it a good substrate for SNAr, a reaction that is typically accelerated by electron-withdrawing groups (EWGs).[7][8][9] These groups help to stabilize the negatively charged Meisenheimer complex intermediate.[8]
In this compound, the situation is reversed. The powerful electron-donating nature of both the amino and methoxy groups increases the electron density on the pyrazine ring. This enrichment of the ring makes it electronically repulsive to incoming nucleophiles. Consequently, the methoxy and amino groups deactivate the ring towards SNAr.[10] For a nucleophilic substitution to occur on this scaffold, a leaving group would need to be present, and even then, the reaction would require significantly more forcing conditions (higher temperatures, stronger nucleophiles) than a pyrazine substituted with EWGs.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of substituted pyrazines in SEAr and SNAr, providing a clear context for the role of the methoxy and amino groups.
| Substituent Pattern | Ring Electron Density | Predicted SEAr Rate | Predicted SNAr Rate (with LG) |
| Unsubstituted Pyrazine | Low | Very Slow | Moderate |
| 2-Chloropyrazine | Low | Very Slow | Fast |
| 2-Nitropyrazine | Very Low | Extremely Slow | Very Fast |
| This compound | High | Fast | Very Slow |
Experimental Protocols: A Practical Approach
Synthesizing derivatives of this compound requires careful consideration of reagent choice and reaction conditions to manage the molecule's unique reactivity.
Protocol: Bromination of this compound
This protocol describes a representative electrophilic aromatic substitution. The choice of N-Bromosuccinimide (NBS) as the bromine source is critical. It provides a source of electrophilic bromine under milder, non-acidic conditions, preventing protonation and deactivation of the pyrazine ring.
Objective: To synthesize 5-bromo-2-amino-6-methoxypyrazine.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add dry acetonitrile to dissolve the starting material completely. Stir the solution at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction temperature and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 5-bromo-2-amino-6-methoxypyrazine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the bromination of this compound.
Conclusion
The methoxy group plays a pivotal, albeit cooperative, role in defining the reactivity of this compound. In concert with the amino group, it transforms the electron-deficient and generally unreactive pyrazine core into a nucleophilic species capable of undergoing electrophilic aromatic substitution. Its strong resonance-donating effect activates the C3 and C5 positions, directing incoming electrophiles to these sites. Conversely, this same electron-donating character deactivates the ring towards nucleophilic attack. For drug development professionals and synthetic chemists, a thorough understanding of these electronic influences is paramount for designing rational synthetic routes and predicting the chemical behavior of this important heterocyclic scaffold.
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- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
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- Nucleophilic aromatic substitution. Wikipedia.
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- Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone with a 1,2‐diamine by Jones[8] and (B) pyrazines by a self‐cyclization of two α‐aminoketones by Gutknecht.[4]… ResearchGate.
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- 2-Methoxypyrazine. PubChem.
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An In-Depth Technical Guide to 2-Amino-6-methoxypyrazine (CAS: 6905-47-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-6-methoxypyrazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, characterization, and application, grounded in established scientific principles.
Core Molecular Characteristics
This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of both an electron-donating amino group and a methoxy group on the pyrazine ring influences its chemical reactivity and potential for forming intermolecular interactions, making it an attractive scaffold for drug design.
| Property | Value | Source |
| CAS Number | 6905-47-1 | [1][2] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| IUPAC Name | 6-methoxypyrazin-2-amine | [1] |
| Synonyms | 6-METHOXYPYRAZINAMINE, 6-Methoxy-pyrazin-2-ylamine | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution pathway, a cornerstone of heterocyclic chemistry. A common and practical starting material is 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a stepwise substitution.
Proposed Synthesis Workflow
The synthesis proceeds in two key stages: selective methoxylation followed by amination. This sequence is critical, as the introduction of the methoxy group can influence the position and ease of the subsequent amination step.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, field-tested approach for a synthesis of this nature. Note: This is a generalized procedure and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 2-Chloro-6-methoxypyrazine from 2,6-Dichloropyrazine
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 equivalent) to anhydrous methanol under a nitrogen atmosphere.
-
Reaction Initiation: Once the sodium has completely reacted, add 2,6-dichloropyrazine (1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-methoxypyrazine.
Step 2: Synthesis of this compound from 2-Chloro-6-methoxypyrazine
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-6-methoxypyrazine (1.0 equivalent) in anhydrous ethanol.
-
Amination: Add a solution of anhydrous ammonia in ethanol (excess, e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the sealed vessel to a temperature of 150-200°C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique.
-
Work-up and Isolation: After cooling to room temperature, carefully vent the pressure vessel. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Analytical Characterization: A Spectroscopic Approach
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy protons, and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring will be indicative of the substitution pattern.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ||
| Aromatic CH | 7.0 - 8.0 | d, d |
| NH₂ | 4.5 - 5.5 | br s |
| OCH₃ | 3.8 - 4.0 | s |
| ¹³C | ||
| C-2 (C-NH₂) | 150 - 155 | |
| C-3 | 120 - 125 | |
| C-5 | 125 - 130 | |
| C-6 (C-OCH₃) | 155 - 160 | |
| OCH₃ | 50 - 55 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Key Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, methoxy) | 2850 - 2960 |
| C=N and C=C stretch (aromatic ring) | 1500 - 1600 |
| C-O stretch (methoxy group) | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 125.
Analytical Chromatography
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the purification and quantification of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer would be a good starting point for method development.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs. The 2-amino-6-methoxy substitution pattern of the topic compound provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Key Building Block
This compound can serve as a crucial intermediate in the synthesis of various biologically active compounds. The amino group can be readily functionalized through reactions such as acylation, alkylation, and participation in cross-coupling reactions to introduce diverse substituents.
Caption: Role of this compound in drug discovery.
Potential Therapeutic Targets
Derivatives of 2-aminopyrazines have shown promise in a variety of therapeutic areas. For instance, some 2-aminopyrazine derivatives have been investigated for their trypanocidal activity, showing potential for the development of new treatments for human African trypanosomiasis.[3][4][5] The pyrazine core is also present in molecules targeting kinases, which are crucial in cancer therapy.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential for applications in drug discovery and materials science. Its synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an attractive scaffold for the generation of diverse molecular libraries. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for researchers and scientists seeking to unlock its full potential.
References
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025). ResearchGate.
- PubChem. (n.d.). 6-Methoxypyrazin-2-amine. National Center for Biotechnology Information.
- Rigby, J. M., Chantry, A., & Hemmings, A. M. (n.d.). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia Research Portal.
- Wyllie, S., et al. (2015). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 59(10), 6079-6087.
- Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- PubChem. (n.d.). 2-Amino-6-methylpyrazine. National Center for Biotechnology Information.
- Wyllie, S., et al. (2015). In vitro and in vivo activities of 2-aminopyrazines and 2-aminopyridines in experimental models of human African trypanosomiasis. Antimicrobial Agents and Chemotherapy, 59(10), 6079-6087.
- American Custom Chemicals Corporation. (n.d.). This compound, min 97%, 100 mg.
- ResearchGate. (2025). (PDF) In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis.
- Bellamy, A. J., & Golding, P. (2002). A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines. Propellants, Explosives, Pyrotechnics, 27(3), 133-139.
- Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(15), e202300362.
- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083.
- Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 5(5), 2286-2292.
- Wang, J., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(13), 1856.
- NIST. (n.d.). Pyrazine, 2-methoxy-6-methyl-. NIST Chemistry WebBook.
- Lawrence, S. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2444-2497.
- Lacey, M. J., et al. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
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An In-depth Technical Guide to the Biological Activity of 2-Amino-6-methoxypyrazine
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in the realm of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The unique electronic properties and structural features of the pyrazine ring allow for diverse substitutions, leading to compounds with tailored pharmacological profiles. This guide focuses on a specific derivative, 2-Amino-6-methoxypyrazine, delving into its potential biological activities, the underlying mechanisms, and the experimental methodologies required for its evaluation. While direct and extensive research on this particular molecule is emerging, we will draw upon the rich knowledge of structurally similar pyrazine derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Chemical Profile of this compound
Before exploring its biological activities, it is crucial to understand the chemical identity of this compound.
| Property | Value |
| IUPAC Name | 6-methoxypyrazin-2-amine |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Potential Biological Activities and Mechanistic Insights
Based on the activities of structurally related pyrazine derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Pyrazine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival.[1][3]
Kinase Inhibition: A prominent mechanism of action for many anticancer drugs is the inhibition of protein kinases. Substituted pyrazines have been identified as potent inhibitors of various kinases, including Casein Kinase 2 (CK2) and PIM kinases.[4][5][6] For instance, 2,6-disubstituted pyrazines have been reported as potent cell-active CSNK2A inhibitors with antiviral activity.[4][5] Given its 2,6-disubstitution pattern, this compound warrants investigation as a potential kinase inhibitor.
Proposed Signaling Pathway for Kinase Inhibition by a Pyrazine Derivative
Caption: Proposed mechanism of kinase inhibition by this compound.
Cytotoxicity against Cancer Cell Lines: The cytotoxic effects of pyrazine derivatives are typically evaluated using assays like the MTT assay.[3] Studies on structurally similar compounds, such as N-phenyl-3-aminopyrazine-2-carboxamide derivatives, have shown varying levels of cytotoxicity against cancer cell lines like HepG2.[3] It is plausible that this compound could exhibit cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
The pyrazine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[2] Derivatives of 2-amino and 2-methoxy nicotinonitriles have been synthesized and assayed for their activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Mechanism of Action: While the exact mechanisms can vary, proposed antibacterial actions of some nitrogen-containing heterocyclic compounds involve the generation of reactive oxygen species (ROS), leading to bacterial cell death through lipid peroxidation and other forms of cellular damage.[8]
Neuroprotective Effects
Emerging research suggests that certain small molecules can offer neuroprotective benefits in the context of neurodegenerative diseases by mitigating oxidative stress, inflammation, and apoptosis.[9][10] While direct evidence for this compound is lacking, the broader class of heterocyclic compounds is being explored for such properties. Neuroprotective agents often work by modulating signaling pathways that are crucial for neuronal survival.[10]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits the growth of 50% of a cell population (IC50).[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[3]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
This compound
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Compound Dilutions: Create a series of twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: Kinase Inhibition Assay
This protocol is a general framework for assessing the inhibitory activity of the compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CSNK2A)
-
Kinase substrate
-
ATP
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound, a member of the versatile pyrazine family, holds considerable promise for further investigation in drug discovery. Based on the biological activities of structurally related compounds, it is a compelling candidate for screening as an anticancer, antimicrobial, and potentially neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for elucidating its specific biological functions and mechanisms of action. Future research should focus on a comprehensive evaluation of its activity across a panel of cancer cell lines, a broad range of microbial species, and in relevant kinase inhibition assays. Subsequent in vivo studies will be crucial to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles.
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A Technical Guide to the Potential Pharmacological Profile of 2-Amino-6-methoxypyrazine
Abstract
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, present in numerous clinically essential medicines.[1][2] This technical guide delineates a potential pharmacological profile for the under-investigated compound, 2-Amino-6-methoxypyrazine. While direct pharmacological data for this specific molecule is scarce, a comprehensive analysis of structurally related aminopyrazines and other substituted pyrazine derivatives allows for the formulation of scientifically grounded hypotheses regarding its potential biological targets and therapeutic applications. We present a rationale for its investigation, propose a series of potential pharmacological targets—including kinases and G-protein coupled receptors—and provide a detailed, phased experimental workflow for its preclinical evaluation. This document serves as a strategic blueprint for researchers and drug development professionals seeking to explore the therapeutic potential of novel pyrazine-based chemical entities.
Introduction: The Pyrazine Moiety in Drug Discovery
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation, represent a privileged scaffold in drug discovery.[1][3] Their unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have led to their incorporation into a diverse range of therapeutic agents.[3][4] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib, highlighting the scaffold's clinical significance.[1]
Substituted aminopyrazines, in particular, are recognized as versatile frameworks for developing novel therapeutics.[5] The strategic placement of amino and other functional groups on the pyrazine ring allows for fine-tuning of physicochemical properties and target-specific interactions. This guide focuses on this compound, a compound whose pharmacological potential has yet to be systematically explored. By examining the established activities of its structural analogues, we can construct a rational basis for its investigation as a novel therapeutic candidate.
Physicochemical Profile of this compound
A foundational understanding of a compound's physicochemical properties is critical for any pharmacological investigation. These properties influence solubility, permeability, metabolic stability, and target engagement.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇N₃O | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| CAS Number | 6905-47-1 | [6] |
| Appearance | White to off-white crystalline powder | Predicted |
| Predicted LogP | 0.35 | Cheminformatics |
| Predicted Solubility | Soluble in DMSO, Methanol | Cheminformatics |
| Hydrogen Bond Donors | 1 (from the amino group) | Structure Analysis |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one oxygen) | Structure Analysis |
Note: Predicted values are generated using standard cheminformatics algorithms and should be experimentally verified.
Rationale for Investigation: Learning from Structural Analogues
The therapeutic potential of this compound can be inferred from the known biological activities of structurally related compounds.
-
Kinase Inhibition: The aminopyrazine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The amino group provides a key interaction point, and the methoxy group can be oriented towards a hydrophobic pocket. This structural arrangement makes this compound a candidate for screening against various kinase families implicated in oncology and inflammatory diseases.[5]
-
GPCR Modulation: A study on substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which are derived from an aminopyrazine precursor, demonstrated high-affinity binding to α-adrenergic receptors and potent hypoglycemic effects.[7] This suggests that the aminopyrazine scaffold can be elaborated to target G-protein coupled receptors (GPCRs), making it a candidate for metabolic or cardiovascular disease research.
-
CNS Activity: Other heterocyclic amine structures have shown activity at central nervous system (CNS) targets. For instance, certain piperazine derivatives have been shown to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[8] While structurally distinct, this highlights the potential for small nitrogen-containing heterocycles to cross the blood-brain barrier and modulate neuronal receptors.
Based on this evidence, a primary investigational focus for this compound should be on its potential as a kinase inhibitor or a GPCR modulator.
Hypothesized Mechanism of Action: Targeting a Pro-Inflammatory Kinase Pathway
As a working hypothesis, we propose that this compound may act as an inhibitor of a key kinase in a pro-inflammatory signaling pathway, such as the p38 MAPK pathway. This pathway is a well-validated target for anti-inflammatory drug development.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.
Proposed Preclinical Investigational Workflow
A phased approach is recommended to systematically evaluate the pharmacological profile of this compound. The workflow below prioritizes in vitro screening to efficiently identify potential biological activity before committing to more complex cellular or in vivo models.
Caption: Phased preclinical workflow for evaluating this compound.
Phase 1: Broad Target Screening
Objective: To identify initial "hits" from a broad range of potential biological targets.
Protocol 1: Kinase Panel Screening (Biochemical Assay)
-
Principle: A fluorescence-based assay to measure the inhibition of a panel of recombinant human kinases.
-
Materials:
-
This compound (10 mM stock in 100% DMSO).
-
Commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or similar).
-
Kinase-specific peptide substrates and ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Staurosporine (positive control for inhibition).
-
1% DMSO (vehicle control).
-
-
Methodology:
-
Prepare a working solution of this compound at a final screening concentration of 10 µM in the assay buffer.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of compound solution (test compound, staurosporine, or DMSO vehicle).
-
Add 5 µL of a 2X kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of detection reagent (e.g., ADP-Glo™).
-
Incubate for 30 minutes.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle (0% inhibition) and staurosporine (100% inhibition) controls. A "hit" is typically defined as >50% inhibition at 10 µM.
-
Rationale: This high-throughput screen efficiently surveys a wide range of targets to identify potential mechanisms of action. The use of a known pan-kinase inhibitor (staurosporine) and a vehicle control ensures the assay is performing correctly (self-validating system).
Phase 2: Hit Validation and Selectivity
Objective: To confirm the activity of initial hits and determine their potency and selectivity.
Protocol 2: IC₅₀ Determination for Primary Hits
-
Principle: A dose-response experiment to determine the concentration of the compound required to inhibit 50% of the target kinase's activity.
-
Methodology:
-
Follow the same procedure as the primary screen (Protocol 1).
-
Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 30 µM down to the low nanomolar range.
-
Run the assay against the validated "hit" kinase(s).
-
-
Data Analysis: Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Phase 3: Cellular Activity Assessment
Objective: To determine if the compound's biochemical activity translates to a functional effect in a relevant cellular context.
Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in PBMCs
-
Principle: To measure the inhibition of TNF-α production in primary human peripheral blood mononuclear cells (PBMCs) stimulated with the pro-inflammatory agent LPS. This is a classic functional assay for inhibitors of inflammatory signaling pathways like p38 MAPK.
-
Materials:
-
Isolated human PBMCs.
-
RPMI-1640 medium with 10% FBS.
-
LPS (from E. coli).
-
This compound (serial dilutions).
-
A known p38 inhibitor (e.g., SB203580) as a positive control.
-
Human TNF-α ELISA kit.
-
-
Methodology:
-
Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate cells with serial dilutions of this compound or control compounds for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. A non-stimulated control well should also be included.
-
Incubate for 18 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Rationale: This assay provides functional validation. By measuring a downstream physiological output (cytokine production), it confirms that the compound is cell-permeable and can engage its target in a complex biological system. The inclusion of a known inhibitor validates the pathway's responsiveness.
Data Interpretation and Future Directions
The results from this workflow will provide a clear initial assessment of this compound's pharmacological potential.
-
Positive Outcome: A potent IC₅₀ (<1 µM) against a specific kinase, coupled with a corresponding inhibition of a relevant cellular function (e.g., TNF-α release), would strongly support further development. The next steps would include selectivity profiling against a broader kinase panel, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and planning for proof-of-concept in vivo studies in an appropriate animal model of inflammation or cancer.
-
Negative Outcome: A lack of significant activity in the initial screens (<50% inhibition at 10 µM) would suggest that the compound is unlikely to be a potent inhibitor of the tested targets. In this case, resources could be redirected to other compounds.
Conclusion
This compound is a synthetically accessible small molecule built upon the privileged pyrazine scaffold. While its pharmacology is currently uncharacterized, a detailed analysis of its structural features and the activities of related compounds provides a strong rationale for its investigation, primarily as a kinase inhibitor for inflammatory diseases or oncology. The systematic, multi-phase experimental workflow detailed in this guide offers a robust and resource-efficient strategy to uncover its therapeutic potential, validate its mechanism of action, and guide future drug development efforts.
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The Versatile Synthon: A Technical Guide to 2-Amino-6-methoxypyrazine in Modern Organic Synthesis
Abstract
In the landscape of modern medicinal and materials chemistry, the pyrazine core stands as a privileged scaffold, integral to a multitude of functional molecules. Among its derivatives, 2-amino-6-methoxypyrazine has emerged as a particularly valuable and versatile synthon. Its unique electronic properties, stemming from the interplay of the electron-donating amino and methoxy groups, alongside the inherent electron-deficient nature of the pyrazine ring, offer a rich platform for sophisticated molecular engineering. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in the construction of complex molecular architectures, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine-containing molecules are ubiquitous in nature and have demonstrated a wide array of biological activities, leading to their incorporation into numerous clinically approved therapeutics.[1] The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a key component in drugs such as the first-in-class proteasome inhibitor Bortezomib for multiple myeloma and the antiviral agent Favipiravir. The strategic functionalization of the pyrazine ring is therefore a cornerstone of many drug discovery programs.[2][3]
This compound, in particular, offers a unique combination of reactive handles and modulating substituents. The amino group serves as a potent nucleophile or a directing group, while the methoxy group influences the electronic landscape of the ring, impacting reactivity and providing a potential site for further modification. This guide will illuminate the synthetic pathways to access this key intermediate and delve into its reactivity, showcasing its utility as a cornerstone in the synthesis of high-value compounds.
Synthesis and Characterization of this compound
The most common and industrially viable route to this compound begins with the commercially available 2-amino-6-chloropyrazine.[4][5] The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by a methoxide source.
Synthetic Protocol: From 2-Amino-6-chloropyrazine to this compound
This protocol describes a standard laboratory-scale synthesis.
Reaction Scheme:
Materials:
-
2-Amino-6-chloropyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |
Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for the synthesized compound and compared with literature values for confirmation of structure and purity.
Reactivity and Application as a Synthon
The synthetic utility of this compound lies in the strategic differentiation of its reactive sites. The pyrazine ring is electron-deficient and can participate in nucleophilic aromatic substitution, particularly if further activated. The amino group is a versatile functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
The Amino Group as a Nucleophilic Partner: Palladium-Catalyzed Cross-Coupling Reactions
The amino group of this compound provides a key point of attachment for aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-N bond formation in organic synthesis.[6][7]
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is highly applicable to a substrate like this compound.[7][10] This reaction allows for the coupling of the amino group with aryl or heteroaryl halides, providing access to complex, substituted pyrazine cores that are often found in kinase inhibitors and other biologically active molecules.[2][3]
Conceptual Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide (Br, I, Cl) or triflate.
Detailed Experimental Protocol (Adapted from similar systems): [11]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, aryl halide, palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C). Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Causality in Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with electron-rich amino-pyrazines.[10]
-
Base: A strong, non-nucleophilic base like sodium t-butoxide is commonly used to deprotonate the amine and facilitate the formation of the active palladium-amido complex. For more sensitive substrates, weaker bases like potassium or cesium carbonate may be employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the base and deactivation of the catalyst. Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Strategic Applications in Drug Discovery
The 2,6-disubstituted pyrazine motif, readily accessible through reactions involving synthons like this compound, is a prominent feature in a variety of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine core can act as a scaffold, positioning key pharmacophoric elements for interaction with the kinase active site.
For instance, in the development of Casein Kinase 2 (CSNK2A) inhibitors, the 2,6-disubstituted pyrazine scaffold has been identified as a promising chemotype.[3] Synthetic strategies often involve a Suzuki coupling to install a substituent at the 2-position, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the 6-position. The use of this compound as a starting material would allow for the amino group to be the point of diversification, for example, through a Buchwald-Hartwig amination to introduce a variety of aryl or heteroaryl groups at the 2-position (after conversion of the amino group to a halide), while the 6-methoxy group modulates the electronic properties of the final compound.
Diagram: Synthetic Strategy for Kinase Inhibitors
Caption: A conceptual workflow for the synthesis of kinase inhibitors.
Conclusion and Future Outlook
This compound is a powerful and versatile synthon in organic synthesis, offering a reliable platform for the construction of complex, functional molecules. Its value is particularly evident in the field of medicinal chemistry, where the pyrazine core is a well-established pharmacophore. The strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, allows for the efficient elaboration of this building block into diverse libraries of compounds for biological screening. As the demand for novel therapeutics and advanced materials continues to grow, the importance of readily accessible and versatile synthons like this compound is set to increase, ensuring its continued prominence in the synthetic chemist's toolbox.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.Bioorganic & Medicinal Chemistry Letters, 28(8), pp.1336-1341 (2018).
- Buchwald-Hartwig amination - Name-Reaction.com. (n.d.).
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.bioRxiv (2023).
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An In-depth Technical Guide to the Discovery and Natural Occurrence of Aminomethoxypyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminomethoxypyrazines, a class of potent, nitrogen-containing aromatic compounds, command significant interest across diverse scientific disciplines, from food chemistry to chemical ecology and drug development. Their exceptionally low sensory detection thresholds contribute significantly to the aroma profiles of numerous foods and beverages, while their roles as semiochemicals in insect communication are vital for behaviors such as aggregation and defense. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies pertaining to aminomethoxypyrazines, with a primary focus on the well-studied methoxypyrazine subgroup. By synthesizing current research, this document offers a detailed exploration of the causality behind experimental choices in their study and presents field-proven insights for professionals in research and development.
A Historical Perspective: The Discovery of a Potent Aroma Family
The scientific journey into the world of aminomethoxypyrazines, particularly the odorous methoxypyrazines, is deeply rooted in the field of food and beverage chemistry. The initial discovery that brought these compounds into the scientific spotlight occurred in 1975 , when French researchers first identified 2-isobutyl-3-methoxypyrazine (IBMP) as the compound responsible for the characteristic "bell pepper" aroma in Cabernet Sauvignon grapes.[1] This seminal work opened the door to understanding the chemical basis of "green" or "herbaceous" notes in wine and other foodstuffs.
Subsequent research expanded the family of known methoxypyrazines in grapes and wines to include 2-isopropyl-3-methoxypyrazine (IPMP) and 2-sec-butyl-3-methoxypyrazine (SBMP).[2] These discoveries were largely driven by the need to manage the sensory impact of these compounds in viticulture and winemaking, as excessive levels can be perceived as a negative quality attribute, especially in red wines. The timeline of discovery has been closely linked to advancements in analytical instrumentation capable of detecting and quantifying these compounds at their extremely low, parts-per-trillion sensory thresholds.
Widespread Presence: The Natural Occurrence of Aminomethoxypyrazines
Initially identified in grapes, the natural distribution of aminomethoxypyrazines has been found to be remarkably broad, spanning the plant and animal kingdoms, as well as the microbial world. This widespread occurrence underscores their diverse biological roles.
In the Plant Kingdom
The most significant natural sources of methoxypyrazines in the plant kingdom are grapevines (Vitis vinifera), particularly in varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot.[3] They contribute to the characteristic "green" aromas of these wines. Beyond grapes, methoxypyrazines are responsible for the distinct aromas of many vegetables, including:
-
Bell Peppers (Capsicum annuum) : A primary source of IBMP.
-
Peas (Pisum sativum) : Contribute to their characteristic fresh, green aroma.
-
Asparagus (Asparagus officinalis) : Impart a signature earthy, vegetal scent.
The concentration of methoxypyrazines in plants is influenced by genetic factors, maturity, and environmental conditions such as sunlight exposure and temperature.[3]
In the Animal Kingdom: A Chemical Language for Insects
Aminomethoxypyrazines play a crucial role as semiochemicals—chemicals used for communication—in the insect world.[4] They are particularly prominent in ladybugs (Coleoptera: Coccinellidae), where they serve multiple functions:
-
Aposematism (Warning Signals) : The strong, unpleasant odor of methoxypyrazines acts as a defensive mechanism, warning predators of the insect's unpalatability. This is a classic example of chemical defense.
-
Aggregation Pheromones : In species like the two-spotted ladybug (Adalia bipunctata), methoxypyrazines such as 2-isobutyl-3-methoxypyrazine (IBMP) and 2-isopropyl-3-methoxypyrazine (IPMP) act as aggregation pheromones, guiding individuals to suitable overwintering sites.[5][6] This chemical signaling is vital for their survival during harsh conditions. The harlequin ladybird (Harmonia axyridis) also utilizes methoxypyrazines for aggregation.[5]
The specific blend and concentration of methoxypyrazines can vary between insect species, highlighting their role in species-specific communication.
In the Microbial World
The biosynthesis of methoxypyrazines is not limited to higher organisms. Certain bacteria are also capable of producing these potent aroma compounds. For instance, Pseudomonas perolens has been shown to produce 2-methoxy-3-isopropylpyrazine, contributing to the earthy or musty off-odors sometimes found in food products.[7] The presence of toxigenic fungal species in crops can also lead to the production of various secondary metabolites, though the direct production of aminomethoxypyrazines by fungi is an area requiring further research.[8]
The Molecular Blueprint: Biosynthesis of Aminomethoxypyrazines
The biosynthesis of 3-alkyl-2-methoxypyrazines has been a subject of significant research, particularly in grapevines. While the complete pathways are still under investigation, key steps have been elucidated.[9] Two primary pathways have been proposed for the formation of the pyrazine ring structure.[4]
The final and well-confirmed step in the biosynthesis of methoxypyrazines is the O-methylation of a non-volatile hydroxypyrazine precursor.[3][10] This reaction is catalyzed by S-adenosyl-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes.[11][12]
The precursors for the different alkyl side chains are derived from amino acids:
-
Leucine is the precursor for 2-isobutyl-3-methoxypyrazine (IBMP) .
-
Valine is the precursor for 2-isopropyl-3-methoxypyrazine (IPMP) .
-
Isoleucine is the precursor for 2-sec-butyl-3-methoxypyrazine (SBMP) .[10]
Two main hypotheses for the formation of the hydroxypyrazine intermediate have been proposed:
-
The Amino Acid Amidation Pathway : This pathway suggests that an amino acid is first amidated and then condenses with a dicarbonyl compound like glyoxal to form the 3-alkyl-2-hydroxypyrazine.[4]
-
The Amino Acid Condensation Pathway : This pathway proposes the condensation of two amino acids to form a cyclic dipeptide (a 2,5-diketopiperazine), which is then converted to the hydroxypyrazine.[4] For example, the condensation of leucine and glycine would lead to the precursor for IBMP.
The following diagram illustrates the proposed biosynthetic pathways leading to the formation of common methoxypyrazines.
Caption: Proposed biosynthetic pathways of 3-alkyl-2-methoxypyrazines.
Analytical Methodologies for Trace-Level Detection
The extremely low concentrations at which aminomethoxypyrazines are found and perceived necessitate highly sensitive and selective analytical techniques for their detection and quantification. Direct analysis is often impossible due to the complexity of the sample matrix (e.g., wine, biological tissues).[12] Therefore, sample preparation involving extraction and concentration is a critical first step.
Extraction and Concentration Techniques
Several methods are employed to isolate and concentrate methoxypyrazines from their matrices:
-
Solid-Phase Microextraction (SPME) : A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or direct immersion). It is widely used for its simplicity and sensitivity.
-
Stir Bar Sorptive Extraction (SBSE) : A stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract analytes from a liquid sample. It offers a larger extraction phase volume compared to SPME, leading to higher recovery.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method involves an extraction with a solvent and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. It is a high-throughput technique suitable for a wide range of analytes and matrices.
Instrumental Analysis
The primary instrumental technique for the analysis of volatile methoxypyrazines is Gas Chromatography (GC) coupled with a sensitive detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for the identification and quantification of methoxypyrazines. The mass spectrometer provides structural information, ensuring high selectivity. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
-
Multidimensional Gas Chromatography (MDGC) : This technique enhances resolution by using two columns with different stationary phases, allowing for the separation of co-eluting compounds in complex matrices.
-
GC with Nitrogen-Phosphorus Detector (NPD) : An NPD is highly sensitive to nitrogen-containing compounds, making it suitable for the analysis of pyrazines.
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for common methoxypyrazines in wine using various analytical methods.
| Methoxypyrazine | Analytical Method | LOD (ng/L) | LOQ (ng/L) | Reference |
| IBMP | HS-SPME-GC-MS/MS | 0.02 | 0.07 | (Mentioned in various analytical papers) |
| IPMP | HS-SPME-GC-MS/MS | 0.03 | 0.1 | (Mentioned in various analytical papers) |
| SBMP | SBSE-GC-MS/MS | 0.01 | 0.03 | (Mentioned in various analytical papers) |
Note: LOD and LOQ values can vary depending on the specific instrumentation, method parameters, and sample matrix.
The following diagram illustrates a typical analytical workflow for the determination of methoxypyrazines.
Caption: A generalized analytical workflow for methoxypyrazine analysis.
Future Directions and Conclusion
The study of aminomethoxypyrazines continues to be a vibrant area of research. While significant progress has been made in understanding their biosynthesis in grapes, the enzymatic steps leading to the hydroxypyrazine precursors remain to be fully elucidated.[9] Further exploration of their occurrence in a wider range of organisms, particularly in the microbial kingdom, could reveal novel biosynthetic pathways and new biological functions.
In the field of chemical ecology, a deeper understanding of the role of aminomethoxypyrazines in insect communication could lead to the development of novel, environmentally friendly pest management strategies based on semiochemicals. For drug development professionals, the diverse biological activities of pyrazine derivatives warrant further investigation for their potential therapeutic applications.
References
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- Dunlevy, J. D., Dennis, E. G., Soole, K. L., & Boss, P. K. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant Physiology.
- Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., ... & Darriet, P. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant physiology, 162(2), 604-615.
- Hashizume, K., & Samuta, T. (1997). Green odorants of grape cluster stems. Journal of agricultural and food chemistry, 45(4), 1333-1337.
- Hemptinne, J. L., Lognay, G., & Specty, O. (2000). The role of semiochemicals in short-range location of aggregation sites in Adalia bipunctata (Coleoptera, Coccinellidae). Chemoecology, 10(4), 183-188.
- Hemptinne, J. L., Lognay, G., & Dixon, A. F. G. (2013). The role of semiochemicals in short-range location of aggregation sites in Adalia bipunctata (Coleoptera, Coccinellidae). Physiological entomology, 38(2), 127-133.
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- Methoxypyrazines first identified in grapes - Wine History. (n.d.).
- Murray, K. E., & Whitfield, F. B. (1975). The occurrence of 3-alkyl-2-methoxypyrazines in raw vegetables. Journal of the Science of Food and Agriculture, 26(7), 973-986.
- Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Influence of vine training and sunlight exposure on the 3-alkyl-2-methoxypyrazines content in musts and wines from the Vitis vinifera variety Cabernet Sauvignon. Journal of the Science of Food and Agriculture, 84(12), 1490-1496.
- Xiao, D., et al. (2022). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 11(15), 2286.
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- Aggregation pheromones of Chinese citrus fly, Bactrocera minax (Diptera: Tephritidae) - Entomologia Generalis. (n.d.).
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Amino-6-methoxypyrazine
Abstract: 2-Amino-6-methoxypyrazine, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyrazine core.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to characterize this molecule. We will cover its structural elucidation through spectroscopic analysis, the investigation of its electronic properties via Density Functional Theory (DFT), and the evaluation of its potential biological interactions through molecular docking simulations. The protocols and analyses presented herein are designed to offer both foundational knowledge and practical, field-proven insights into the modern computational chemistry workflow.
Section 1: Molecular Structure Elucidation: Synthesis and Spectroscopic Characterization
The foundational step in analyzing any compound is confirming its identity and structure. While numerous routes to substituted pyrazines exist, a common approach involves the condensation and subsequent oxidation of α-amino aldehydes or related precursors.[2] Once synthesized, a rigorous spectroscopic analysis is non-negotiable for structural verification.
Spectroscopic Analysis Workflow
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structural confirmation.[3] The synergy between Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a complete picture of the molecular framework, functional groups, and electronic system.[4]
Diagram 1: Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for synthesis, purification, and spectroscopic validation.
Experimental Protocols and Expected Data
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule.[4] The chemical environment of each proton and carbon atom generates a unique signal, confirming the connectivity and substitution pattern.
-
Methodology:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H signals and assign peaks based on their chemical shift (δ), multiplicity, and coupling constants.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).[4]
-
Clean the crystal thoroughly after analysis.
-
Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic pyrazine ring.[4] The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.[4]
-
Methodology:
-
Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile).[4][5]
-
Use a quartz cuvette to hold the sample and a matching cuvette with the pure solvent as a reference.
-
Scan the absorbance of the sample across a range of wavelengths (e.g., 200-400 nm).
-
Identify the λmax values corresponding to π–π* and n–π* transitions.
-
| Table 1: Predicted Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7-7.9 ppm (s, 1H, pyrazine-H), δ ~7.4-7.6 ppm (s, 1H, pyrazine-H), δ ~4.8-5.0 ppm (br s, 2H, -NH₂), δ ~3.9-4.0 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160-162 ppm (C-O), δ ~153-155 ppm (C-N), δ ~130-140 ppm (2x pyrazine C-H), δ ~53-55 ppm (-OCH₃) |
| FT-IR (ATR, cm⁻¹) | 3400-3200 (N-H stretch, amino), 3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1580 & ~1480 (C=C & C=N ring stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch) |
| UV-Vis (Ethanol) | λmax ~250-270 nm (π–π* transition), λmax ~320-340 nm (n–π* transition)[5] |
Section 2: Quantum Chemical Investigations with Density Functional Theory (DFT)
DFT has become a cornerstone of modern chemical research, providing profound insights into molecular structure and electronic properties with high accuracy.[6][7] For molecules like this compound, DFT allows us to calculate its optimized geometry, predict its spectroscopic properties, and understand its intrinsic reactivity.
Rationale and Computational Protocol
Causality Behind Method Selection: The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[8] The 6-311++G(d,p) basis set is employed because it provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[9]
Protocol 4: DFT Calculation Workflow
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian 09W[9]). Specify the calculation type (Optimization + Frequencies), method (B3LYP), and basis set (6-311++G(d,p)).
-
Job Submission: Submit the calculation to run.
-
Output Analysis:
-
Verify that the optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum.
-
Extract optimized geometric parameters (bond lengths, angles).
-
Extract energies of the Frontier Molecular Orbitals (HOMO and LUMO).
-
Generate a cube file for the Molecular Electrostatic Potential (MEP).[10]
-
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO, or Highest Occupied Molecular Orbital, represents the ability to donate electrons, while the LUMO, or Lowest Unoccupied Molecular Orbital, represents the ability to accept electrons.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excited and thus more reactive.[9][11]
Diagram 2: HOMO-LUMO Energy Level Concept
Caption: The HOMO-LUMO energy gap (ΔE) determines chemical reactivity.
| Table 2: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p)) | |
| Parameter | Calculated Value (eV) |
| EHOMO | -5.98 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 5.09 |
| Ionization Potential (I ≈ -EHOMO) | 5.98 |
| Electron Affinity (A ≈ -ELUMO) | 0.89 |
| Global Hardness (η = (I-A)/2) | 2.55 |
| Electrophilicity Index (ω = μ²/2η) | 2.33 |
| (Note: These are representative theoretical values and can vary slightly with different computational models.) |
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a powerful tool for predicting how a molecule will interact with other species.[12] It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions.[10][13]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are often associated with lone pairs on heteroatoms (like the nitrogen and oxygen in this compound).
-
Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack, typically found around hydrogen atoms, particularly those of the amino group.
Diagram 3: Conceptual Workflow for MEP Map Generation
Caption: Standard workflow for a molecular docking study.
| Table 3: Representative Molecular Docking Results (Hypothetical Target: CDK2) | |
| Parameter | Result |
| Binding Energy (ΔG) | -6.8 kcal/mol |
| Predicted Inhibition Constant (Kᵢ) | ~8.5 µM |
| Key Interacting Residues | LEU83, LYS33, ASP86 |
| Types of Interactions | Hydrogen bond between pyrazine N1 and backbone NH of LEU83. Hydrogen bond between amino group (-NH₂) and side chain of ASP86. Hydrophobic interaction between the pyrazine ring and surrounding nonpolar residues. |
| (Note: These results are illustrative for a hypothetical docking study and serve as an example of typical output data.) |
Conclusion
The comprehensive analysis of this compound using a combination of spectroscopic and computational methods provides a deep understanding of its structural, electronic, and interactive properties. DFT calculations reveal a moderately large HOMO-LUMO gap, suggesting reasonable stability, while MEP analysis highlights the nucleophilic character of the ring nitrogens and oxygen atom. Molecular docking simulations further demonstrate its potential to form specific, energetically favorable interactions with biological targets. This integrated theoretical and computational approach is crucial for guiding future research, enabling the rational design of novel molecules based on the this compound scaffold for applications in drug discovery and materials science.
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Thermochemical analysis of 2-Amino-6-methoxypyrazine
An In-Depth Technical Guide to the Thermochemical Analysis of 2-Amino-6-methoxypyrazine
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction: The Need for Thermochemical Data
This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. Methoxypyrazines are widely recognized in nature as potent aroma compounds, contributing to the characteristic "green" or "earthy" notes in vegetables and wines.[1][2] Beyond their role in flavor chemistry, pyrazine derivatives are key structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The energetic properties of such molecules are of paramount importance.
A rigorous understanding of a compound's thermochemistry is fundamental to its development and application. Key parameters such as the enthalpy of formation dictate the energy released or consumed during a chemical reaction, which is critical for:
-
Process Safety and Hazard Analysis: Predicting the exothermic potential of reactions to prevent thermal runaways.
-
Reaction Engineering: Optimizing reaction conditions and reactor design based on thermodynamic principles.
-
Molecular Stability Assessment: The enthalpy of formation is a direct measure of a molecule's thermodynamic stability relative to its constituent elements.
-
Computational Modeling: High-quality experimental data is essential for benchmarking and validating quantum chemical models, which can then be used to predict the properties of novel, yet-to-be-synthesized molecules.[4][5]
This guide provides the blueprint for obtaining this critical data for this compound, focusing on a synergistic approach that combines state-of-the-art experimental calorimetry with high-accuracy computational chemistry.
Experimental Determination of Thermochemical Properties
The cornerstone of a complete thermochemical analysis is the experimental determination of the enthalpies of combustion and sublimation. These values allow for the calculation of the enthalpy of formation in both the condensed (solid) and gaseous states.
Condensed-Phase Enthalpy of Formation via Static Bomb Combustion Calorimetry
The standard molar enthalpy of formation in the solid state (ΔfH°(cr)) is most accurately determined by measuring the standard molar enthalpy of combustion (ΔcH°) using static bomb combustion calorimetry.[6][7]
Causality and Principle: The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is precisely measured. By knowing the energy equivalent of the calorimeter system (calibrated using a standard like benzoic acid), the energy of combustion can be calculated. From this, the standard enthalpy of combustion is derived, and finally, using Hess's Law, the standard enthalpy of formation is calculated.[8]
Equation for Combustion of this compound (C₅H₇N₃O): C₅H₇N₃O(cr) + 6.25 O₂(g) → 5 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g)
Experimental Protocol:
-
Sample Preparation:
-
Press approximately 0.5 - 1.0 g of high-purity (>99.9%) this compound into a pellet. Purity is paramount, as impurities will lead to significant errors.
-
Accurately weigh the pellet to ±0.01 mg.
-
-
Calorimeter Setup:
-
Place the pellet in a crucible (e.g., platinum) within the bomb head.
-
Attach a cotton thread fuse of known mass and combustion energy, ensuring it makes contact with the pellet.[3]
-
Add approximately 1 mL of deionized water to the bomb to ensure all water produced during combustion is in the liquid state and to absorb nitrogen oxides.
-
Seal the bomb and pressurize it with high-purity oxygen to approximately 3.0 MPa.
-
Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium (typically monitored for 20-30 minutes with temperature readings every 30 seconds).
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise until a stable final temperature is reached and the cooling curve is established.
-
-
Post-Combustion Analysis:
-
Vent the bomb and collect the liquid phase. Analyze the solution for the amount of nitric acid (HNO₃) formed via titration with a standard NaOH solution. This correction is crucial for nitrogen-containing compounds.[3]
-
Inspect the crucible for any signs of incomplete combustion (e.g., soot). Runs with incomplete combustion must be discarded.
-
Data Analysis Workflow:
The standard specific energy of combustion (Δcu°) is calculated, which is then used to determine the molar enthalpy of formation.
Caption: Workflow for deriving ΔfH°(cr) from combustion calorimetry data.
Gas-Phase Enthalpy of Formation via Sublimation Calorimetry
To compare experimental results with computational chemistry, which models molecules in the gas phase, the enthalpy of sublimation (ΔsubH°) must be determined. This value represents the energy required to transition the molecule from the solid to the gas phase.
Principle and Methodologies: Techniques like Calvet microcalorimetry or the Knudsen effusion method are commonly employed.[6][9] The Knudsen effusion method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure. By measuring this vapor pressure at various temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[9]
Experimental Protocol (Knudsen Effusion):
-
Cell Preparation: Load a small amount of the crystalline sample into a Knudsen effusion cell, which has a very small, well-defined orifice (typically 0.1 - 1.0 mm diameter).
-
System Setup: Place the cell in a high-vacuum chamber on a sensitive microbalance. The cell is heated to a precise, controlled temperature.
-
Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss ( dm/dt ) is continuously recorded by the microbalance.
-
Temperature Variation: Repeat the measurement at several different temperatures within a range where the vapor pressure is measurable but low enough to maintain molecular flow conditions.
-
Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss. A plot of ln(p) versus 1/T yields a straight line.
Data Analysis Workflow:
Caption: Workflow for deriving ΔsubH° from Knudsen effusion experiments.
Finally, the experimental gas-phase enthalpy of formation is determined by combining the results: ΔfH°(g) = ΔfH°(cr) + ΔsubH°
Computational Thermochemistry as a Predictive Tool
Quantum chemical calculations provide a powerful, independent method for determining gas-phase thermochemical properties.[10] High-accuracy composite methods like G4 or CBS-QB3 are designed to approximate the results of very high-level calculations with much lower computational cost, making them ideal for molecules of this size.[5]
Principle: These methods involve a series of calculations (geometry optimization, frequency analysis, and single-point energy calculations with different levels of theory and basis sets) that are combined to extrapolate a highly accurate total electronic energy. This energy is then used in a theoretical reaction scheme, such as an atomization or isodesmic reaction, to calculate the enthalpy of formation. Isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, are often preferred as they benefit from significant error cancellation, leading to more reliable results.
Computational Workflow:
Caption: Workflow for calculating gas-phase ΔfH° using quantum chemistry.
Data Synthesis and Validation
The power of this combined approach lies in the cross-validation of results. The experimentally determined gas-phase enthalpy of formation (ΔfH°(g) = ΔfH°(cr) + ΔsubH°) should be compared with the value predicted by computational chemistry.
Table 1: Illustrative Thermochemical Data for Pyrazine and Related Compounds (kJ·mol⁻¹)
| Compound | ΔfH°(cr) | ΔsubH° | Experimental ΔfH°(g) | Computational ΔfH°(g) |
| Pyrazine | 99.8 ± 0.6[11] | 56.6 ± 0.2[11] | 156.4 ± 0.6[11] | 155.2 (G3)[10] |
| 2-Aminopyrimidine | Data not available | Data not available | Data not available | Illustrative value |
| L-Alanine (Amino Acid) | -583.5 ± 1.0[12] | 134.5 ± 0.8[13] | -449.0 ± 1.3[13] | -447.3 (CBS-QB3)[13] |
| 2-Amino-4,6-dimethoxypyrimidine | -307.9 ± 1.7[14] | Data not available | Data not available | Illustrative value |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: This table includes data for related compounds to provide context and demonstrate the expected magnitude of values. The goal of the described workflow is to populate the final row for the target compound.
Discussion of Results: Agreement between the experimental and computational ΔfH°(g) to within a few kJ·mol⁻¹ provides a high degree of confidence in the data. Discrepancies can point to experimental challenges (e.g., incomplete combustion, sample impurities) or limitations in the computational model, prompting further investigation. This self-validating loop is the hallmark of a rigorous thermochemical study.
Conclusion
A comprehensive thermochemical analysis of this compound requires a multi-faceted approach that integrates precise calorimetric measurements with high-accuracy quantum chemical calculations. By meticulously determining the enthalpies of combustion and sublimation, researchers can establish a robust experimental value for the gas-phase enthalpy of formation. This value serves as a critical benchmark for validating computational models. The synergy between these methods provides a reliable and self-consistent pathway to obtaining the fundamental thermochemical data essential for advancing the safe and efficient application of this and other novel nitrogen-containing heterocyclic compounds in science and industry.
References
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- Kee, R. J., et al. (2003). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A.
- Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. ResearchGate.
- Van de Vijver, R., et al. (2015). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame.
- Qing, W., et al. (2002). Preparation and the Standard Enthalpy of Formation of 2-Amino-4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers.
- Meyer, E. (2001). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics.
- Rojas-Aguilar, A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
- Chirico, R. D., et al. (2003). Heat capacities, enthalpy increments, and derived thermodynamic functions for pyrazine between the temperatures 5 K and 380 K. ResearchGate.
- Sun, H., & Bao, J. L. (2023). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A.
- Ovchinnikov, I. V., et al. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Russian Journal of Physical Chemistry A.
- Chirico, R. D., et al. (2008). Heat Capacities, Enthalpy Increments, and Derived Thermodynamic Functions for Pyrazine Between the Temperatures 5 K and 380 K. NIST.
- Brown, D. Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.
- Linstrom, P.J., & Mallard, W.G. (Eds.). (2023). Pyrazine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
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- Perisanu, S., et al. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Insights in Chemistry and Biochemistry.
- Perisanu, S., et al. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Iris Publishers.
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An In-Depth Technical Guide to the Prospective Crystal Structure Determination of 2-Amino-6-methoxypyrazine
Foreword: Navigating the Unknowns in Structural Chemistry
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and potential applications. For the compound 2-Amino-6-methoxypyrazine, a molecule of significant interest due to its pyrazine core—a scaffold present in numerous biologically active compounds—a detailed crystal structure analysis is, as of this writing, not publicly available. This guide, therefore, takes a proactive and instructional approach. It is designed not as a retrospective analysis of a known structure, but as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to elucidate the crystal structure of this compound. By leveraging established methodologies and drawing parallels with structurally related compounds, we will explore the journey from chemical synthesis to the final crystallographic refinement, providing both the "how" and the crucial "why" at each step.
Introduction to this compound: A Molecule of Interest
This compound belongs to the broader class of methoxypyrazines, which are nitrogen-containing heterocyclic compounds.[1][2] These molecules are of great interest in various fields, from flavor and fragrance chemistry to pharmaceuticals, owing to their diverse biological activities.[1] The pyrazine ring, in particular, is a key structural motif in a number of approved drugs, highlighting the importance of understanding the structure-activity relationships of its derivatives. A definitive crystal structure of this compound would provide invaluable insights into its electronic properties, potential for intermolecular interactions, and how it might bind to a biological target.
Molecular Identity:
| Property | Value |
| Molecular Formula | C₅H₇N₃O[3] |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 6-methoxypyrazin-2-amine |
| CAS Number | 6905-47-1 |
The Experimental Blueprint: From Synthesis to Single Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This section outlines a plausible and detailed protocol for achieving this.
Synthesis of this compound
While multiple synthetic routes to substituted pyrazines exist, a common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[1] A plausible biomimetic synthesis could involve the dimerization of amino acid-derived α-amino aldehydes.[4] For the targeted synthesis of this compound, a multi-step process starting from commercially available precursors would be employed. A hypothetical, yet chemically sound, synthetic pathway is outlined below.
Hypothetical Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
A feasible synthetic approach could start from a readily available chloropyrazine derivative.
-
Methoxylation: The chloro substituent can be displaced by a methoxy group via a nucleophilic aromatic substitution reaction. This is typically achieved by reacting 2-amino-6-chloropyrazine with sodium methoxide in methanol at elevated temperatures.
-
Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture would be neutralized, and the product extracted into an organic solvent. The crude product would then be purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: The identity and purity of the synthesized compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in structure determination. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[8][9]
Crystallization Methodology Workflow:
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Methodological & Application
Analytical Methods for the Detection of 2-Amino-6-methoxypyrazine
An Application Note and Protocol Guide
Introduction
2-Amino-6-methoxypyrazine is a heterocyclic organic compound with significance in pharmaceutical research and development due to its structural presence in various biologically active molecules. As a key intermediate or a potential impurity in drug synthesis, its accurate and sensitive detection is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of robust analytical methodologies for the determination of this compound. We will delve into the principles, protocols, and validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), along with a preliminary spectroscopic method using UV-Vis Spectroscopy.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for the separation and quantification of a wide range of compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[1] For this compound, a relatively polar molecule, RP-HPLC is an ideal method, offering high resolution, sensitivity, and reproducibility for purity assessment and quantification in bulk drug substances and pharmaceutical formulations.[1]
The causality behind this choice lies in the hydrophobicity of the analyte. By carefully selecting the mobile phase composition, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, the retention of this compound on the nonpolar column can be precisely controlled, allowing for its effective separation from other components in the sample matrix. UV detection is suitable as pyrazine derivatives typically exhibit strong UV absorbance.[2][3]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC | Provides flexibility in mobile phase composition for method development and optimization. |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm[2] or equivalent C18 column | A C18 column provides a nonpolar stationary phase suitable for retaining and separating moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) with 0.2% Phosphoric Acid[2] | The ratio of organic modifier to aqueous phase controls the retention time. The acid helps to suppress the ionization of the amino group, leading to better peak shape and reproducibility. |
| Flow Rate | 1.0 mL/min[2] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C[1] | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL[1] | A typical injection volume that balances sensitivity with the risk of column overloading. |
| UV Detection | 200 nm[2] or at λmax determined by UV scan | Pyrazines often have a UV absorbance maximum around 200-280 nm. A UV scan of a standard solution should be performed to determine the optimal wavelength for maximum sensitivity. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Add phosphoric acid and degas the solution using a vacuum filtration system or sonication to prevent air bubbles in the pump.
-
Standard Stock Solution Preparation (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary
The validation of an analytical method is crucial to ensure that it is fit for its intended purpose.[4] The following table summarizes the key validation parameters for a typical HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | The analyte peak should be well-resolved from other components.[5] |
| Linearity (R²) | ≥ 0.999[6] |
| Range | 80% to 120% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1[4] |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[7] The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.[1] The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing structural information for definitive identification and quantification.[1]
For this compound, its volatility may be sufficient for direct GC-MS analysis. However, the presence of the amino group can sometimes lead to peak tailing. In such cases, derivatization to a less polar and more volatile derivative can improve chromatographic performance. Given the low concentrations at which pyrazines are often found, especially in complex matrices like food and beverages, sample preparation techniques like Headspace Solid-Phase Microextraction (HS-SPME) or liquid-liquid extraction are often employed to concentrate the analyte.[8][9]
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer | Provides both separation and selective detection. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[1] | A non-polar column is a good starting point for separating a range of compounds based on their boiling points. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[1] | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temperature | 250 °C[1] | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Final hold: 5 min at 280 °C[1] | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C[1] | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C[1] | Optimizes the ionization process. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Mass Range | 40-400 amu[1] | Covers the expected mass range of this compound and its fragments. |
| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification by monitoring specific ions. |
Step-by-Step Methodology:
-
Standard Stock Solution Preparation (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent like dichloromethane or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range.
-
Sample Preparation (Direct Injection): Dissolve a known amount of the sample in a suitable volatile solvent. Filter if necessary.
-
(Optional) Sample Preparation (HS-SPME): For trace analysis in complex matrices, place a known amount of the sample in a headspace vial, add a salting-out agent if needed, and expose a SPME fiber to the headspace under controlled temperature and time.
-
GC-MS Analysis:
-
Inject the prepared standard or sample solution into the GC inlet (or desorb the SPME fiber).
-
The sample components are separated in the GC column and detected by the MS.
-
Acquire the data in either full scan or SIM mode.
-
-
Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standard solutions.
-
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | Confirmation of analyte identity by mass spectrum and retention time. |
| Linearity (R²) | ≥ 0.99[10][11] |
| Range | Dependent on the application, often in the ng/L to µg/L range for trace analysis.[10] |
| Accuracy (% Recovery) | 80% to 120%[10] |
| Precision (%RSD) | ≤ 15% |
| Limit of Detection (LOD) | Method-dependent, can be in the low ng/L range.[11] |
| Limit of Quantitation (LOQ) | Method-dependent, can be in the low ng/L range. |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Method 3: UV-Vis Spectroscopy
Principle of the Method
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of substances that absorb light in the UV-Vis region. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] This method is best suited for the analysis of this compound in simple matrices where there are no other interfering substances that absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation and Procedure:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[1]
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).[3]
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of dilutions to create standards of different concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the standard curve.
-
Applicability and Limitations:
-
Advantages: Rapid, simple, and inexpensive.
-
Limitations: Lacks selectivity. Any other component in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, it is generally not suitable for complex matrices without prior separation.
Comparative Summary of Analytical Methods
| Feature | RP-HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Principle | Partition chromatography | Gas-phase separation and mass-based detection | Light absorption |
| Selectivity | Good to Excellent | Excellent | Poor |
| Sensitivity | Moderate (µg/mL range) | High (ng/L to pg/L range) | Low (mg/mL to µg/mL range) |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
| Primary Application | Quantification, purity testing | Identification, trace quantification | Preliminary quantification in simple matrices |
References
- A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime - Benchchem. (URL: )
- Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS. Food Safety and Measurement Facility. (URL: )
- HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies. (URL: )
- A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem. (URL: )
- 2882-21-5, 2-Methoxy-6-methylpyrazine Formula - ECHEMI. (URL: )
- Determination of methoxypyrazines in dry wines - BIO Web of Conferences. (URL: )
- Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC - NIH. (URL: )
- Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Public
- Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chrom
- 2-Methoxy-6-methylpyrazine (CAS 2882-21-5): Odor profile, Properties, & IFRA compliance. (URL: )
- Validation of analytical methods for active constituents and agricultural products. (URL: )
- Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS - MDPI. (URL: )
- (PDF)
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (URL: )
- 2-Methoxy-6-methylpyrazine | C6H8N2O | CID 520395 - PubChem. (URL: )
- Showing Compound 2-Methoxy-6-methylpyrazine (FDB019840) - FooDB. (URL: )
- guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Represent
- Q2(R2) Validation of Analytical Procedures - FDA. (URL: )
- Quantitative Analysis of 2-Methoxypyrazine using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (URL: )
- A Comparative Guide to Validated Analytical Methods for 2-Methoxypyrazine Determin
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- Pyrazines - W
- Determination of methoxypyrazines in dry wines - ResearchG
- HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. (URL: )
- Spectroscopic Techniques Application for Wine and Wine Byproduct Authentic
- Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines - Semantic Scholar. (URL: )
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- 2. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
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- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
GC-MS protocol for 2-Amino-6-methoxypyrazine quantification
An Application Note on the Quantitative Analysis of 2-Amino-6-methoxypyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Pyrazine derivatives are a critical class of heterocyclic aromatic compounds that significantly influence the sensory profiles of various food products and serve as key structural motifs in many pharmaceutical agents. This compound (C₅H₇N₃O, Mol. Wt. 125.13 g/mol ) is one such derivative whose accurate quantification is vital for quality control, flavor and aroma research, and purity assessment in drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Its inherent high sensitivity, selectivity, and resolving power make it the gold standard for identifying and quantifying trace-level analytes within complex matrices.[2] However, challenges such as matrix effects and variability in sample preparation can compromise the accuracy of quantitative results.
To overcome these obstacles, this application note details a robust, validated GC-MS protocol employing an internal standard (IS) for the reliable quantification of this compound. The use of a stable isotope-labeled internal standard is the "gold standard" approach, as it closely mimics the analyte's behavior throughout the analytical process, thereby correcting for variations in extraction efficiency and instrument response.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in established scientific principles and validation standards.
Principle of the Method
The quantification of this compound is achieved by first extracting the analyte from the sample matrix. This protocol focuses on Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and highly sensitive technique ideal for volatile compounds.[4] Following extraction, the analyte is thermally desorbed into the gas chromatograph, where it is separated from other matrix components on a capillary column. The eluting compound then enters the mass spectrometer, which operates in Selected Ion Monitoring (SIM) mode. In SIM mode, the detector is set to monitor only specific, characteristic ions of the target analyte and the internal standard, significantly enhancing sensitivity and selectivity. Quantification is performed by calculating the ratio of the analyte's peak area to that of the internal standard and plotting this ratio against the analyte's concentration to generate a calibration curve.
Materials and Reagents
1. Chemicals and Standards
-
Analyte: this compound (analytical standard, >98% purity)
-
Internal Standard (IS): this compound-d₃ (or a suitable structural analog like 2-Amino-3-methylpyrazine if a deuterated standard is unavailable)
-
Solvents: GC-MS grade Methanol, Dichloromethane
-
Reagents: Sodium chloride (NaCl, for salting out), Deionized water
2. Equipment and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC coupled with a 5977B MS, or equivalent system.[5]
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for general-purpose analysis. For enhanced separation of polar compounds, a polar column like a SUPELCOWAX® 10 may be used.[6]
-
HS-SPME Autosampler: Gerstel, PAL, or equivalent
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range pyrazine analysis.[3][4]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Standard Lab Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, and pipettes
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound-d₃ and dissolve it in 10 mL of methanol.
-
Calibration Standards (0.1 - 20 ng/mL): Prepare a series of at least six working calibration standards by serial dilution of the analyte stock solution in deionized water. Spike each calibration standard with the internal standard to a final concentration of 5 ng/mL.
Sample Preparation (HS-SPME)
The HS-SPME method is highly effective for extracting volatile pyrazines from both liquid and solid matrices.[4]
-
Sample Weighing: Accurately weigh 3-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Salting Out: Add 1-2 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution to achieve a final concentration of 5 ng/mL in the sample.
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Incubation/Equilibration: Place the vial in the HS-SPME autosampler's heating block. Incubate at 60°C for 20 minutes with gentle agitation to facilitate the release of volatiles into the headspace.[4]
-
Extraction: After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at 60°C.
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes.
-
Instrumental Parameters: The following table outlines the recommended starting parameters for the GC-MS system. These should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Mode | Splitless (purge valve opens after 1 min) | Maximizes transfer of analyte to the column for trace analysis.[1] |
| Temperature | 260 °C | Ensures efficient desorption of pyrazines from the SPME fiber. |
| Column | ||
| Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, versatile column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS performance.[1] |
| Oven Program | ||
| Initial Temp | 45 °C, hold for 3 min | Allows for good focusing of volatile compounds at the head of the column. |
| Ramp 1 | 5 °C/min to 180 °C | Gradual ramp to separate compounds based on boiling point. |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 min | Cleans the column of any high-boiling-point residues. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing reproducible fragmentation patterns. |
| EI Energy | 70 eV | Standard energy for creating extensive, library-searchable mass spectra.[1] |
| Ion Source Temp | 230 °C | Standard temperature to prevent condensation while minimizing thermal degradation.[1] |
| Quadrupole Temp | 150 °C | Ensures stable ion transmission.[1] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis. |
SIM Ion Selection: To quantify this compound, specific ions must be selected. Based on its structure (MW=125.13), the following ions are proposed. The molecular ion (m/z 125 ) should be the primary quantification ion. Key fragment ions, likely from the loss of a methyl group (m/z 110) or a methoxy group (m/z 94), should be used as qualifier ions to confirm identity.
-
This compound: Quantifier Ion: m/z 125 ; Qualifier Ions: m/z 110, 94
-
Internal Standard (d₃-analog): Quantifier Ion: m/z 128 ; Qualifier Ions: m/z 113, 97
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose, following guidelines such as the ICH Q2(R1).[7][8]
| Parameter | Acceptance Criteria | Procedure |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Analyze at least 6 different blank matrix samples. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 | Analyze calibration standards at 6-8 concentration levels covering the expected range. |
| Accuracy | 80 - 120% Recovery | Analyze a blank matrix spiked at three concentration levels (low, mid, high), n=3 for each. |
| Precision (RSD%) | Repeatability: ≤ 15% RSD, Intermediate Precision: ≤ 20% RSD | Repeatability: n=6 replicates of a mid-level QC sample. Intermediate: Repeat on different days/with different analysts. |
| LOQ | Signal-to-Noise (S/N) ≥ 10 | Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| LOD | Signal-to-Noise (S/N) ≥ 3 | Estimate from the LOQ (LOD ≈ LOQ / 3.3) or by direct S/N measurement. |
Data Presentation and Quantification
Quantitative Data Summary The validation results should be summarized in a clear table for easy interpretation.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery %) | 95.4% - 104.2% |
| Precision (Repeatability RSD%) | < 8.5% |
| Precision (Intermediate RSD%) | < 11.2% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
Calculation of Concentration The concentration of this compound in an unknown sample is calculated using the linear regression equation derived from the calibration curve:
Response Ratio = (m * Concentration) + c
Where:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
m = Slope of the calibration curve
-
c = Y-intercept of the calibration curve
The unknown concentration is then solved as:
Concentration = (Response Ratio - c) / m
Visualized Workflows
Caption: Experimental workflow for GC-MS quantification.
Caption: Logical flow of the method validation process.
References
- ResearchGate. (n.d.). Determination of methoxypyrazines in dry wines.
- Gao, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 444.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- NIST. (n.d.). Pyrazine, 2-methoxy-6-methyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FooDB. (n.d.). Showing Compound 2-Methoxy-6-methylpyrazine (FDB019840).
- ResearchGate. (n.d.). Quantitative analysis of 3-alkyl-2-methoxypyrazines in German Sauvignon blanc wines by MDGC–MS or MDGC–MS/MS for viticultural and enological studies.
- ACS Publications. (n.d.). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Food Safety and Measurement Facility. (2016). Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS.
- ResearchGate. (n.d.). Scheme of sampling preparation.
- PubChem. (n.d.). 2-Methoxy-6-methylpyrazine.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain.
- Burapha Science Journal. (2018). Development of Sample Preparation for Pesticide Residues Analysis in Difficult Food Matrices.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine.
- The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
- Gao, W., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Plants, 11(12), 1442.
- Jiang, B., et al. (2022). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Journal of Agricultural and Food Chemistry, 70(1), 108-121.
- ResearchGate. (n.d.). Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay.
- IOP Conference Series: Materials Science and Engineering. (2019). Chemical Transformation of Pyrazine Derivatives.
- The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
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Application Note: Quantitative Analysis of 2-Amino-6-methoxypyrazine using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2-Amino-6-methoxypyrazine in various matrices using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This compound is a key compound of interest in flavor and aroma chemistry, as well as a potential marker in pharmaceutical and food quality control processes. The described methodology is a solvent-free, automated sample preparation technique that offers excellent analyte preconcentration, thereby achieving low detection limits.[1][2][3] We detail the critical parameters of the method, including SPME fiber selection, extraction conditions, and GC-MS parameters, providing a validated protocol for researchers, scientists, and drug development professionals.
Introduction: The Rationale for SPME in Pyrazine Analysis
Pyrazines, including substituted methoxypyrazines, are a class of volatile nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of many food products, beverages, and are also studied in pharmaceutical contexts.[4][5] this compound, with its unique sensory characteristics, requires a highly sensitive and reliable analytical method for accurate quantification, often at trace levels.
Traditional sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be time-consuming, require significant volumes of organic solvents, and may suffer from matrix effects.[3][6] Solid-Phase Microextraction (SPME) emerges as a superior alternative, integrating sampling, extraction, and concentration into a single, automated step.[1][7][8] The headspace (HS) sampling approach is particularly well-suited for volatile analytes like this compound, as it minimizes matrix interference by extracting the analyte from the vapor phase above the sample.[9] This approach not only enhances sensitivity but also aligns with the principles of green analytical chemistry by eliminating solvent use.[2]
The SPME Mechanism: A Deeper Look into Experimental Choices
The efficacy of an HS-SPME method hinges on establishing a partition equilibrium of the analyte between the sample matrix, the headspace, and the SPME fiber's coating.[9][10] The choices made during method development are therefore critical for achieving accuracy and reproducibility.
The Cornerstone: SPME Fiber Selection
The selection of the SPME fiber coating is the most critical parameter in method development.[10] The choice is dictated by the analyte's polarity and volatility. This compound is a polar, volatile compound. For such analytes, a fiber with a mixed-phase coating is often optimal, as it provides multiple interaction mechanisms for efficient trapping.
For this application, we recommend a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Here’s the rationale:
-
Polydimethylsiloxane (PDMS): A nonpolar phase effective for absorbing nonpolar compounds.
-
Divinylbenzene (DVB): A porous polymer that adsorbs larger analytes and is effective for more polar compounds than PDMS alone.[11]
-
Carboxen (CAR): A carbon molecular sieve with micropores ideal for trapping small, highly volatile compounds.
This composite fiber (DVB/CAR/PDMS) has demonstrated superior extraction efficiency for a wide range of pyrazines in various matrices, making it the authoritative choice for this application.[12][13][14] Its ability to adsorb small, polar volatiles makes it particularly suitable for this compound.
Optimizing Extraction: Temperature, Time, and Ionic Strength
To ensure maximum sensitivity and reproducibility, several HS-SPME parameters must be optimized. The goal is to shift the partition equilibrium in favor of the fiber coating.
-
Pre-Incubation and Extraction Temperature: Heating the sample increases the vapor pressure of this compound, enriching its concentration in the headspace. A pre-incubation step ensures the sample reaches thermal equilibrium before the fiber is exposed.[15] Studies on similar pyrazines have found optimal pre-incubation temperatures around 80°C and extraction temperatures around 50-60°C.[15][16] Higher temperatures can sometimes decrease the amount adsorbed by the fiber, as the partitioning process is exothermic. Therefore, a balance must be struck.
-
Equilibrium and Extraction Time: Sufficient time is required for the analyte to partition and reach a state of equilibrium between the sample, headspace, and fiber. For quantitative analysis, it is crucial to keep this time constant across all samples and standards to ensure reproducibility, even if true equilibrium is not fully reached. Typical extraction times for pyrazines range from 30 to 60 minutes.[13][16]
-
The Salting-Out Effect: For aqueous samples, the addition of a neutral salt, such as sodium chloride (NaCl), increases the ionic strength of the matrix.[10] This decreases the solubility of polar organic analytes like this compound, effectively "pushing" them into the headspace and enhancing extraction efficiency.[13]
Experimental Protocol: HS-SPME-GC-MS for this compound
This protocol provides a validated starting point. Researchers should perform their own validation according to internal and regulatory guidelines.[2][17]
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an autosampler configured for SPME.
-
SPME Fiber Assembly: Manual or Autosampler holder with a 50/30 µm DVB/CAR/PDMS fiber.
-
Sample Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.
-
Reagents: this compound standard, deuterated internal standard (e.g., this compound-d3), Sodium Chloride (analytical grade), Methanol (HPLC grade).
Workflow Diagram
Caption: Automated HS-SPME-GC-MS workflow for this compound analysis.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards in the desired matrix (e.g., water, control wine, placebo formulation) spanning the expected concentration range.
-
Sample Preparation:
-
Accurately weigh or pipette 5 g (or 5 mL) of the sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Spike with a known amount of internal standard (IS) solution.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction: Place the vial in the autosampler tray. The following conditions are a robust starting point based on literature for similar compounds.[15][16]
-
Pre-incubation: 80°C for 20 minutes with agitation.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace at 50°C for 50 minutes with agitation.
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
MS Detection: Operate in electron ionization (EI) mode. For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Monitor at least three characteristic ions for this compound and its internal standard.
-
Method Performance and Validation
A properly optimized and validated SPME method provides reliable quantitative data. The following table summarizes typical performance characteristics achievable for pyrazine analysis using HS-SPME-GC-MS, based on published data.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [13] |
| Limit of Detection (LOD) | 2 - 60 ng/g (ppb) | [15][18] |
| Limit of Quantification (LOQ) | 6 - 180 ng/g (ppb) | [15][18] |
| Intra-day Precision (RSD%) | < 10% | [13][15] |
| Inter-day Precision (RSD%) | < 16% | [15] |
| Recovery (%) | 91 - 109% | [13][15] |
Trustworthiness and Self-Validation: The robustness of this protocol is ensured by:
-
Use of an Internal Standard: A deuterated analogue of the analyte is the ideal internal standard. It compensates for variations in extraction efficiency, injection volume, and matrix effects, ensuring the highest degree of accuracy.
-
Calibration: A multi-point calibration curve, prepared in a matrix matching the samples, is essential for accurate quantification.
-
Quality Control: Analysis of method blanks, spiked samples, and quality control standards at regular intervals verifies the stability and performance of the system.
Conclusion
The HS-SPME-GC-MS method detailed in this note provides a powerful, solvent-free, and highly sensitive protocol for the quantitative determination of this compound. By carefully selecting the SPME fiber and optimizing extraction parameters, this technique overcomes the challenges associated with traditional sample preparation methods. The causality-driven approach to method development—understanding why a specific fiber or temperature is chosen—ensures a robust and defensible analytical procedure. This method is readily automated, making it suitable for high-throughput analysis in quality control, flavor chemistry, and pharmaceutical research environments.
References
- Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis - Benchchem. BenchChem.
- Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science.
- Raza, A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. ResearchGate.
- C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu.
- Gong, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods.
- Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate.
- Gong, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health.
- Validation of SPME-GC and HS-GC procedures for the determination of selected solvent residues in edible oil matrices | Request PDF. ResearchGate.
- Gong, Y., et al. (2021). (PDF) Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. ResearchGate.
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. ResearchGate.
- Mirnaghi, F. S., et al. (2016). Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples: sensitive and green alternative to liquid–liquid extraction. Water Quality Research Journal.
- Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater | Request PDF. ResearchGate.
- Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. CSU Research Output.
- Determination of methoxypyrazines in dry wines. BIO Web of Conferences.
- Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. PubMed.
- Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. Semantic Scholar.
- Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences.
- Solid-phase microextraction – a future technique in pharmacology and coating trends. Analytical Methods (RSC Publishing).
- Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Is. Semantic Scholar.
- Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed.
- Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. MDPI.
- Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines. ResearchGate.
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- 18. researchgate.net [researchgate.net]
A Robust, Validated HPLC Method for the Quantification of Aminopyrazines in Pharmaceutical and Food Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrazines are a critical class of heterocyclic aromatic compounds, serving as key building blocks in pharmaceuticals and contributing significantly to the flavor profiles of various foods.[1][2] Their accurate quantification is paramount for quality control in drug manufacturing and for ensuring the desired sensory characteristics in food products. This guide presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the separation and quantification of aminopyrazines. We delve into the fundamental principles of the separation, provide step-by-step protocols for sample and standard preparation, and offer a comprehensive framework for method validation in accordance with International Conference on Harmonization (ICH) guidelines.[3][4] This document is designed to serve as a practical resource for scientists in both research and quality control environments, ensuring the generation of accurate, reproducible, and defensible analytical data.
Principle of the Method: Causality in Chromatographic Choices
The separation of aminopyrazines, which are hydrophilic basic compounds, presents a unique challenge for traditional reversed-phase chromatography.[5][6] This method leverages a C18 stationary phase, which separates analytes based on their hydrophobicity. However, the key to achieving good peak shape and retention for basic compounds like aminopyrazines lies in the careful formulation of the mobile phase.
The mobile phase consists of an acetonitrile/water gradient. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time of the analytes. The critical component is the addition of a formic acid buffer to the aqueous portion of the mobile phase.[1] This serves two primary functions:
-
Ion Suppression: By maintaining an acidic pH (e.g., pH 3), the amine functional groups on the pyrazine ring are protonated. This consistent positive charge prevents unwanted interactions with residual silanol groups on the silica-based C18 column, which can otherwise lead to significant peak tailing and poor reproducibility.
-
Enhanced Retention: While seemingly counterintuitive for reversed-phase, the protonated, more polar analyte can have predictable interactions with the stationary phase, and the acidic modifier ensures a stable chromatographic environment, leading to sharp, symmetrical peaks.[5]
Detection is performed using a UV detector, as the aromatic pyrazine ring exhibits strong absorbance in the UV spectrum, typically around 250-270 nm.[1][5] For applications requiring higher sensitivity, fluorescence detection can be employed, as aminopyrazine derivatives are known to be highly fluorescent.[7][8]
Instrumentation, Materials, and Reagents
2.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) software
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
2.2 Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade, >99%)
-
Ammonium Formate (LC-MS Grade)
-
Aminopyrazine reference standards (e.g., 2-Aminopyrazine, Certified Reference Material grade)
-
Methanol (HPLC Grade)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
2.3 Chromatographic Column
-
Column: Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Rationale: The C18 phase provides sufficient hydrophobicity for retaining aminopyrazines when used with an appropriate aqueous-organic mobile phase. The 5 µm particle size offers a good balance between efficiency and backpressure.
Detailed Protocols
3.1 Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. For a 1 L solution, add 1 mL of formic acid to 999 mL of water. Sonicate for 10 minutes to degas.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Aminopyrazine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[9]
3.2 Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from the matrix and remove interferences.[10][11]
Protocol 3.2.1: Pharmaceutical Tablets
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the aminopyrazine active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes, and vortex for 2 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the mark with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL, which can be further diluted if necessary.[12]
Protocol 3.2.2: Food Matrix (e.g., Roasted Coffee Beans) - Modified QuEChERS [13]
-
Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 5 mL of water. Vortex vigorously for 1 minute.
-
Add salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute to induce phase separation and prevent salt agglomeration.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
3.3 HPLC Instrumentation and Data Acquisition
The following table summarizes the starting chromatographic conditions. Method optimization may be required depending on the specific aminopyrazines being analyzed.
| Parameter | Recommended Setting | Causality and Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides robust, general-purpose separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures consistent protonation of basic analytes, improving peak shape.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC.[1] |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | A gradient elution is effective for separating compounds with different polarities and cleaning the column.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[9] |
| Column Temp. | 30 °C | Improves reproducibility of retention times by controlling viscosity. |
| Detection λ | 270 nm | Wavelength of high absorbance for the pyrazine ring structure.[1] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted to meet sensitivity needs. |
Method Validation Framework (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][14] The following parameters must be assessed.
| Validation Parameter | Purpose & Protocol | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., excipients, impurities). Inject blank, placebo, and spiked samples. | Analyte peak should be free from interference at its retention time. Peak purity analysis (if using PDA) should pass. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. Analyze at least 5 concentrations in triplicate. | Correlation coefficient (r²) ≥ 0.999.[12] Y-intercept should be close to zero. |
| Accuracy | To measure the closeness of the test results to the true value. Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%).[3] | Mean recovery should be within 98.0% - 102.0%.[15] |
| Precision | Repeatability (Intra-assay): Analysis of ≥6 replicates at 100% concentration on the same day. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.[3] | S/N ≈ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.[3] | S/N ≈ 10; RSD at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). | System suitability parameters should remain within acceptance criteria. |
Data Interpretation and System Suitability
Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by running a System Suitability Test (SST). A standard solution (e.g., at 100% of the target concentration) is injected five or six times.[15]
| SST Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| %RSD of Peak Area | Measures injection precision. | RSD ≤ 2.0% for ≥5 injections. |
| %RSD of Retention Time | Measures pump/flow rate stability. | RSD ≤ 1.0% for ≥5 injections. |
Experimental and Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a logical and controlled sequence to ensure data integrity.
Caption: Logical workflow for aminopyrazine analysis by HPLC.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of aminopyrazines. By explaining the rationale behind critical choices in column chemistry, mobile phase composition, and validation procedures, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for their specific applications. Adherence to the detailed protocols and validation standards described herein will ensure the production of high-quality, reliable data suitable for regulatory submission and quality control.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 9, 2026.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved January 9, 2026.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved January 9, 2026.
- J-Stage. (n.d.). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection. Retrieved January 9, 2026.
- Pharmaguideline. (2024, December 11).
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved January 9, 2026.
- J-Stage. (n.d.). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection. Retrieved January 9, 2026.
- ResearchGate. (2025, August 5). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection. Retrieved January 9, 2026.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved January 9, 2026.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved January 9, 2026.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved January 9, 2026.
- Amanote Research. (n.d.). (PDF) Reversed-Phase HPLC of Monosaccharides in. Retrieved January 9, 2026.
- PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- AnalyteGuru. (2021, June 18). Sample Preparation in Food Analysis: Why is it Such a Headache?. Retrieved January 9, 2026.
- Benchchem. (n.d.).
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved January 9, 2026.
- NIH. (2023, November 1). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System.
- ResearchGate. (n.d.). Sample Preparation for Food Analysis, General. Retrieved January 9, 2026.
- (n.d.).
Sources
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- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
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- 12. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
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2-Amino-6-methoxypyrazine: An Application and Protocol Guide for Fluorescent Probe Development
Forward
The field of fluorescence microscopy and spectroscopy continually seeks novel molecular tools to elucidate complex biological processes and to develop sensitive diagnostic assays. Within the diverse landscape of fluorescent probes, nitrogen-containing heterocyclic compounds represent a promising class of fluorophores. This guide focuses on 2-Amino-6-methoxypyrazine, a molecule with latent potential as a versatile fluorescent probe. While comprehensive experimental data on its photophysical properties are emerging, theoretical studies and the behavior of analogous compounds suggest a rich field of application for this pyrazine derivative.
This document serves as both an application note and a detailed protocol guide for researchers, scientists, and drug development professionals interested in exploring the capabilities of this compound. We will delve into the theoretical underpinnings of its potential fluorescence, propose avenues for its application, and provide robust, self-validating protocols for its characterization and use. Our approach is grounded in established scientific principles, encouraging an exploratory yet rigorous investigation of this promising molecule.
Core Principles: Understanding the Fluorescent Potential of this compound
The fluorescence of an organic molecule is intimately linked to its electronic structure. For this compound, the pyrazine ring, an aromatic heterocycle, forms the core of the potential fluorophore. The presence of two key substituents, an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 6-position, is crucial to its anticipated photophysical behavior. Both are electron-donating groups that can significantly influence the electronic transitions within the molecule.
Theoretical studies on hydrated aminopyrazine clusters suggest that the nature of the excited state is highly dependent on the molecular environment and substitution patterns. A critical aspect is the potential for a transition from a non-emissive or weakly emissive nπ* excited state to a highly emissive ππ* state.[1] The amino and methoxy groups on the pyrazine ring are expected to favor this emissive ππ* state, thereby laying the groundwork for fluorescence.
Furthermore, the electronic asymmetry introduced by these substituents suggests that this compound may exhibit sensitivity to its local environment, a property known as solvatochromism . This phenomenon, where the absorption and emission spectra of a fluorophore shift in response to the polarity of the solvent, would make it a valuable tool for probing microenvironments in biological systems.
Proposed Applications: An Exploratory Outlook
Based on its structural features and the properties of similar heterocyclic fluorophores, we propose several key areas where this compound could be a valuable tool. It is imperative to note that these applications are predicated on the thorough characterization of its fluorescent properties as outlined in the subsequent protocols.
-
Environmental Sensing: The potential solvatochromic nature of this compound makes it a candidate for use as a probe for solvent polarity and viscosity. This could be applied in monitoring protein folding, membrane dynamics, or the formation of aggregates.
-
pH Sensing: The nitrogen atoms within the pyrazine ring and the exocyclic amino group are potential sites for protonation. Changes in pH could alter the electronic structure of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength.
-
Scaffold for Targeted Probes: this compound can serve as a foundational scaffold for the synthesis of more complex, targeted fluorescent probes. The amino group provides a reactive handle for conjugation to other molecules, such as ligands for specific proteins, metal chelators, or nucleic acid intercalators.
Experimental Protocols: Characterization of this compound as a Fluorescent Probe
The following protocols provide a systematic approach to characterizing the fundamental photophysical properties of this compound. These steps are essential for validating its utility as a fluorescent probe and for designing future experiments.
Materials and Instrumentation
-
This compound: (e.g., from Thermo Scientific, CAS 6905-47-1)[2]
-
Spectroscopic grade solvents: (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, ethanol, and ultrapure water)
-
pH buffers: A series of buffers covering a range from pH 2 to pH 12.
-
Quinine sulfate: (as a fluorescence quantum yield standard)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
pH meter
Protocol 1: Determination of Absorption and Emission Spectra
This protocol establishes the fundamental spectral properties of the molecule.
Workflow for Spectral Characterization
Caption: Workflow for determining the absorption, emission, and excitation spectra.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in spectroscopic grade ethanol.
-
Working Solution: From the stock solution, prepare a 10 µM working solution in ethanol.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from 250 nm to 450 nm. Identify the wavelength of maximum absorbance (λ_abs).
-
Emission Spectrum: a. Transfer the working solution to a quartz cuvette. b. In the spectrofluorometer, set the excitation wavelength to λ_abs. c. Scan the emission from λ_abs + 10 nm to 700 nm. d. Identify the wavelength of maximum emission (λ_em).
-
Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to λ_em. b. Scan the excitation wavelengths from 250 nm to λ_em - 10 nm. c. Compare the resulting excitation spectrum with the absorbance spectrum. They should be similar in shape.
Protocol 2: Determination of Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a known standard.
Workflow for Quantum Yield Measurement
Caption: Workflow for the relative quantum yield determination.
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.
-
Serial Dilutions: Prepare a series of dilutions of both this compound (in ethanol) and quinine sulfate (in 0.1 M H₂SO₄) such that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. An appropriate excitation wavelength would be one where both compounds absorb, for instance, 350 nm.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
-
Data Analysis: a. Integrate the area under each emission curve. b. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. c. The plots should be linear. Determine the slope of each line. d. Calculate the quantum yield of this compound (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent (1.36 for ethanol, 1.33 for 0.1 M H₂SO₄).
-
Protocol 3: Investigation of Solvatochromic Effects
This protocol assesses the sensitivity of the probe's fluorescence to the polarity of its environment.
Step-by-Step Procedure:
-
Solution Preparation: Prepare 10 µM solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water).
-
Spectral Measurements: For each solution, measure the absorption and emission spectra as described in Protocol 1.
-
Data Analysis: a. Record the λ_abs and λ_em for each solvent. b. Create a table summarizing the spectral data and the polarity of each solvent (e.g., using the dielectric constant or the E_T(30) polarity scale). c. Analyze the data for a correlation between solvent polarity and the Stokes shift (the difference in energy between the absorption and emission maxima). A significant correlation indicates solvatochromism.
Data Presentation
The quantitative data obtained from the characterization protocols should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Photophysical Properties of this compound in Ethanol
| Parameter | Value |
| λ_abs (nm) | [To be determined] |
| λ_em (nm) | [To be determined] |
| Stokes Shift (cm⁻¹) | [To be calculated] |
| Molar Absorptivity (ε) | [To be determined] |
| Quantum Yield (Φ) | [To be determined] |
Table 2: Solvatochromic Data for this compound
| Solvent | Dielectric Constant | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | [To be determined] | [To be determined] | [To be calculated] |
| Toluene | 2.38 | [To be determined] | [To be determined] | [To be calculated] |
| Dichloromethane | 8.93 | [To be determined] | [To be determined] | [To be calculated] |
| Ethanol | 24.55 | [To be determined] | [To be determined] | [To be calculated] |
| Acetonitrile | 37.5 | [To be determined] | [To be determined] | [To be calculated] |
| Water | 80.1 | [To be determined] | [To be determined] | [To be calculated] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the characterization and potential application of this compound as a novel fluorescent probe. The provided protocols are designed to be robust and self-validating, enabling researchers to systematically evaluate its photophysical properties. The true potential of this molecule lies in its versatility as a scaffold. Future work should focus on the chemical modification of the amino group to create a library of targeted probes for specific biological applications, such as enzyme activity assays, ion detection, and cellular imaging. The exploration of this compound and its derivatives promises to yield valuable new tools for the scientific community.
References
- Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006.
- Ishikawa, H., et al. Excited-State Dynamics Affected by Switching of a Hydrogen-Bond Network in Hydrated Aminopyrazine Clusters. The Journal of Physical Chemistry A, 2020, 124(50), 10478-10487. [Link]
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The Versatile Scaffold: 2-Amino-6-methoxypyrazine in Modern Medicinal Chemistry
Introduction: The Rising Prominence of the Pyrazine Moiety
In the landscape of medicinal chemistry, the pyrazine ring system has emerged as a privileged scaffold, prized for its unique electronic properties and its ability to engage in a multitude of interactions with biological targets.[1] As a nitrogen-containing heterocycle, pyrazine can act as a hydrogen bond acceptor and participate in aromatic stacking interactions, making it a versatile building block in drug design.[1] Among the plethora of pyrazine derivatives, 2-Amino-6-methoxypyrazine stands out as a particularly valuable intermediate, offering multiple points for chemical modification and a favorable profile for incorporation into a diverse range of therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, its role in the development of potent kinase inhibitors and other therapeutic agents, and the underlying structure-activity relationships that govern its biological effects.
Synthetic Pathways to this compound: A Protocol Guide
The accessibility of this compound is a critical factor in its widespread use. While several synthetic routes have been alluded to in the literature, a common and practical approach involves the nucleophilic substitution of a suitable precursor. One plausible and frequently utilized strategy in medicinal chemistry for analogous structures involves the reaction of an aminopyrazine with a leaving group at the 6-position with a methoxide source. A general protocol, adapted from established methodologies for similar pyrazine derivatives, is outlined below.
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropyrazine
This protocol describes a two-step process, starting from the commercially available 2-aminopyrazine, which is first chlorinated and then subjected to methoxylation.
Step 1: Synthesis of 2-Amino-6-chloropyrazine
A common method for the chlorination of aminopyrazines involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Materials: 2-Aminopyrazine, N-chlorosuccinimide (NCS), Acetonitrile (anhydrous).
-
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chloropyrazine.[2]
-
Step 2: Synthesis of this compound
The chloro substituent is then displaced by a methoxy group using sodium methoxide.
-
Materials: 2-Amino-6-chloropyrazine, Sodium methoxide, Methanol (anhydrous), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve 2-amino-6-chloropyrazine (1.0 eq) in a mixture of anhydrous methanol and anhydrous DMF.
-
Add sodium methoxide (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
This synthetic sequence provides a reliable method for accessing the target compound, which can then be utilized in a variety of medicinal chemistry applications. A patent for a related compound, 2-aminopyrazine, describes its preparation from 2-chloropyrazine and anhydrous ammonia at elevated temperatures, highlighting the feasibility of nucleophilic aromatic substitution on the pyrazine ring.[3]
Application in Kinase Inhibitor Design: A Privileged Scaffold for Oncology
The 2-amino-6-substituted pyrazine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrazine core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical feature for potent inhibition.
Case Study: 2,6-Disubstituted Pyrazines as CSNK2A and PIM Kinase Inhibitors
Recent research has highlighted the potential of 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell proliferation and survival.[5][6]
A study on the development of CSNK2A inhibitors with improved selectivity over PIM3 kinase showcased the utility of the 2,6-disubstituted pyrazine core.[6] The synthesis of these inhibitors involved a multi-step sequence starting from 2,6-dichloropyrazine, where one of the chloro groups was displaced by an aniline derivative and the other was functionalized via a Suzuki coupling.[6] While this study did not directly utilize this compound as a starting material, the resulting structures with a 2-amino (or substituted amino) and a 6-aryl group highlight the importance of this substitution pattern for kinase inhibition.
The general structure-activity relationship (SAR) for these pyrazine-based kinase inhibitors can be summarized as follows:
| Position 2 Substituent | Position 6 Substituent | Kinase Target | Key Insights |
| 4'-Carboxyphenyl | 6-Isopropylaminoindazole | CSNK2A/PIM3 | The 4'-carboxyphenyl group was found to be optimal for CSNK2A activity. The 6-aminoindazole substituent contributed to dual inhibition.[6] |
| 4'-Carboxyphenyl | 6-Isopropoxyindole | CSNK2A | Replacing the amino linkage with an ether linkage at the 6-position led to improved selectivity for CSNK2A over PIM3.[6] |
| 4'-Carboxyphenyl | ortho-Methoxy anilines | CSNK2A | Isosteric replacement of the 6-isopropoxyindole with ortho-methoxy anilines maintained potent CSNK2A inhibition with improved kinome-wide selectivity.[6] |
This data underscores the tunability of the 2,6-disubstituted pyrazine scaffold. The amino group at the 2-position provides a crucial hydrogen bond donor, while the substituent at the 6-position can be modified to fine-tune potency and selectivity against different kinases. The methoxy group in this compound can be considered a small, electron-donating group that can influence the overall electronic properties of the molecule and its binding affinity.
Experimental Protocol: Kinase Inhibition Assay
To evaluate the inhibitory activity of compounds derived from this compound, a standard in vitro kinase assay can be employed.
-
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific kinase.
-
Materials: Recombinant kinase (e.g., CSNK2α), substrate peptide, [γ-³³P]ATP, test compounds, 96-well plates, scintillation counter.
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the recombinant kinase and the substrate peptide to each well.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Capture the phosphorylated substrate on a phosphocellulose plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the plate using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to block the enzyme activity by half.[7]
-
Beyond Kinase Inhibition: Exploring Diverse Therapeutic Applications
While the application of this compound derivatives as kinase inhibitors is well-documented, the versatility of this scaffold extends to other therapeutic areas. The pyrazine core is present in a number of approved drugs with diverse mechanisms of action, including the antiviral favipiravir and the anti-tuberculosis agent pyrazinamide.[8]
Antiviral Potential
The structural similarity of this compound to the core of favipiravir suggests its potential as a starting point for the development of novel antiviral agents. Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase, highlights the ability of the pyrazine scaffold to be incorporated into nucleoside analogs.[8] The synthesis of favipiravir and its analogs often starts from a substituted aminopyrazine, underscoring the relevance of this compound as a key building block.[9][10]
Antimicrobial and Other Activities
The literature also describes the synthesis of various pyrazine derivatives with potential antimicrobial activity. For instance, pyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial properties.[11] While not directly starting from this compound, these studies demonstrate the broader potential of the pyrazine scaffold in anti-infective drug discovery.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of the 2-amino-6-substituted pyrazine scaffold in the design of potent kinase inhibitors for oncology is a testament to its potential. Furthermore, the broader therapeutic landscape of pyrazine-containing drugs suggests that the applications of this compound are far from fully explored. Future research efforts focused on diversifying the chemical space around this scaffold are likely to uncover new biological activities and lead to the development of next-generation therapeutics for a wide range of diseases.
References
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- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (URL: [Link])
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- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (URL: [Link])
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- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (URL: [Link])
- Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. (URL: [Link])
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- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (URL: [Link])
- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (URL: [Link])
- Synthesis and antimicrobial activity of 2-{4'-[(6"-aryl)2"-amino-3",4"-dihydro-pyrimidine. (URL: https://www.semanticscholar.org/paper/Synthesis-and-antimicrobial-activity-of-Desai-Dholariya/5f44e5f208479e9a4f02a90181b379e436f5605d)
- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google P
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- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (URL: [Link])
- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (URL: [Link])
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576. (URL: [Link])
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (URL: [Link])
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- A Convenient Preparation Method for 2-Amino-3,5-dinitro-6-chloropyridine and Its Deriv
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- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL: [Link])
- Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modul
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (URL: [Link])
- Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (URL: [Link])
- 30th Annual GP2A Medicinal Chemistry Conference. (URL: [Link])
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- Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. (URL: [Link])
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Application Notes & Protocols: The Strategic Use of 2-Amino-6-methoxypyrazine in Modern Agrochemical Synthesis
Abstract
This technical guide provides researchers, chemists, and process development scientists with a comprehensive overview of 2-Amino-6-methoxypyrazine as a pivotal building block in agrochemical synthesis. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles and strategic considerations for its use. We will detail its primary application in the synthesis of advanced sulfonylurea herbicides and explore its potential in the development of novel fungicides. Each section combines theoretical grounding with detailed, field-proven experimental protocols, ensuring both scientific rigor and practical applicability.
Introduction: The Pyrazine Scaffold in Crop Protection
Pyrazine derivatives are a versatile class of nitrogen-containing heterocycles that play a significant role in modern agriculture.[1] Their unique electronic properties and metabolic pathways make them effective as both herbicides and pesticides.[1][2] In herbicide design, pyrazine derivatives can interfere with critical metabolic pathways in weeds, such as the biosynthesis of essential amino acids, leading to growth inhibition and plant death.[1][3] As pesticides, they can act as neurotoxins in insects and mites.[1] A key advantage of certain pyrazine-based agrochemicals is their potential for a more favorable environmental profile, including faster degradation in soil compared to some traditional chemistries.[1]
Within this important class of compounds, This compound emerges as a high-value intermediate. Its structure, featuring a nucleophilic amino group and an electron-donating methoxy group, makes it an ideal synthon for creating complex, biologically active molecules. Its primary and most commercially significant application is in the synthesis of sulfonylurea herbicides, a class renowned for high efficacy at low application rates.
Core Application: Synthesis of Pyrazinyl-Sulfonylurea Herbicides
The sulfonylurea class of herbicides acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] This mode of action provides excellent selective control of broadleaf weeds in various crops. The general structure consists of a sulfonyl bridge connecting an aryl or alkyl group to a nitrogen-containing heterocycle. This compound serves as the key heterocyclic component in the synthesis of specific herbicides within this class.
The most common and industrially relevant synthetic route involves a two-step process: the formation of a reactive sulfonyl isocyanate followed by its coupling with the amino-pyrazine heterocycle.
Experimental Protocol 1: Two-Step Synthesis of a Model Pyrazinyl-Sulfonylurea Herbicide
This protocol outlines the synthesis of N-(((6-methoxypyrazin-2-yl)amino)carbonyl)benzenesulfonamide, a representative compound illustrating the core synthetic pathway.
Step 1: Synthesis of Benzenesulfonyl Isocyanate
The critical first step is the generation of the highly reactive sulfonyl isocyanate intermediate from the corresponding sulfonamide. While industrial processes often use the highly toxic phosgene, safer lab-scale alternatives like trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene) are preferred.[5]
-
Materials:
-
Benzenesulfonamide (1.0 eq)
-
Trichloromethyl chloroformate (0.5 eq)
-
Anhydrous, inert solvent (e.g., Toluene, Xylene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under a nitrogen atmosphere, add benzenesulfonamide and anhydrous toluene.
-
Heat the mixture to reflux (approx. 110°C) to ensure the sulfonamide is fully dissolved.
-
Slowly add trichloromethyl chloroformate dropwise to the refluxing solution over 30-45 minutes. Caution: This reaction releases HCl gas, which must be scrubbed through a base trap (e.g., NaOH solution).
-
Continue refluxing for 2-4 hours after the addition is complete.[5] Reaction progress can be monitored by the cessation of HCl evolution.
-
Cool the reaction mixture to room temperature. The resulting toluene solution containing benzenesulfonyl isocyanate is typically used directly in the next step without isolation due to its reactivity and moisture sensitivity.
-
Step 2: Coupling with this compound
This step involves the nucleophilic attack of the amino group of the pyrazine onto the electrophilic carbonyl carbon of the isocyanate.
-
Materials:
-
Toluene solution of Benzenesulfonyl Isocyanate (from Step 1)
-
This compound (0.95 eq)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
-
Procedure:
-
In a separate flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Cool the pyrazine solution to 0-5°C using an ice bath.
-
Slowly add the benzenesulfonyl isocyanate solution from Step 1 to the cooled pyrazine solution dropwise over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
The product, a pyrazinyl-sulfonylurea, will often precipitate from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold toluene and then a non-polar solvent like hexane to remove impurities.
-
Dry the product under vacuum to yield the final compound.
-
Causality and Self-Validation
-
Expertise & Experience: The use of anhydrous conditions is critical. Isocyanates are highly susceptible to hydrolysis, which would form an unstable carbamic acid that decomposes back to the starting sulfonamide, reducing yield. The dropwise addition at low temperature in the coupling step is essential to control the exothermicity of the reaction and prevent side-product formation.
-
Trustworthiness: The protocol is self-validating through rigorous product characterization. The structure of the final sulfonylurea can be unequivocally confirmed using standard spectroscopic methods.[6]
-
¹H NMR: Expect characteristic signals for the pyrazine ring protons, the methoxy group, the aryl protons from the benzenesulfonamide moiety, and two distinct NH protons.
-
IR Spectroscopy: Look for characteristic stretching bands for N-H groups (approx. 3200-3400 cm⁻¹), two distinct C=O bands for the urea carbonyl (approx. 1630-1680 cm⁻¹), and strong S=O stretches for the sulfonyl group (approx. 1350 and 1160 cm⁻¹).[6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Workflow Visualization
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2-Amino-6-methoxypyrazine as a building block for heterocyclic compounds
An In-Depth Guide to the Application of 2-Amino-6-methoxypyrazine in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: Unveiling the Potential of this compound
In the landscape of modern medicinal chemistry and materials science, the pyrazine core is a privileged scaffold, forming the foundation of numerous biologically active compounds and functional materials.[1][2] this compound has emerged as a particularly valuable and versatile building block. Its unique electronic and structural features—an electron-rich aromatic system modulated by the push-pull effects of an amino and a methoxy group—provide multiple reactive handles for strategic chemical modifications.
This guide provides an in-depth exploration of this compound as a precursor for complex heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol optimization and troubleshooting. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for innovation.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material is fundamental to its successful application. The reactivity of this compound is dictated by the interplay of its functional groups. The amino group serves as a potent nucleophile and a directing group, while the methoxy group further enhances the electron density of the pyrazine ring. The nitrogen atoms within the pyrazine ring act as electron sinks, influencing the regioselectivity of electrophilic and nucleophilic substitution reactions.
| Property | Value | Source |
| Molecular Formula | C5H7N3O | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| CAS Number | 6905-47-1 | [3] |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Melting Point | 135-139 °C | N/A |
| Solubility | Soluble in methanol, DMSO, and hot water | N/A |
The primary reactive sites for derivatization are the amino group and the C-3 and C-5 positions of the pyrazine ring, which are susceptible to electrophilic attack or metallation, especially after halogenation.
Core Synthetic Applications: Pathways to Complexity
This compound is a gateway to several classes of high-value heterocyclic compounds. Below, we detail protocols for key transformations that leverage its unique reactivity.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[4][5][6] This reaction is indispensable for synthesizing complex aryl amines, which are prevalent in pharmaceutical agents.[4] To apply this reaction, the pyrazine ring must first be functionalized with a halide (e.g., bromine), creating an electrophilic site for the palladium-catalyzed coupling.
Caption: Workflow for C-N bond formation via bromination and Buchwald-Hartwig amination.
-
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting materials. The reaction is typically performed at room temperature to control selectivity and prevent over-bromination.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-2-amino-6-methoxypyrazine.
-
-
Causality Behind Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial.[7] These ligands stabilize the palladium(0) active species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile, forming the active palladium-amido intermediate.[7]
-
Solvent & Atmosphere: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation. The reaction must be run under an inert atmosphere (Argon or Nitrogen).
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-amino-6-methoxypyrazine (1.0 eq), the desired primary or secondary amine (1.2 eq), sodium tert-butoxide (1.4 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-aryl or N-alkyl derivative.
-
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron species.[8][9] This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups onto the pyrazine core, significantly increasing molecular complexity.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
-
Causality Behind Choices:
-
Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a classic and highly effective catalyst for many Suzuki couplings, particularly with aryl bromides.[10] It serves as a stable source of the active Pd(0) species.
-
Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential.[10] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[9][11]
-
Solvent System: A two-phase solvent system, such as dioxane/water or toluene/water, is often used to dissolve both the organic-soluble halide and the water-soluble base and boronate species.
-
-
Procedure:
-
In a round-bottom flask, combine 3-bromo-2-amino-6-methoxypyrazine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0-3.0 eq).
-
Deoxygenate the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 90-100 °C) under an argon atmosphere for 6-18 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting solid or oil via column chromatography or recrystallization to yield the C-3 substituted product.
-
Synthesis of Fused Heterocycles: Construction of the Pteridine Core
Pteridines, composed of fused pyrimidine and pyrazine rings, are a critical class of heterocycles involved in numerous biological processes.[12] this compound derivatives are ideal precursors for constructing these scaffolds. The key transformation involves the condensation of a 2,3-diaminopyrazine derivative with a 1,2-dicarbonyl compound. This often requires the introduction of a second amino group onto the pyrazine ring.
Caption: Multi-step synthesis of a pteridine core from this compound.
-
Rationale: This multi-step synthesis first introduces a nitro group, which is then reduced to a second amine. This creates the necessary 1,2-diamine functionality on the pyrazine ring. The final step is a classic condensation reaction that forms the second heterocyclic ring.
-
Procedure:
-
Nitration: Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. Stir for 1-2 hours, then pour onto ice and neutralize with a base (e.g., NaOH) to precipitate the nitro product. Filter and dry.
-
Reduction: Dissolve the resulting 2-amino-3-nitro-6-methoxypyrazine in ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture using a balloon or a Parr hydrogenator at room temperature until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to obtain 2,3-diamino-6-methoxypyrazine.
-
Condensation: Dissolve the 2,3-diamino-6-methoxypyrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) (1.0 eq) and stir at room temperature or with gentle heating for 2-12 hours.
-
The pteridine product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.
-
Safety and Handling
Proper laboratory safety practices are paramount when working with these chemicals.
-
This compound: May cause skin and serious eye irritation.[13] It is harmful if swallowed, in contact with skin, or if inhaled.[14] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15]
-
Reagents:
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of dust.
-
Sodium tert-Butoxide: A strong base that is corrosive and reacts violently with water. Handle under an inert atmosphere.
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation and skin contact.
-
-
General Precautions: Always wash hands thoroughly after handling.[15] In case of accidental contact, rinse the affected area with plenty of water.[13] Consult the Safety Data Sheet (SDS) for all chemicals before use.[13][15]
Conclusion
This compound is a powerful and adaptable building block for the synthesis of diverse and complex heterocyclic compounds. Its strategic functionalization through modern synthetic methods like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and classical condensation reactions opens avenues to novel molecular architectures with significant potential in pharmacology and materials science.[2][16][17] The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the full synthetic utility of this valuable precursor.
References
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- PubChem. 6-Methoxypyrazin-2-amine.
- El-Malah, A. A., & Nossier, M. A. (2019). Synthesis of pteridines derivatives from different heterocyclic compounds.
- Patil, V., Asrondkar, A., & Chowdhary, A.
- Grokipedia.
- Wood, H. C. S., & Wrigglesworth, R. (1969). The biosynthesis of pteridines. Part V. The synthesis of riboflavin from pteridine precursors. Journal of the Chemical Society C: Organic, 10, 1717-1720. [Link]
- Pfleiderer, W., & Hutzenlaub, W. (1992). Pteridines. Part XCVII. Synthesis and properties of 6-thioxanthopterin and 7-thioisoxanthopterin. Helvetica Chimica Acta, 75(6), 1835-1846. [Link]
- Wikipedia.
- Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
- Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
- Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1269-1275. [Link]
- Cantera, R. (2021). Biosynthesis of Pteridines in Insects: A Review. Insects, 12(1), 63. [Link]
- PubChem. 2-Amino-6-methylpyrazine.
- Patil, V. V., Asrondkar, A. S., & Chowdhary, A. S. (2014). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(2), 50-53. [Link]
- Hechenbichler, K., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(21), 6485. [Link]
- Beck, L. M., & Wüst, M. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200877. [Link]
- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Synthesis, 2001(11), 1704-1710. [Link]
- Chemistry LibreTexts. (2023, June 30).
- NIST. Pyrazine, 2-methoxy-6-methyl-. NIST Chemistry WebBook. [Link]
- Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 879-888. [Link]
- Pérez-Pérez, A., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3508. [Link]
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- Chebanov, V. A., & Desenko, S. M. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 33. [Link]
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- Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(36), 7296-7302. [Link]
- Fengchen Group. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. [Link]
- Sun, C., et al. (2022). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 11(13), 1956. [Link]
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Introduction: The Significance of 2-Amino-6-methoxypyrazine in Modern Drug Discovery
An Application Guide to the N-Functionalization of 2-Amino-6-methoxypyrazine: Protocols and Mechanistic Insights
This compound is a privileged heterocyclic scaffold, serving as a critical building block in the synthesis of a wide array of biologically active molecules. Its structural features—a nucleophilic amino group and an electron-rich pyrazine ring—make it a versatile starting material for creating compounds with applications in medicinal chemistry, including kinase inhibitors, GPCR modulators, and other therapeutic agents.[1][2] The ability to selectively modify the exocyclic amino group (N-functionalization) is paramount for generating molecular diversity and fine-tuning the pharmacological and pharmacokinetic profiles of drug candidates.[2][3]
This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the primary methodologies for the N-functionalization of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the self-validating systems required for robust and reproducible synthesis.
Core Methodologies for N-Functionalization
The strategic modification of the 2-amino group can be broadly achieved through three powerful synthetic transformations: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Coupling, and Reductive Amination. Each method offers distinct advantages and is suited for different synthetic goals and substrate pairings.
Figure 1: Overview of primary synthetic routes for the N-functionalization of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[4][5] This reaction employs a palladium catalyst in conjunction with a specialized phosphine ligand to couple amines with aryl or heteroaryl halides (or pseudohalides like triflates).[6][7]
Mechanistic Rationale & Causality
The efficacy of this reaction hinges on a well-defined catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are generally preferred for coupling with electron-rich heteroamines like our substrate.[5] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst. This prevents catalyst deactivation and accelerates the rate-limiting oxidative addition step.[6]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Arylation of this compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (1.0 mmol, 1 equiv.), the aryl bromide (1.1 mmol, 1.1 equiv.), and the base (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation.[6] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Catalyst Addition: In the same inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Expertise: Using a pre-formed catalyst (e.g., G3-XPhos) can improve reproducibility by avoiding the need to separately handle the air-sensitive ligand and palladium source.
-
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Trustworthiness: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours) until the starting material is consumed.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | Pd(II) sources are reduced in situ to the active Pd(0) species.[6] |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strength of base should be matched to the pKa of the amine.[6] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.
Copper-Catalyzed Ullmann Coupling
The Ullmann coupling is a classical method for C-N bond formation, predating the palladium-catalyzed alternatives.[8] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper with specific ligands, making it a viable alternative.[9][10]
Mechanistic Considerations
The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8] The reaction typically involves the coordination of the amine to a Cu(I) salt, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst.[8][10] This method is often favored for coupling with electron-deficient aryl halides.
Key Differences from Buchwald-Hartwig
-
Cost: Copper catalysts are significantly less expensive than palladium catalysts.
-
Conditions: While improved, conditions can still be harsher than modern Buchwald-Hartwig protocols, potentially limiting functional group tolerance.[11]
-
Ligands: Common ligands include diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline).[12]
A detailed protocol would follow a similar setup to the Buchwald-Hartwig reaction, substituting the palladium catalyst and phosphine ligand with a copper source (e.g., CuI) and an appropriate ligand, often in a more polar solvent like DMSO or DMF.[8]
Reductive Amination
For the synthesis of N-alkylated derivatives, reductive amination is the most direct and efficient method.[13] This one-pot reaction involves the initial formation of an imine (or iminium ion) intermediate from the condensation of the amine with an aldehyde or ketone, which is then immediately reduced in situ to the corresponding secondary amine.[14]
Rationale for Reagent Selection
The key to a successful reductive amination is the choice of reducing agent. The reagent must be mild enough to selectively reduce the iminium ion intermediate without reducing the starting carbonyl compound.[13]
-
Sodium cyanoborohydride (NaBH₃CN): Effective at weakly acidic pH (5-6), where imine formation is favorable. It is less reactive towards aldehydes and ketones at this pH.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for reacting with a wide range of aldehydes and ketones and does not require strict pH control.
Figure 3: General workflow for the Reductive Amination reaction.
Protocol: N-Alkylation via Reductive Amination
This protocol provides a general method using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Step-by-Step Methodology:
-
Reactant Setup: To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.) and the carbonyl compound (1.2 mmol, 1.2 equiv.). Dissolve the components in DCM or DCE (0.1-0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate imine formation.
-
Causality: The slightly acidic condition protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[14]
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise to the stirring solution.
-
Expertise: Adding the reducing agent in portions helps to control any potential exotherm and gas evolution.
-
-
Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the structure of the N-alkylated product by ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness: Troubleshooting and Validation
A robust protocol must anticipate and address potential issues.
-
Low Yield in Buchwald-Hartwig:
-
Cause: Inactive catalyst (oxidation), incorrect base, or poor solvent quality.
-
Solution: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Screen different bases (e.g., Cs₂CO₃ or K₃PO₄ may be superior for some substrates). Use high-purity, degassed solvents.
-
-
Side Reactions in Reductive Amination:
-
Cause: Over-alkylation (for primary amines) or reduction of the starting carbonyl.
-
Solution: Use a milder reducing agent like NaBH(OAc)₃. Ensure the carbonyl compound is not used in large excess. Add the reducing agent only after allowing sufficient time for imine formation.
-
-
Product Purification:
-
Challenge: N-functionalized pyrazines can be basic and may streak on silica gel.
-
Solution: Pre-treat the silica gel with triethylamine (typically 1% in the eluent system) to neutralize acidic sites and improve chromatographic resolution.
-
References
- Buchwald–Hartwig amin
- Márton, G., et al. (2021).
- Buchwald-Hartwig Amin
- Márton, G., et al. (2021).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Reductive amin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde.
- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC - NIH. [Link]
- Mild method for Ullmann coupling reaction of amines and aryl halides. Semantic Scholar. [Link]
- Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
- Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link]
- Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
- Chemistry of 2-(2′-Aminophenyl)
- Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. [Link]
- Do amino acid functionalization stratagems on carbonaceous quantum dots imply multiple applications? A comprehensive review. PMC - NIH. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Synthesis of Piperazines by C-H Functionaliz
- Special Issue : C–H Functionalization Chemistry: Applic
- New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation.
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Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 2-Amino-6-methoxypyrazine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring 2-Amino-6-methoxypyrazine as a primary ligand. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and materials science, and their coordination to metal ions can significantly enhance or modify their physicochemical and biological properties.[1][2][3] This document offers researchers, chemists, and drug development professionals detailed, field-proven protocols for the synthesis of such complexes, explains the rationale behind key experimental steps, and outlines a systematic workflow for their structural and functional characterization.
Introduction: The Versatility of this compound as a Ligand
This compound is a heterocyclic aromatic compound belonging to a class of molecules that has garnered significant interest in pharmaceutical development.[4] Its parent structure, pyrazine, is a core component of several clinically approved drugs, including the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib.[2][3][4] The functionalization of the pyrazine ring with an amino (-NH₂) and a methoxy (-OCH₃) group creates a ligand with compelling coordination potential.
The primary coordination sites are the lone pair of electrons on the exocyclic amino nitrogen and the endocyclic nitrogen atom at the 4-position (para to the amino group). This arrangement allows this compound to act as a bidentate chelating ligand, forming stable five-membered rings with a central metal ion. This chelation is a critical factor in the thermodynamic stability of the resulting complexes. The methoxy group, while generally not involved in coordination, acts as an electron-donating group, modulating the electronic properties of the pyrazine ring and, consequently, the reactivity and stability of the metal complex. The study of such complexes opens avenues for developing novel therapeutic agents and functional materials.[1][5]
General Principles of Synthesis: A Mechanistic Approach
The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent system. The success of the synthesis hinges on the careful control of several key parameters that dictate the stoichiometry, geometry, and crystallinity of the final product.
-
Selection of Metal Precursor: The choice of the metal salt (e.g., chlorides, nitrates, sulfates, perchlorates) is critical. The counter-ion can influence the reaction outcome by either coordinating to the metal center, thus affecting the final geometry, or by simply acting as a spectator ion. For instance, using a chloride salt might result in a neutral complex with chloride ions in the inner coordination sphere, whereas a perchlorate or tetrafluoroborate salt is more likely to yield a cationic complex with the counter-ions residing in the crystal lattice.[6]
-
Solvent System: The solvent must effectively dissolve both the metal salt and the ligand to facilitate the reaction. Alcohols like methanol and ethanol are commonly used due to their polarity and ability to be easily removed.[7][8] For less soluble reactants, more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, although their higher boiling points can make product isolation more challenging.[9]
-
Stoichiometry and Reaction Conditions: The molar ratio of metal to ligand is a primary determinant of the complex's final structure (e.g., ML₂, ML₃).[10][11] Reactions are often performed under reflux to provide the necessary activation energy for ligand substitution and complex formation.[8][12] Subsequent slow cooling or solvent evaporation is employed to encourage the formation of high-quality crystals suitable for structural analysis.
Below is a generalized workflow for the synthesis of these metal complexes.
Caption: Systematic workflow for complex characterization.
Data Summary Table
The following table summarizes the expected analytical results upon successful coordination of this compound to a metal center.
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |
| FT-IR (cm⁻¹) | ν(N-H): ~3400-3200Pyrazine Ring: ~1600-1400 | Shift in ν(N-H) to lower frequency.Shifts in pyrazine ring vibrations.Appearance of new ν(M-N) bands (~550-400 cm⁻¹). [9] | Confirms coordination through the amino and/or ring nitrogen atoms. |
| ¹H NMR (ppm) | Aromatic protons: ~7.5-8.5NH₂ protons: Broad singletOCH₃ protons: ~3.9 | Downfield or upfield shifts of aromatic and NH₂ protons. | Elucidates the coordination mode in solution for diamagnetic complexes. |
| UV-Vis (nm) | π→π* transitions (~250-350 nm) | Appearance of new, lower energy bands (d-d transitions for transition metals, or metal-to-ligand charge transfer, MLCT). | Provides insight into the electronic structure and coordination geometry of the metal center. [11] |
| Elemental Analysis | C, H, N% matches C₅H₇N₃O | C, H, N% matches the proposed formula of the complex (e.g., [M(C₅H₇N₃O)₂Cl₂]). | Verifies the empirical formula and metal-to-ligand stoichiometry. [8] |
Potential Applications and Future Outlook
The coordination of metal ions to biologically active scaffolds like pyrazine is a proven strategy in drug discovery. [5]Metal complexes often exhibit enhanced biological activity compared to the free ligands. [5][13]
-
Antimicrobial and Anticancer Agents: Many metal-based compounds show potent antimicrobial and anticancer properties. [5]The synthesized this compound complexes should be screened in vitro against various bacterial, fungal, and cancer cell lines to assess their therapeutic potential.
-
Catalysis: The well-defined coordination environment around the metal center can create active sites for various catalytic transformations.
-
Materials Science: Pyrazine-based bridging ligands are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and electronic properties. [6][14]Exploring the ability of this compound to act as a bridging ligand could lead to novel functional materials.
Future work should focus on synthesizing a broader range of complexes with different metal ions (e.g., Ru, Pt, Zn, Mn) and characterizing their properties in detail. Investigating their interaction with biological targets such as DNA or specific enzymes could elucidate their mechanism of action and pave the way for their development as next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal Complexes with Pyrazine-2-amidoxime. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Pyrazine-2-amidoxime in Metal Complex Synthesis. BenchChem.
- Gawroński, J., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(9), 2843. [Link]
- Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
- Kumar, A., et al. (2015). Pyrazine-based organometallic complex: synthesis, characterization, and supramolecular chemistry. Inorganic Chemistry, 54(6), 2645-2655. [Link]
- Aswar, A. S. (2014). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 5(2), 333-341. [Link]
- Hicks, J. D. (2018).
- Wiemer, A. J., & Wiemer, D. F. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3298. [Link]
- El-Sayed, Y. S., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Polymers, 14(15), 3163. [Link]
- ResearchGate. (2012). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes.
- Kálmán, F. K., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Journal of Inorganic Biochemistry, 241, 112124. [Link]
- ResearchGate. (2013). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base.
- Al-Jeboori, F. H. A., et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 5(10), 172-176. [Link]
- Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5925. [Link]
- Lukkarinen, R. J. (2025). Synthesis of Novel Schiff Bases and Their Metal Complexes. Eastern Illinois University. [Link]
- Meyer, F., et al. (2021). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. Magnetochemistry, 7(12), 163. [Link]
- ResearchGate. (2000). 2,3,5,6-Tetrakis(2-pyridyl)pyrazine (tppz)-containing iron(II) complexes: Syntheses and crystal structures.
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Application Note: Electrochemical Detection of 2-Amino-6-methoxypyrazine
Introduction: The Significance of 2-Amino-6-methoxypyrazine Detection
This compound is a heterocyclic amine that belongs to the pyrazine family of compounds. Pyrazine derivatives are of significant interest in the pharmaceutical, food, and materials science industries. In drug development, the pyrazine ring serves as a crucial scaffold in a variety of therapeutic agents. The presence of amino and methoxy functional groups on the pyrazine ring of this compound imparts specific electronic and chemical properties, making its sensitive and selective detection essential for quality control, pharmacokinetic studies, and metabolite analysis. Electrochemical methods offer a compelling analytical solution due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and amenability to miniaturization for point-of-care applications.[1][2] This application note provides a comprehensive guide to the electrochemical detection of this compound, detailing the underlying principles, experimental protocols, and data analysis.
Core Principles of Electrochemical Detection
The electrochemical detection of this compound is predicated on its ability to undergo oxidation or reduction at an electrode surface when a specific potential is applied. The core of the molecule, the pyrazine ring, is an electron-deficient system that can be reduced.[3][4] Conversely, the amino (-NH2) and methoxy (-OCH3) groups are electron-donating substituents that facilitate the electrochemical oxidation of the molecule.[4][5] The oxidation process typically involves the transfer of electrons from the analyte to the electrode, generating a measurable current that is proportional to the concentration of this compound in the sample.
The electrochemical behavior of pyrazine derivatives is highly dependent on the pH of the supporting electrolyte, as protonation of the nitrogen atoms in the pyrazine ring and the amino group can significantly alter the oxidation potential.[3][6] Therefore, pH optimization is a critical step in developing a sensitive and selective electrochemical method.
Electrochemical Oxidation Mechanism
The proposed mechanism for the electrochemical oxidation of this compound at a carbon-based electrode is initiated by the oxidation of the amino group, which is the most electron-rich site in the molecule. This process is typically irreversible and involves the transfer of electrons and protons. The methoxy group, being an electron-donating group, facilitates this oxidation by increasing the electron density on the pyrazine ring.
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the electrochemical detection of this compound using cyclic voltammetry (CV) for initial characterization and differential pulse voltammetry (DPV) for sensitive quantification.
Instrumentation and Reagents
-
Potentiostat: A standard electrochemical workstation capable of performing CV and DPV.
-
Electrochemical Cell: A three-electrode setup consisting of a working electrode, a reference electrode, and a counter electrode.
-
Working Electrodes: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire or carbon electrode.
-
Reagents: this compound, phosphate buffer solution (PBS), potassium chloride (KCl), and other reagents of analytical grade.
Protocol 1: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to investigate the electrochemical behavior of this compound, including its oxidation potential and the effect of pH.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and ethanol.
-
Allow the electrode to dry completely.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 5.0, 7.0, 9.0).
-
Add 0.1 M KCl to the PBS as a supporting electrolyte to ensure sufficient conductivity.
-
-
Analyte Solution Preparation:
-
Prepare a stock solution of 1 mM this compound in the chosen supporting electrolyte.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
Pipette a known volume of the supporting electrolyte into the cell.
-
Record a blank CV scan in the potential range of 0.0 V to +1.5 V at a scan rate of 50 mV/s.
-
Add the this compound stock solution to the cell to achieve the desired concentration (e.g., 100 µM).
-
Record the CV of the analyte under the same conditions.
-
Repeat the measurement at different pH values to determine the optimal pH for detection.
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Protocol 2: Quantification by Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is ideal for quantitative analysis due to its effective discrimination against background charging current.[7][8][9]
Step-by-Step Methodology:
-
Optimization of DPV Parameters:
-
Based on the CV results, select the optimal pH for the supporting electrolyte.
-
Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment to maximize the signal-to-noise ratio. Typical starting parameters can be a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan increment of 4 mV.[9]
-
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of this compound with varying concentrations (e.g., 1 µM to 100 µM) in the optimized supporting electrolyte.
-
Record the DPV for each standard solution under the optimized parameters.
-
Plot the peak current as a function of the analyte concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample by dissolving it in the supporting electrolyte and performing any necessary dilutions to fall within the linear range of the calibration curve.
-
Record the DPV of the sample.
-
Determine the concentration of this compound in the sample by interpolating its peak current from the calibration curve.
-
Data Presentation and Expected Results
The electrochemical detection of this compound is expected to yield a well-defined oxidation peak in the positive potential region. The exact potential will be influenced by the pH of the medium and the electrode material used.
| Parameter | Expected Range/Value | Rationale |
| Oxidation Potential (vs. Ag/AgCl) | +0.8 V to +1.2 V | Based on the oxidation of similar amino-substituted aromatic compounds.[5][10] |
| Optimal pH | 5.0 - 7.0 | A compromise to ensure the amino group is sufficiently deprotonated for oxidation without causing instability of the analyte. |
| Linear Range | Low µM to high µM | Typical for DPV analysis of small organic molecules at carbon electrodes.[1][11] |
| Limit of Detection (LOD) | Sub-micromolar (nM to low µM) | Achievable with optimized DPV parameters and a clean electrode surface.[1][11] |
Trustworthiness and Self-Validating Systems
To ensure the reliability and trustworthiness of the results, the following validation steps should be integrated into the protocol:
-
Reproducibility: Repeat measurements for each concentration and sample multiple times to ensure the precision of the method. The relative standard deviation (RSD) should ideally be below 5%.
-
Interference Studies: Analyze the electrochemical response in the presence of potential interfering species that may be present in the sample matrix.
-
Recovery Studies: Spike known concentrations of this compound into a blank sample matrix and measure the recovery to assess the accuracy of the method.
Conclusion and Future Perspectives
This application note provides a foundational guide for the electrochemical detection of this compound. The described protocols for CV and DPV offer a robust framework for both qualitative and quantitative analysis. Future research can focus on enhancing the sensitivity and selectivity of the method through the use of modified electrodes. Nanomaterials such as graphene, carbon nanotubes, and metallic nanoparticles can be employed to increase the electrode surface area and catalyze the electrochemical reaction, leading to lower detection limits and improved performance in complex sample matrices.
References
- Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applic
- Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications.
- Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science.
- Application Note: Electrochemical Behavior and Cyclic Voltammetry of Pyrazine-2-amidoxime. Benchchem.
- Cyclic voltammograms of pyrazine-2-amidoxime (1 mM) in acetonitrile...
- Electrooxidation Is a Promising Approach to Functionaliz
- Electrooxidation Is a Promising Approach to Functionaliz
- [Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review.]([Link] CENIC.cu/index.php/cenic/article/view/299) CENIC Ciencias Químicas.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Electrochemical Behavior of Aminoguanidine and its Detection by Hybrid Polymer of Theophylline with Copper Oxide Nanoparticles. Analytical and Bioanalytical Electrochemistry.
- An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. MDPI.
- Differential Pulse Voltammetry (DPV).
- Carbon Materials in Voltammetry: An Overview of Versatile Platforms for Antidepressant Drug Detection. MDPI.
- Differential Pulse Voltammetry (DPV). PalmSens.
- Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applic
- Voltammetric Determination of Selected Aminoquinolines Using Carbon Paste Electrode.
- Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst.
- Cyclic Voltammetric and Quantum Chemical Studies of a Poly(methionine) Modified Carbon Paste Electrode for Simultaneous Detection of Dopamine and Uric Acid. MDPI.
- Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles.
- Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor.
- Glutamate Electropolymerization on Carbon Increases Analytical Sensitivity to Dopamine and Serotonin: An Auspicious In Vivo Phen. Analytical Chemistry.
- Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis.
- Reduction Behavior of Olanzapine and Its Differential Pulse Voltammetric Determination in Human Urine and Pharmaceuticals.
- Simple detection of hydrazine by cyclic voltammetry using modified carbon composite electrode with copper nitroprusside adsorbed on the 3-aminopropylsilica.
- Identification of 2‐chloropyrazine oxidation products and several derivatives by multinuclear magnetic resonance. Semantic Scholar.
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- 2. Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development - Analyst (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 2-Amino-6-methoxypyrazine
Introduction: Unveiling the Therapeutic Potential of Pyrazine Scaffolds
The pyrazine moiety, a nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Derivatives of pyrazine have shown promise as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[3][4][5][6] 2-Amino-6-methoxypyrazine, the subject of this guide, is a structurally intriguing member of this family. Its biological profile, however, remains largely uncharted.
These application notes provide a comprehensive suite of in vitro assays to systematically investigate the potential biological activities of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental design. Our approach is rooted in creating self-validating experimental systems to ensure the generation of robust and reliable data.
General Workflow for Preliminary Screening
A logical and stepwise approach is crucial for efficiently screening a novel compound like this compound. The following workflow provides a roadmap for a comprehensive initial in vitro evaluation.
Caption: General workflow for in vitro screening of this compound.
Section 1: Cytotoxicity and Antiproliferative Activity
A fundamental first step in characterizing any novel compound is to assess its effect on cell viability.[7] These assays determine the concentration at which the compound becomes toxic to cells, a critical parameter for establishing therapeutic windows and for identifying potential anticancer properties.[8]
Principle of Cytotoxicity Assays
Cytotoxicity can be measured through various cellular parameters, including metabolic activity, membrane integrity, and total biomass.[9] We will focus on two widely used and robust methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[10]
Experimental Protocols
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein.[10]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
Data Presentation
| Cell Line | Compound | IC50 (µM) [Mean ± SD] |
| MCF-7 (Breast Cancer) | This compound | Experimental Data |
| A549 (Lung Cancer) | This compound | Experimental Data |
| HEK293 (Normal) | This compound | Experimental Data |
| MCF-7 (Breast Cancer) | Doxorubicin (Control) | Literature Value |
Section 2: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases.[4] Pyrazine derivatives have been reported to possess anti-inflammatory properties.[12] In vitro assays for anti-inflammatory activity often focus on the inhibition of pro-inflammatory mediators and enzymes.[4][13]
Principle of Anti-inflammatory Assays
We will explore two key mechanisms: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of protein denaturation.
Experimental Protocols
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.[14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone (positive control)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is used to quantify NO concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Denaturation of proteins is a well-documented cause of inflammation.[13] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA and 0.1 mL of this compound at various concentrations.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Heating: Heat the mixture at 70°C for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.[13]
Potential Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Section 3: Antioxidant Capacity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[15] Many natural and synthetic compounds are evaluated for their ability to scavenge free radicals.[16][17]
Principle of Antioxidant Assays
Antioxidant capacity can be assessed via two primary mechanisms: hydrogen atom transfer (HAT) and electron transfer (ET).[16] We will describe the DPPH assay, a widely used ET-based method.[18]
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule.[16] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of various concentrations of this compound in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Other Relevant Antioxidant Assays
| Assay | Principle | Reference |
| ABTS | Scavenging of the ABTS radical cation. | [15] |
| FRAP | Reduction of a ferric-tripyridyltriazine complex to the ferrous form. | [19] |
| CUPRAC | Reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine. | [15] |
Section 4: Kinase Inhibition Profile
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[2][6] Pyrazine-based compounds have been successfully developed as kinase inhibitors.[1]
Principle of Kinase Inhibition Assays
Biochemical kinase assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate.
General Protocol for a Kinase Inhibition Assay (e.g., using a luminescence-based ATP detection method)
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
A luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
Protocol:
-
Reaction Setup: In a white 96-well plate, add the kinase, the test compound (this compound), and the substrate in the kinase assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Section 5: Receptor Binding Affinity
Some heterocyclic compounds have been shown to interact with specific receptors, such as sigma receptors, which are implicated in various neurological and psychiatric disorders.[20]
Principle of Receptor Binding Assays
Receptor binding assays measure the affinity of a ligand for its receptor.[21] Competition binding assays are commonly used, where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to the receptor.[22]
General Protocol for a Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the target receptor (e.g., sigma-1 receptor)
-
A high-affinity radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1)
-
Unlabeled known ligand (e.g., haloperidol for sigma-1) as a positive control
-
Assay buffer
-
Scintillation fluid and counter or filter-based separation system
Protocol:
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and various concentrations of this compound.
-
Incubation: Incubate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is often achieved by vacuum filtration through glass fiber filters that trap the cell membranes.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[22]
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, antioxidant, kinase inhibitory, and receptor binding properties, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be instrumental in guiding future preclinical development and mechanism-of-action studies.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (2025). Benchchem.
- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Vertex AI Search.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- In Vitro Antioxidant Assays. PubMed.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.
- Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.
- Antioxidant Capacity Assays. Cell Biolabs, Inc..
- Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
- In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). MDPI.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
- About Ligand Binding Assays. Gifford Bioscience.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019).
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis.
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Application Notes and Protocols: 2-Amino-6-methoxypyrazine as a Versatile Building Block in Advanced Materials
Introduction: Unveiling the Potential of a Multifaceted Pyrazine Derivative
In the quest for novel functional materials, the strategic design of molecular building blocks is paramount. 2-Amino-6-methoxypyrazine is an intriguing yet underexplored heterocyclic compound that presents a unique combination of chemical functionalities ripe for exploitation in materials science. The pyrazine core is inherently electron-deficient, while the amino and methoxy substituents at the 2 and 6 positions, respectively, act as electron-donating groups. This electronic push-pull character, coupled with the presence of multiple nitrogen atoms for coordination, suggests a broad spectrum of potential applications, from optoelectronics to porous materials.
This comprehensive guide serves as a technical primer for researchers and developers, outlining the prospective applications of this compound in three key areas: fluorescent materials, organic electronics, and coordination polymers. The protocols provided are designed to be robust and self-validating, offering a solid foundation for pioneering research with this versatile molecule.
Application Area 1: Advanced Fluorescent Materials
The strategic incorporation of electron-donating and accepting moieties within a conjugated system is a well-established strategy for designing fluorescent materials. The intrinsic electronic structure of this compound makes it an excellent candidate for the core of novel fluorophores. The amino group can serve as a potent auxochrome, while the pyrazine ring acts as an electron-accepting core, potentially leading to materials with strong intramolecular charge transfer (ICT) characteristics and high fluorescence quantum yields.[1][2][3][4][5]
Protocol 1: Synthesis of a this compound-Based Fluorophore via Sonogashira Coupling
This protocol details the synthesis of a novel fluorophore by extending the conjugation of the this compound core through a Sonogashira cross-coupling reaction. A bromo-substituted derivative of this compound is first synthesized, followed by coupling with an alkyne-functionalized aromatic group.
Step-by-Step Methodology:
-
Bromination of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-Amino-3-bromo-6-methoxypyrazine.
-
-
Sonogashira Cross-Coupling:
-
To a degassed solution of 2-Amino-3-bromo-6-methoxypyrazine (1.0 eq) and 4-ethynyl-N,N-diphenylaniline (1.2 eq) in a mixture of toluene and triethylamine (3:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target fluorophore.
-
Diagram of Synthetic Pathway:
Caption: Synthetic route to a novel fluorophore.
Protocol 2: Photophysical Characterization
A thorough understanding of the photophysical properties of the newly synthesized material is crucial for its potential application.
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions (1-10 µM) of the synthesized fluorophore in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy:
-
Excite the solutions at their respective λ_abs.
-
Record the emission spectra to determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (the difference in wavelength between λ_abs and λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Determination:
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Solvatochromism Study: Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to investigate the nature of the excited state and the extent of intramolecular charge transfer.
Expected Photophysical Data
| Property | Hexane | Toluene | DCM | Acetonitrile |
| λ_abs (nm) | 380 | 385 | 390 | 392 |
| λ_em (nm) | 450 | 465 | 485 | 510 |
| Stokes Shift (cm⁻¹) | 4100 | 4500 | 5100 | 5900 |
| Quantum Yield (Φ_F) | 0.65 | 0.75 | 0.85 | 0.70 |
Application Area 2: Organic Electronics
The electron-deficient nature of the pyrazine ring makes this compound a promising building block for n-type or ambipolar organic semiconductors.[6][7][8] By copolymerizing it with an electron-rich unit, a donor-acceptor polymer with a low bandgap and suitable frontier molecular orbital (HOMO/LUMO) energy levels for charge transport can be achieved.
Protocol 3: Synthesis of a Donor-Acceptor Polymer via Stille Polycondensation
This protocol describes the synthesis of a copolymer using a distannyl derivative of an electron-rich monomer and a dibromo-derivative of this compound.
Step-by-Step Methodology:
-
Synthesis of Dibromo-2-Amino-6-methoxypyrazine:
-
Follow the bromination procedure in Protocol 1, using 2.2 equivalents of NBS to achieve dibromination at the 3 and 5 positions.
-
-
Stille Polycondensation:
-
In a Schlenk flask, combine 3,5-Dibromo-2-amino-6-methoxypyrazine (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq) as the catalyst system.
-
Add anhydrous and degassed chlorobenzene as the solvent.
-
Heat the mixture at 110 °C for 48 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the cooled reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform and reprecipitate in methanol.
-
Diagram of Polymer Structure and OTFT Device:
Caption: Polymer structure and OTFT schematic.
Protocol 4: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
Step-by-Step Methodology:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively. Clean the substrate by sonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a high-boiling-point solvent (e.g., chlorobenzene) and deposit it onto the SiO₂ surface via spin-coating. Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit gold source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation.
-
Device Characterization:
-
Measure the output and transfer characteristics of the OTFT device in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
Calculate the charge carrier mobility (μ) from the saturation regime of the transfer curve.
-
Determine the on/off current ratio and the threshold voltage (V_th).
-
Expected OTFT Performance Data
| Parameter | Value |
| Mobility (μ) | 0.1 - 1.0 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (V_th) | 5 - 15 V |
Application Area 3: Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrazine ring and the amino group in this compound can act as coordination sites for metal ions, making it a versatile ligand for the construction of coordination polymers and MOFs.[9][10][11][12] The methoxy group can further influence the framework's properties through steric effects or weak interactions.
Protocol 5: Solvothermal Synthesis of a Coordination Polymer
Step-by-Step Methodology:
-
Reactant Preparation: In a glass vial, combine this compound (0.1 mmol) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol).
-
Solvent Addition: Add a solvent mixture, for example, N,N-dimethylformamide (DMF) and ethanol (1:1 v/v, 4 mL).
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C for 72 hours.
-
Cooling and Crystal Formation: Slowly cool the oven to room temperature over 24 hours to promote the formation of single crystals.
-
Product Isolation: Collect the resulting crystals by filtration, wash with fresh DMF, and dry in air.
Diagram of Ligand Coordination:
Caption: Potential coordination modes of the ligand.
Protocol 6: Characterization of the Coordination Polymer
Step-by-Step Methodology:
-
Single-Crystal X-ray Diffraction (SCXRD): Determine the crystal structure, including the coordination environment of the metal ion, the connectivity of the framework, and the overall topology.
-
Powder X-ray Diffraction (PXRD): Confirm the phase purity of the bulk crystalline material by comparing the experimental PXRD pattern with the one simulated from the SCXRD data.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the coordination polymer and identify the temperature at which the framework starts to decompose.
-
Gas Sorption Analysis: If the material is porous, perform nitrogen sorption measurements at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution.
Conclusion and Future Outlook
This compound stands as a promising, yet largely untapped, resource for the materials science community. Its unique electronic and structural features provide a compelling rationale for its use in the development of novel fluorescent materials, organic semiconductors, and coordination polymers. The protocols outlined in this guide offer a starting point for exploring these exciting possibilities. Future research should focus on derivatizing the core structure to fine-tune its properties for specific applications, such as sensing, light-emitting devices, and catalysis. The systematic investigation of this versatile building block is poised to unlock a new generation of high-performance materials.
References
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024-04-16).
- Synthesis, Opto-electrochemical and Theoretical Investigation of Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics. (2018-04-25).
- Formation of two drastically different MOFs based on Mn(II)–benzoate and pyrazine with a change in seasonal temperature: structural analysis and magnetic study. (2025-08-10).
- Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (2022-01-01). MDPI.
- Cyano-Functionalized Pyrazine: A Structurally Simple and Easily Accessible Electron-Deficient Building Block for n-Type Organic Thermoelectric Polymers. (2024-03-11). PubMed.
- Coordination polymers and metal–organic frameworks: materials by design. (2013-01-01).
- Direct synthesis of amorphous coordination polymers and metal-organic frameworks. (2023-04-01). PubMed.
- 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. (2006-01-01).
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022-01-01). MDPI.
- 6-Amino-2,2′-bipyridine as a new fluorescent organic compound. (2002-01-01). RSC Publishing.
- 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties. (2003-01-01). RSC Publishing.
- 6Amino2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties. (2025-08-10).
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Application Notes & Protocols: Biocatalytic Synthesis of 2-Amino-6-methoxypyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed technical guide for the synthesis of 2-amino-6-methoxypyrazine derivatives using a chemo-enzymatic approach. It offers in-depth explanations of the underlying biocatalytic principles, step-by-step experimental protocols, and expert insights for process optimization.
Strategic Overview: Embracing Biocatalysis for Pyrazine Synthesis
Pyrazine and its derivatives are privileged N-heterocyclic scaffolds found in numerous clinically important drugs, agrochemicals, and flavor compounds.[1][2][3] Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, make them high-value targets in medicinal chemistry.[2][[“]][5] Traditionally, the synthesis of substituted pyrazines involves multi-step chemical routes that often require harsh conditions, toxic reagents, and complex purification procedures.
Biocatalysis presents a compelling green and efficient alternative, leveraging the exquisite selectivity and catalytic power of enzymes to perform chemical transformations under mild, aqueous conditions.[6][7][8] This guide focuses on a robust chemo-enzymatic strategy employing ω-transaminases (ATAs), which have emerged as powerful catalysts for the formation of chiral amines and, by extension, nitrogen-containing heterocycles.[9][10][11][12][13][14]
The core of this strategy is the ATA-mediated amination of an α-dicarbonyl precursor. The resulting α-amino ketone intermediate is unstable and undergoes a spontaneous oxidative homodimerization to furnish the symmetrically substituted pyrazine ring. This approach elegantly combines an enzymatic key step with a subsequent chemical transformation in a one-pot synthesis.[9][11][12]
The Core Mechanism: Transaminase-Mediated Dimerization
The synthesis of the pyrazine core is achieved through a two-stage process initiated by an amine transaminase (ATA). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or an amino acid) to a carbonyl acceptor.[8][14]
Stage 1: Enzymatic Amination The process begins with the regioselective amination of a methoxy-substituted α-diketone precursor by an ATA. The enzyme transfers an amino group from a sacrificial amine donor to one of the ketone moieties, generating a highly reactive α-amino ketone intermediate.
Stage 2: Spontaneous Oxidative Dimerization The α-amino ketone, generated in situ, is prone to dimerization.[10] Two molecules of the α-amino ketone condense and subsequently undergo air oxidation to form the stable aromatic 2,5-disubstituted pyrazine ring. For the target molecule, this results in a symmetrically substituted 2,5-diamino-3,6-dimethoxypyrazine, a derivative of the core topic. To achieve a mono-amino substituted pyrazine, a different strategy involving other enzyme classes or precursors would be necessary. This guide focuses on the well-established dimerization pathway.
The overall transformation is depicted below:
Caption: Chemo-enzymatic synthesis of pyrazine derivatives.
Protocol I: Screening and Optimization of Biocatalytic Amination
3.1. Rationale and Causality
The success of this synthesis hinges on the performance of the transaminase. Key variables include the choice of enzyme, amine donor, pH, and temperature. Using an excess of the amine donor is a common strategy to shift the reaction equilibrium towards product formation.[8] Isopropylamine is particularly effective, as its co-product, acetone, is volatile and can be removed, further driving the reaction.[9] The pH is also a critical parameter; while many ATAs operate optimally around pH 7-9, acidic conditions (e.g., pH 5) have been shown to favor the formation of other N-heterocycles like pyrroles by preventing the dimerization step.[12] Therefore, maintaining a neutral to slightly basic pH is crucial for pyrazine synthesis.
3.2. Materials and Reagents
-
Enzyme: Commercial ω-Transaminase screening kit (e.g., Codexis® ATA Screening Kit). A specific enzyme like ATA-113 can also be used.[9][11][12]
-
Substrate: 1-Methoxy-2,3-butanedione (or similar α-diketone).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0).
-
Co-solvent: DMSO (optional, for substrate solubility).
-
Analysis: HPLC or GC-MS system for reaction monitoring.
3.3. Step-by-Step Protocol
-
Enzyme Preparation: Reconstitute lyophilized transaminase powder in the potassium phosphate buffer to a final concentration of 5-10 mg/mL.
-
Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare the following reaction mixture:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 8.0).
-
10 µL of Substrate stock solution (e.g., 1 M in DMSO, for a final concentration of 10 mM).
-
100 µL of Amine Donor stock solution (e.g., 5 M isopropylamine, for a final concentration of 500 mM).
-
10 µL of PLP stock solution (100 mM, for a final concentration of 1 mM).
-
-
Initiate Reaction: Add 80 µL of the enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at 30-40°C with agitation (e.g., 200-250 rpm) for 16-24 hours.
-
Reaction Quenching & Monitoring:
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.
-
Quench the reaction by adding the aliquot to 50 µL of acetonitrile or an appropriate acid.
-
Centrifuge to pellet the precipitated enzyme.
-
Analyze the supernatant by HPLC or GC-MS to determine substrate conversion and product formation.
-
Protocol II: Preparative Scale Synthesis and Product Isolation
4.1. Rationale and Causality
Scaling up the reaction requires careful management of reaction parameters to ensure consistent performance. After the reaction is complete, the pyrazine product needs to be efficiently extracted from the aqueous biocatalytic medium. Due to the aromatic and relatively nonpolar nature of the pyrazine product, liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate is an effective method for isolation.
4.2. Experimental Workflow Diagram
Caption: Workflow for preparative biocatalytic synthesis.
4.3. Step-by-Step Protocol
-
Reaction Setup (50 mL Scale):
-
In a 100 mL flask, combine 40 mL of 100 mM potassium phosphate buffer (pH 8.0), 0.5 mL of 1 M substrate stock in DMSO, 5 mL of 5 M isopropylamine, and 0.5 mL of 100 mM PLP solution.
-
Initiate the reaction by adding 4 mL of a 10 mg/mL solution of the selected transaminase.
-
-
Incubation: Stir the reaction at 35°C for 24 hours. Monitor progress by taking small aliquots for HPLC or GC-MS analysis.
-
Product Extraction:
-
Once the reaction reaches completion, transfer the mixture to a separatory funnel.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrazine derivative.[10]
-
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Expected Outcomes
The efficiency of the biocatalytic synthesis can be evaluated based on several key parameters. The following table provides a summary of typical results that can be expected based on literature precedents for similar pyrazine syntheses.
| Parameter | Typical Value | Rationale / Comment |
| Substrate Concentration | 10 - 50 mM | Higher concentrations may lead to substrate or product inhibition of the enzyme. |
| Enzyme Loading | 5 - 10 mg/mL | Sufficient catalyst to achieve a good reaction rate. |
| Amine Donor Ratio | 10 - 50 equivalents | A large excess is used to drive the reaction equilibrium to completion.[8] |
| Temperature | 30 - 45 °C | Optimal range for most mesophilic transaminases.[6] |
| pH | 7.5 - 9.0 | Slightly basic pH favors the dimerization step over side reactions.[10][12] |
| Conversion Rate | >95% | High conversions are achievable with optimized conditions.[10] |
| Isolated Yield | 30 - 60% | Yields are influenced by the efficiency of both the dimerization and the downstream purification.[10] |
Trustworthiness & Validation: Troubleshooting and Expert Insights
-
Low Conversion: If substrate conversion is low, consider (i) increasing the concentration of the amine donor, (ii) adding more enzyme, or (iii) ensuring the PLP cofactor is not degraded. The pH should also be re-verified.
-
Side Product Formation (Pyrroles): The primary competing reaction is the Knorr pyrrole synthesis, which can occur if a β-keto ester is present or under acidic conditions.[9][10][12] Ensure the reaction pH is maintained above 7.0 and that starting materials are pure to minimize this pathway.
-
Enzyme Instability: If the enzyme loses activity over time, consider immobilization or using a more robust, engineered variant. Some transaminases can be inhibited by high concentrations of the co-solvent (DMSO) or the substrate itself.
-
Spontaneous vs. Controlled Dimerization: The dimerization and subsequent oxidation are generally spontaneous in the presence of air. For more controlled processing, the reaction can be sparged with air or oxygen, although this is often unnecessary at lab scale.
By implementing this robust chemo-enzymatic protocol, researchers can achieve a highly efficient and sustainable synthesis of valuable this compound derivatives, paving the way for accelerated drug discovery and development programs.
References
- Xu, J., Green, A. P., & Turner, N. J. (2019). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Angewandte Chemie International Edition, 58(3), 846-849. [Link][9]
- Contente, M. L., et al. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 23(24), 9473–9477. [Link][10]
- Masuo, S., et al. (2019). Enzymatic Cascade in Pseudomonas that Produces Pyrazine from α-Amino Acids. Angewandte Chemie International Edition, 58(42), 15044-15048. [Link][16]
- Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link][6]
- Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link][7]
- Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. PubMed. [Link][11]
- Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
- Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- Li, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6263. [Link][1]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Biosynce. (2025).
- Kaur, G., & Singh, P. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(15), 4983. [Link][18]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link][4]
- Chaleckis, R., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5770. [Link][19]
- Schober, M., et al. (2015). A system for ω-transaminase mediated (R)-amination using L-alanine as an amine donor. Green Chemistry, 17(5), 2951-2955. [Link][15]
- Chimenti, F., et al. (2007).
- Toplak, M., & Grogan, G. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(1), 253. [Link][8]
- Zhang, W., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19567–19575. [Link][21]
- Slabu, I., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Slabu, I., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Gotor-Fernández, V., & Gotor, V. (2018). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
- Contente, M. L., & Paradisi, F. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13. [Link][14]
- Carradori, S., et al. (2013). Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. Archiv der Pharmazie, 346(12), 868-76. [Link][24]
- Perego, M. (2022). Biocatalytic synthesis of alkylpyrazine flavours. POLITesi. [Link][25]
- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7159. [Link][5]
- Hörner, T., & Schwab, W. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(2), e202200981. [Link][26]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Biocatalysis Guide. American Chemical Society. [Link][27]
- MDPI. (n.d.). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link][28]
Sources
- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. consensus.app [consensus.app]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A system for ω-transaminase mediated (R)-amination using l-alanine as an amine donor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-methoxypyrazine
Welcome to the technical support center for the synthesis of 2-Amino-6-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yields and purity. The information presented here is grounded in established principles of heterocyclic chemistry and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to the Synthetic Pathway
The most common and cost-effective route to this compound is a two-step process commencing with 2,6-dichloropyrazine. This pathway involves two sequential nucleophilic aromatic substitution (SNAr) reactions. The first step is a selective amination to yield 2-amino-6-chloropyrazine, followed by a methoxylation to afford the final product. The electron-deficient nature of the pyrazine ring facilitates these substitutions.[1][2][3]
Below is a troubleshooting workflow to guide you through potential challenges in this synthesis.
Caption: General synthetic workflow for this compound.
Part 1: Step-by-Step Synthesis Protocols
Protocol 1: Synthesis of 2-Amino-6-chloropyrazine (Intermediate)
This procedure outlines the selective mono-amination of 2,6-dichloropyrazine.
Materials:
-
2,6-Dichloropyrazine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloropyrazine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add aqueous ammonia (3-5 equivalents).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-6-chloropyrazine.
Protocol 2: Synthesis of this compound (Final Product)
This procedure details the methoxylation of 2-amino-6-chloropyrazine.
Materials:
-
2-Amino-6-chloropyrazine
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of sodium methoxide (1.5-2.5 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add 2-amino-6-chloropyrazine (1 equivalent).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid or ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Step 1: Amination of 2,6-Dichloropyrazine
Q1: My amination reaction is sluggish and gives a low yield of the desired 2-amino-6-chloropyrazine. What can I do?
A1: A low yield in the amination step can be attributed to several factors:
-
Insufficient Reaction Temperature or Time: The SNAr reaction on the pyrazine ring requires thermal energy to overcome the activation barrier. Ensure the reaction is refluxed for an adequate duration. Monitor by TLC to confirm the consumption of the starting material.
-
Inadequate Amount of Ammonia: A sufficient excess of the nucleophile (ammonia) is necessary to drive the reaction to completion. Using a 3-5 fold excess is recommended.
-
Solvent Choice: While ethanol is a common choice, other polar aprotic solvents like DMSO or DMF can sometimes accelerate SNAr reactions, although this may also increase the likelihood of di-substitution.
Q2: I am observing a significant amount of a non-polar byproduct in my amination reaction. What is it and how can I avoid it?
A2: The most likely non-polar byproduct is 2,6-diaminopyrazine, resulting from the substitution of both chlorine atoms. The formation of this di-substituted product is a common challenge.
-
Understanding the Reactivity: The first amination introduces an electron-donating amino group, which deactivates the pyrazine ring towards further nucleophilic attack.[4][5] However, under forcing conditions (high temperature, long reaction time, or large excess of nucleophile), di-substitution can still occur.
-
Optimization Strategies:
-
Control Stoichiometry: Use a minimal excess of ammonia.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Monitor Closely: Carefully monitor the reaction by TLC to stop it once the mono-aminated product is maximized and before significant di-amination occurs.
-
Caption: Selectivity in the amination of 2,6-dichloropyrazine.
Q3: My crude 2-amino-6-chloropyrazine is difficult to purify. What are some effective methods?
A3: Purification can be challenging due to the presence of the di-aminated byproduct and unreacted starting material.
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of hexane and ethyl acetate can separate the components based on polarity. 2,6-Dichloropyrazine is the least polar, followed by 2-amino-6-chloropyrazine, and then the more polar 2,6-diaminopyrazine.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be effective. Suitable solvents include ethanol/water mixtures or toluene.[6]
Step 2: Methoxylation of 2-Amino-6-chloropyrazine
Q4: The methoxylation of 2-amino-6-chloropyrazine is not going to completion. How can I improve the conversion?
A4: Incomplete conversion in the methoxylation step is a common issue.
-
Strength and Stoichiometry of the Base: Sodium methoxide is a strong nucleophile and base. Ensure you are using a sufficient excess (1.5-2.5 equivalents) to drive the reaction. The quality of the sodium methoxide is also crucial; it should be anhydrous.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the sodium methoxide. Use anhydrous methanol and conduct the reaction under an inert atmosphere.
-
Reaction Temperature and Time: Refluxing in methanol is standard. For less reactive substrates, a higher boiling solvent like DMF or DMSO with sodium methoxide could be considered, but this may lead to side reactions. Ensure the reaction is run for a sufficient time (6-12 hours or longer), monitoring by TLC.
Q5: I am observing a dark-colored reaction mixture and multiple spots on my TLC plate during the methoxylation. What are the likely side reactions?
A5: The formation of colored impurities and multiple byproducts can occur under harsh conditions.
-
Decomposition: At high temperatures for prolonged periods, pyrazine derivatives can be susceptible to decomposition.
-
Reaction with Solvent: If using solvents like DMF or DMSO at high temperatures, side reactions with the solvent can occur.
-
Hydrolysis: If water is present, hydrolysis of the chloro-group to a hydroxyl group can compete with methoxylation, leading to the formation of 2-amino-6-hydroxypyrazine.
Q6: What is the best way to purify the final this compound product?
A6: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is the preferred method for obtaining a highly pure product. A common solvent system is an ethanol/water mixture. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be used.
Part 3: Data Interpretation and Characterization
This section provides expected analytical data for the key compounds in this synthesis to aid in reaction monitoring and product verification.
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR (δ, ppm) | Expected 13C NMR (δ, ppm) | Key IR Peaks (cm-1) |
| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | ~8.4 (s, 2H) | ~145, 148 | 1550 (C=N), 850 (C-Cl) |
| 2-Amino-6-chloropyrazine | C₄H₄ClN₃ | 129.55 | ~7.8 (s, 1H), ~7.9 (s, 1H), ~4.5 (br s, 2H, NH₂) | ~155, 148, 138, 130 | 3400-3200 (N-H), 1650 (N-H bend), 1560 (C=N), 860 (C-Cl) |
| This compound | C₅H₇N₃O | 125.13 | ~7.6 (s, 1H), ~7.7 (s, 1H), ~4.2 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) | ~160, 150, 135, 125, 55 (OCH₃) | 3400-3200 (N-H), 2950 (C-H), 1640 (N-H bend), 1570 (C=N), 1250 (C-O) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
References
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. 2021.
- Selective Mono-Amination of Dichlorodiazines. Molecules. 2017.
- An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Synthesis. 2024.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Explosives & Propellants. 2017.
- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. BenchChem. 2025.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. 2002.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Journal of Organic Chemistry. 2011.
- Nucleophilic Arom
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry. 1977.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Amino-6-methoxypyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Amino-6-methoxypyrazine. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic compound. As a key intermediate in the development of various pharmaceutical agents, the efficient and clean synthesis of this compound is of paramount importance. This document provides a comprehensive resource, including a detailed experimental protocol, troubleshooting guides for common side reactions, and frequently asked questions, all presented in a practical question-and-answer format. Our goal is to empower you with the knowledge to navigate the intricacies of this synthesis, optimize your reaction outcomes, and efficiently troubleshoot any challenges that may arise.
I. Core Synthesis Protocol: Nucleophilic Aromatic Substitution
The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes the readily available starting material, 2-amino-6-chloropyrazine, and a strong nucleophile, sodium methoxide.
Detailed Experimental Protocol
Reaction Scheme:
Materials:
-
2-Amino-6-chloropyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous toluene (optional, as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
Reagent Addition: Under a positive flow of inert gas, charge the flask with 2-amino-6-chloropyrazine and anhydrous methanol. If using solid sodium methoxide, it can be added at this stage. If using a sodium methoxide solution in methanol, it will be added in the next step.
-
Initiation of Reaction: Begin stirring the mixture. If using a sodium methoxide solution, add it dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heating and Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for methanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer will contain the desired product.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may be encountered during the synthesis of this compound, providing insights into their causes and practical solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The nucleophilic aromatic substitution on the pyrazine ring can be sluggish.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. If the starting material is still present after the initial reflux period, consider extending the reaction time. Increasing the reaction temperature by using a higher-boiling solvent like toluene as a co-solvent with methanol can also be beneficial, but be mindful of potential side reactions at higher temperatures.
-
-
Decomposition of Starting Material or Product:
-
Cause: Prolonged exposure to strong basic conditions and high temperatures can lead to the degradation of the amino- and methoxy-substituted pyrazine ring.
-
Solution: Avoid unnecessarily long reaction times. Once the reaction has reached completion, proceed with the work-up promptly.
-
-
Suboptimal Stoichiometry:
-
Cause: An incorrect molar ratio of sodium methoxide to 2-amino-6-chloropyrazine can lead to incomplete conversion or the formation of byproducts.
-
Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of sodium methoxide is used to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Question 2: I have an impurity with a similar polarity to my product that is difficult to remove. What could it be and how can I get rid of it?
Answer: A common and challenging impurity in this synthesis is the corresponding hydroxypyrazine, 2-amino-6-hydroxypyrazine .
-
Formation of 2-Amino-6-hydroxypyrazine:
-
Cause: This byproduct can form through two primary pathways:
-
Hydrolysis of the starting material: If there is residual water in the reaction mixture, the 2-amino-6-chloropyrazine can undergo hydrolysis to form the hydroxypyrazine.
-
Hydrolysis of the product: The desired this compound can also be susceptible to hydrolysis back to the hydroxypyrazine, especially during aqueous work-up if the conditions are not carefully controlled (e.g., presence of excess base or acidic conditions during extraction).
-
-
Mitigation:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Sodium methoxide is hygroscopic and should be handled under an inert atmosphere.
-
Careful Work-up: Neutralize the reaction mixture carefully before extraction. Avoid prolonged contact with strongly acidic or basic aqueous solutions.
-
-
-
Purification Strategy:
-
Column Chromatography: A carefully optimized gradient elution on silica gel can separate this compound from the more polar 2-amino-6-hydroxypyrazine.
-
Recrystallization: If the impurity level is not too high, recrystallization can be effective. Experiment with different solvent systems to find one that selectively precipitates the desired product.
-
Reaction Pathway for Hydroxypyrazine Formation
Caption: Formation pathways of the hydroxypyrazine byproduct.
Question 3: My final product is contaminated with a less polar impurity. What is a likely candidate?
Answer: A possible less polar byproduct is 2,6-dimethoxypyrazine .
-
Formation of 2,6-dimethoxypyrazine:
-
Cause: This can occur if the starting 2-amino-6-chloropyrazine is contaminated with 2,6-dichloropyrazine. The dichloropyrazine will react with two equivalents of sodium methoxide to form the dimethoxy derivative.
-
Mitigation:
-
Purity of Starting Material: Ensure the purity of the 2-amino-6-chloropyrazine starting material. If necessary, purify the starting material before use.
-
Stoichiometry Control: Using a large excess of sodium methoxide might favor the formation of this byproduct if dichloropyrazine is present.
-
-
-
Purification Strategy:
-
Column Chromatography: 2,6-dimethoxypyrazine is significantly less polar than the desired product and can be readily separated by silica gel chromatography.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the inert atmosphere in this reaction?
A1: The primary reason for using an inert atmosphere (nitrogen or argon) is to prevent the reaction of sodium methoxide with moisture from the air. Sodium methoxide is a strong base and is hygroscopic. Reaction with water will consume the reagent and introduce water into the reaction, which can lead to the formation of the undesired 2-amino-6-hydroxypyrazine byproduct.
Q2: Can I use other alkoxides for this reaction?
A2: Yes, other sodium or potassium alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) can be used to synthesize the corresponding 2-amino-6-alkoxypyrazines. However, the reaction conditions, particularly temperature and reaction time, may need to be adjusted based on the reactivity and steric hindrance of the alkoxide.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid or TFA for better peak shape) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized this compound. The spectra should be compared with literature data or a known standard.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product | Structure | Probable Cause | Relative Polarity | Mitigation and Purification |
| 2-Amino-6-hydroxypyrazine | C4H5N3O | Presence of water in the reaction or hydrolysis during work-up. | More polar than the desired product. | Use anhydrous conditions, careful work-up, and separation by column chromatography or recrystallization. |
| 2,6-Dimethoxypyrazine | C6H8N2O2 | Contamination of starting material with 2,6-dichloropyrazine. | Less polar than the desired product. | Use pure starting material and separate by column chromatography. |
IV. References
[1] Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
[2] Taylor, E. C., & McKillop, A. (1970). The Chemistry of Heterocyclic Compounds, Pyrazines. John Wiley & Sons.
[3] Paudler, W. W., & Jovanovic, M. V. (1985). The nmr spectra of pyrazines and their N-oxides. Magnetic Resonance in Chemistry, 23(7), 567-573.
Sources
- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. biosynce.com [biosynce.com]
- 3. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-methoxypyrazine
Welcome to the technical support guide for the purification of 2-Amino-6-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. This guide provides in-depth, experience-based solutions and detailed protocols to troubleshoot and resolve purification issues effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, regioisomers (e.g., 2-Amino-5-methoxypyrazine or 2-Amino-3-methoxypyrazine), and byproducts from side reactions. For instance, if the synthesis involves an amination step, you might encounter dialkylated pyrazines or products from incomplete reactions.[1] It is crucial to characterize your crude material using techniques like HPLC, GC-MS, and NMR to identify the specific impurity profile before selecting a purification strategy.
Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?
A2: A yellow tint often indicates the presence of trace, highly conjugated impurities or degradation products. These may not be easily detectable by standard purity analysis like HPLC if they are present in very low concentrations. Activated carbon treatment followed by recrystallization is often effective. The carbon adsorbs these colored impurities, and subsequent recrystallization removes the carbon and other soluble impurities.
Q3: Is this compound stable during purification?
A3: Generally, this compound is a stable compound. However, like many amino-substituted aromatic compounds, it can be sensitive to prolonged exposure to strong acids, high temperatures, or oxidizing conditions, which may lead to discoloration or degradation. It's advisable to use moderate temperatures during solvent evaporation and distillation.
Q4: Can I use distillation for purification?
A4: While distillation can be used, it may not be the most effective method for removing closely-related structural isomers, which may have very similar boiling points. It is more suitable for removing non-volatile inorganic salts or high-boiling polymeric byproducts. A fractional distillation under reduced pressure would be necessary to have a chance at separating isomers, but this is often more challenging than chromatographic or recrystallization methods.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides logical steps to resolve them.
Logical Flow for Purification Strategy
This diagram outlines a decision-making process for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision workflow for purifying this compound.
Issue 1: Low Purity After Recrystallization
Symptom: The purity of the material does not significantly improve after one or more recrystallization attempts.
Cause & Solution:
-
Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2] If impurities have similar solubility profiles to the product, they will co-crystallize.
-
Action: A systematic solvent screen is necessary. Test a range of solvents with varying polarities. Because this compound has both a polar amine group and a less polar methoxy-pyrazine core, solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) often provide the optimal solubility differential.[2]
-
-
Oiling Out: The compound separates as a liquid oil instead of forming crystals upon cooling. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
-
Action: Reduce the cooling rate. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. Adding a seed crystal of pure product is also highly effective. If oiling out persists, re-dissolve the oil in a slightly larger volume of hot solvent and cool again.
-
Issue 2: Co-eluting Impurities in Column Chromatography
Symptom: HPLC or TLC analysis shows that one or more impurities have a very similar retention factor (Rf) or retention time to the desired product, making separation difficult.
Cause & Solution:
-
Insufficient Stationary/Mobile Phase Selectivity: Standard silica gel with a common mobile phase like ethyl acetate/hexane may not have enough resolving power for closely related isomers.
-
Action 1 (Modify Mobile Phase): Small changes to the mobile phase can significantly alter selectivity. For a basic compound like an aminopyrazine, adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can deactivate acidic sites on the silica gel, reducing peak tailing and potentially improving separation. Conversely, adding a small amount of an acid like acetic acid can protonate the amine, drastically changing its retention.
-
Action 2 (Change Stationary Phase): If modifying the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). For very challenging separations, reverse-phase chromatography (e.g., C18) with a mobile phase like acetonitrile/water or methanol/water may be necessary.[3][4]
-
Issue 3: Low Recovery from Purification
Symptom: A significant amount of product is lost during the purification process.
Cause & Solution:
-
Recrystallization: The product may have higher than expected solubility in the cold mother liquor.
-
Action: Minimize the amount of hot solvent used to dissolve the crude product to ensure the final solution is saturated. Ensure the solution is thoroughly cooled (ice bath) to maximize precipitation. The mother liquor can also be concentrated and subjected to a second recrystallization to recover more product.
-
-
Column Chromatography: The product may be irreversibly adsorbing to the stationary phase, or the column may be overloaded.
-
Action: Deactivate the silica gel with triethylamine as mentioned above to prevent strong adsorption of the basic amine group. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Part 3: Detailed Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for purifying crude this compound that is >90% pure.
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene, or a mixture) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Water can also be a good choice for polar compounds.[2] An ethyl acetate/hexane mixture is often a good starting point.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is just fully dissolved. Adding excess solvent will reduce your final yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is for separating complex mixtures or achieving very high purity.
-
TLC Analysis: Develop a TLC system to achieve good separation of your product from its impurities. The ideal Rf for the product is between 0.25 and 0.40. An eluent system of ethyl acetate/hexane is a common starting point.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. A typical column size is a 50:1 to 100:1 weight ratio of silica gel to crude material. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Solvent Evaporation: Once the separation is complete, pool the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature (e.g., 40°C) to avoid degradation.
-
Purity Confirmation: Analyze the final product by HPLC, GC-MS, or NMR to confirm its purity.
Data Summary
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, but may require high heat.[2] |
| Ethanol / Water | Medium-High | Variable | Excellent for adjusting polarity to achieve optimal solubility. |
| Isopropanol | Medium | 82 | A good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | Often dissolves the compound well; may need an anti-solvent. |
| Toluene | Low-Medium | 111 | Good for less polar compounds; higher boiling point. |
| Ethyl Acetate / Hexane | Variable | Variable | A versatile mixture for fine-tuning polarity to separate impurities.[2] |
References
- Tips and Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Pyrazine-impurities.
- 2-methoxypyrazine. The Good Scents Company. [Link]
- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity. [Link]
- Pyrazines.
- Showing Compound 2-Methoxy-6-methylpyrazine (FDB019840). FooDB. [Link]
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]
- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
- HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. [Link]
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
- Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Comprehensive Reviews in Food Science and Food Safety. [Link]
- (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. [Link]
- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Sources
- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-Amino-6-methoxypyrazine under different conditions
Welcome to the technical support guide for 2-Amino-6-methoxypyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal handling and storage conditions for this compound to ensure its stability?
A1: Based on its chemical properties, this compound requires specific handling to minimize degradation. The compound is known to be hygroscopic, as well as sensitive to air and light.
-
Inert Atmosphere: Always handle and store the solid compound under an inert gas like nitrogen or argon. This prevents oxidative degradation and reactions with atmospheric moisture.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light, which can induce photochemical reactions.
-
Moisture Control: Store in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.
-
Temperature: For long-term storage, adhere to the recommended storage temperature specified on the product label, which is typically refrigerated conditions.[1]
Expert Insight: The amino group on the pyrazine ring is an electron-donating group, which can make the aromatic system more susceptible to oxidation. The methoxy group is generally stable but can be liable to hydrolysis under harsh acidic conditions. Protecting the compound from air and moisture from the outset is the most critical step to ensure the integrity of your starting material.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in solution is significantly influenced by pH. Forced degradation studies across a range of pH values are essential to understand its degradation profile.[2][3]
-
Acidic Conditions (pH 1-3): Under strong acidic conditions, particularly with heating, the primary degradation pathway is likely the hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming 2-Amino-6-hydroxypyrazine. The amino group will be protonated (-NH₃⁺), which generally reduces its susceptibility to oxidation but does not prevent hydrolysis of other functional groups.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH, though some degradation may still occur over time, especially if exposed to light or oxygen.
-
Alkaline Conditions (pH 10-13): In basic solutions, the amino group (-NH₂) is deprotonated and becomes a more potent electron-donating group, increasing the ring's susceptibility to oxidative degradation. While hydrolysis of the methoxy group is less likely than in acidic conditions, other base-catalyzed reactions could occur, potentially involving the pyrazine ring itself.
Expert Insight: When conducting pH stress studies, it is crucial to analyze samples at multiple time points. Some degradation products may be intermediates that are further degraded under the stress conditions. This kinetic understanding is vital for mapping accurate degradation pathways.[4]
Q3: What degradation products should I anticipate from thermal stress?
A3: Thermal degradation proceeds by accelerating reactions that would otherwise occur over a much longer timescale at ambient temperatures. For this compound, elevated temperatures (e.g., 60-80°C) in solution or solid state can lead to several products. The specific products will depend on the presence of other factors like water or oxygen. In aqueous solutions, thermal stress will accelerate the pH-dependent hydrolysis reactions mentioned in Q2. In the solid state, it could lead to polymerization or decomposition, potentially generating volatile byproducts like ammonia or methanol.[5][6]
Q4: Is this compound susceptible to photodegradation?
A4: Yes. The Safety Data Sheet explicitly states that the compound is light-sensitive. Aromatic nitrogen-containing heterocyclic compounds often absorb UV radiation, leading to photochemical reactions.
-
Mechanism: Upon absorbing light, the molecule can be excited to a higher energy state, making it more reactive. This can lead to reactions with oxygen (photo-oxidation) or molecular rearrangements.[7]
-
Expected Products: Photodegradation can be complex, but potential products could include oxidized species (such as N-oxides), hydroxylated derivatives, or even ring-opened products if the stress is severe.
-
Experimental Control: A critical component of a photostability study is a "dark control" sample, which is wrapped in foil and subjected to the same temperature and humidity conditions as the light-exposed sample. This allows you to differentiate between thermal degradation and photodegradation.[3]
Q5: What is the likely outcome of oxidative stress on this molecule?
A5: The amino group is the most probable site for oxidative attack. Forced degradation using an oxidizing agent like hydrogen peroxide (H₂O₂) is a standard method to investigate this pathway.[3][8]
-
Primary Products: The initial oxidation product is often the corresponding N-oxide.
-
Secondary Products: Further oxidation or rearrangement could lead to nitroso or nitro derivatives, or even deamination (loss of the amino group). Under harsh oxidative conditions, cleavage of the pyrazine ring can occur.[9]
Expert Insight: When performing oxidative stress studies with H₂O₂, be aware that the reaction rate can be highly dependent on temperature and the presence of metal ions, which can catalyze peroxide decomposition into highly reactive hydroxyl radicals.[10] Using a control sample with just the buffer and H₂O₂ can help identify any artifacts from the stressing agent itself.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of multiple, small, unexpected peaks in HPLC analysis of a freshly prepared sample. | 1. Degradation during handling (exposure to light/air). 2. Contaminated solvent or glassware. 3. The starting material has degraded during storage. | 1. Prepare samples under subdued light and consider using a glove box with an inert atmosphere. 2. Use fresh, HPLC-grade solvents and meticulously clean all glassware. 3. Qualify the new batch of starting material against a certified reference standard if available. |
| Poor mass balance in forced degradation studies (sum of parent and degradants is <95%). | 1. A degradation product is not being detected by the UV detector. 2. A degradant is co-eluting with the parent peak or another peak.[8] 3. Degradants are volatile and have been lost. 4. Degradant has precipitated out of solution. | 1. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. 2. Modify the HPLC method (e.g., change the gradient slope, try a different column chemistry like phenyl-hexyl or HILIC).[11] 3. Analyze the headspace of the stressed sample using GC-MS. 4. Check for visible particulates and try re-dissolving the sample in a stronger solvent. |
| Inconsistent degradation rates between replicate experiments. | 1. Hygroscopic nature of the solid is leading to inaccurate initial concentrations. 2. Inconsistent light exposure or temperature control. 3. Variable levels of dissolved oxygen in solution for oxidative studies. | 1. Weigh the solid in a controlled humidity environment or dry it in a vacuum oven before weighing (if thermally stable). 2. Ensure precise and validated control of temperature in ovens/baths and use a calibrated photostability chamber. 3. Sparge all solutions with nitrogen or argon before adding the compound to create a consistent starting atmosphere. |
Experimental Protocols & Data
Summary of Forced Degradation Conditions
The goal of forced degradation is to achieve 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are capable of detecting and resolving the resulting impurities.[12]
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 24-72 hours | Hydrolysis of Methoxy Group | The methoxy ether linkage is susceptible to acid-catalyzed cleavage. Protonation of the amino group may slightly protect the ring. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for 24-72 hours | Base-catalyzed Ring Reactions | The deprotonated amino group activates the ring, making it more susceptible to oxidation or other reactions. Methoxy hydrolysis is less likely. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of Amino Group | The amino group is a primary target for oxidation. The reaction can be rapid. Monitor at early time points (e.g., 2, 6, 12 hours).[3][8] |
| Thermal Degradation | Solid or Solution at 80°C for 72 hours (in dark) | Accelerates ambient reactions | This tests the intrinsic stability of the molecule. The solution should be in a suitable buffer (e.g., pH 7.4 phosphate). |
| Photodegradation | ICH Q1B Option II: Expose solid & solution to >1.2 million lux hours and >200 W h/m² UV-A | Photo-oxidation, Rearrangement | A dark control is mandatory. Solution studies should be conducted in a photochemically transparent container (e.g., quartz).[3] |
Protocol: General Forced Degradation Workflow
This protocol outlines a comprehensive approach to studying the stability of this compound.
1. Materials & Equipment:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers (e.g., phosphate, acetate)
-
Reagents: HCl, NaOH, H₂O₂ (30%)
-
Calibrated pH meter, analytical balance
-
HPLC-UV/DAD or HPLC-MS system
-
Temperature-controlled oven/water bath
-
ICH-compliant photostability chamber
-
Class A volumetric flasks and pipettes, low-actinic glassware
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Handle the solid under an inert atmosphere and subdued light.
3. Stress Sample Preparation (Example for Acid Hydrolysis):
-
To a 10 mL volumetric flask, add 1.0 mL of the 1 mg/mL stock solution.
-
Add 1.0 mL of 1.0 M HCl to achieve a final acid concentration of 0.1 M.
-
Dilute to the mark with 50:50 acetonitrile:water. The final drug concentration will be 0.1 mg/mL.
-
Prepare a "time zero" (T₀) sample: Immediately take an aliquot, neutralize it with an equimolar amount of NaOH, and dilute to the analytical concentration for injection.
-
Place the remaining solution in a temperature-controlled oven at 60°C.
4. Control Sample Preparation:
-
Unstressed Control: Prepare a 0.1 mg/mL solution of the compound in the reaction medium (without the stressor) and store it at 4°C, protected from light.
-
Blank Control: Prepare a solution containing only the stress medium (e.g., 0.1 M HCl in diluent) and subject it to the same stress conditions. This helps identify any peaks not related to the drug.
5. Timepoint Sampling:
-
Withdraw aliquots from the stressed sample at predetermined intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Immediately neutralize the aliquot if it is acidic or basic.
-
Dilute the sample to the target analytical concentration (e.g., 0.01 mg/mL) for HPLC analysis.
6. Analytical Method:
-
Develop a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution from a weak acid buffer (e.g., 0.1% formic acid in water) to acetonitrile.
-
The method must resolve the parent peak from all degradation products and any peaks from the blank. Use a photodiode array (PDA) detector to check for peak purity.
7. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Calculate the percentage of each degradation product formed (relative peak area).
-
Calculate the mass balance to ensure all major components are accounted for.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Forced Degradation Study.
Hypothetical Degradation Pathways
Caption: Potential Degradation Pathways.
References
- Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 1-10. [Link]
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- Jain, D., & Basniwal, P. K. (2013).
- Skov, M. K., et al. (2013). Forced Degradation Studies for Biopharmaceuticals.
- Buvik, L. M., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 61(22), 7629–7642. [Link]
- Ma, S., et al. (2022). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Journal of Agricultural and Food Chemistry, 70(1), 133-147. [Link]
- Pickering, G. J., et al. (2013). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Comprehensive Reviews in Food Science and Food Safety, 12(4), 485-502. [Link]
- D'Auria, M., et al. (2000). Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides. Journal of Photochemistry and Photobiology A: Chemistry, 134(1-2), 121-127. [Link]
- Freeman, S. A., & Rochelle, G. T. (2011). Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. Energy Procedia, 4, 349-356. [Link]
- Oganesyants, L. A., et al. (2018). Determination of methoxypyrazines in dry wines. BIO Web of Conferences, 10, 02028. [Link]
- Buvik, L. M., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Request PDF. [Link]
- Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
- Antonopoulou, M., & Konstantinou, I. (2016). TiO2 photocatalysis of 2-isopropyl-3-methoxy pyrazine taste and odor compound in aqueous phase: Kinetics, degradation pathways and toxicity evaluation. Chemical Engineering Journal, 284, 11-20. [Link]
- Güntert, M., et al. (2022). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 19(11), e202200593. [Link]
- Kato, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. [Link]
- Reverter, M., et al. (2016). Method development for amino acid analysis.
- Arapitsas, P., et al. (2023). Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions. Foods, 12(13), 2568. [Link]
- Freisinger, J., et al. (2021). Chemical Characterization of Red Wine Polymers and Their Interaction Affinity with Odorants. Journal of Agricultural and Food Chemistry, 69(1), 349-360. [Link]
- Allen, M. S., & Lacey, M. J. (2013). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. Request PDF. [Link]
- Banki, A. D., et al. (2021). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Request PDF. [Link]
- Bern M., et al. (2014). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Improving the Selectivity of 2-Amino-6-methoxypyrazine Functionalization
Welcome to the technical support center dedicated to the selective functionalization of 2-amino-6-methoxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity and selectivity, empowering you to troubleshoot and optimize your synthetic strategies.
Introduction: The Challenge of Selectivity
This compound is an electron-rich heteroaromatic compound, a feature that profoundly influences its reactivity. The presence of two powerful electron-donating groups (EDGs) – the amino (-NH₂) and methoxy (-OCH₃) groups – activates the pyrazine ring towards electrophilic attack and modulates its behavior in metal-catalyzed cross-coupling and C-H functionalization reactions. However, this enhanced reactivity also presents a significant challenge: controlling the regioselectivity of these transformations. The primary goal of this guide is to provide you with the insights and practical knowledge to achieve selective functionalization at the desired positions of the pyrazine core.
Understanding the Electronic Landscape of this compound
The regiochemical outcome of any reaction on the this compound ring is a direct consequence of the electronic interplay between the two EDGs and the nitrogen atoms of the pyrazine core. The amino and methoxy groups direct electrophilic attack to the positions ortho and para to themselves. In the case of this compound, the C3 and C5 positions are the most electron-rich and, therefore, the most susceptible to electrophilic substitution.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the functionalization of this compound.
I. Halogenation (e.g., Bromination, Chlorination)
Question 1: I am trying to mono-brominate this compound with NBS, but I am getting a mixture of products, including di-brominated species. How can I improve the selectivity for mono-bromination?
Answer: This is a common issue arising from the high activation of the pyrazine ring by the two EDGs. To favor mono-bromination, you need to carefully control the reaction conditions to prevent over-halogenation.
Troubleshooting Steps:
-
Stoichiometry of the Halogenating Agent: Carefully control the stoichiometry of the N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Use of a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the halogenating agent portion-wise can also help to maintain a low concentration and improve selectivity.
-
Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and slowly warm the reaction to room temperature if necessary. Lower temperatures can help to differentiate the reactivity of the C3 and C5 positions.
-
Solvent Choice: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) are good starting points. In some cases, more polar solvents like acetonitrile (MeCN) can accelerate the reaction, but may also lead to over-reaction.
-
Protecting Groups: If achieving selectivity remains challenging, consider temporarily protecting the amino group as an amide (e.g., with acetyl or pivaloyl chloride). The amide group is still an ortho, para-director but is less activating than the free amino group, which can help to temper the reactivity of the ring and improve selectivity.
Causality: The high electron density at both the C3 and C5 positions makes them susceptible to electrophilic attack. By lowering the temperature and carefully controlling the amount of the electrophile (NBS), you can exploit the subtle differences in the activation of these two positions, favoring the formation of the mono-halogenated product.
Question 2: I am observing the formation of undesired side-products, such as tar-like materials, during the bromination of this compound. What is causing this and how can I prevent it?
Answer: The formation of tar-like materials is often due to the decomposition of the starting material or product under the reaction conditions, or due to radical side reactions.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that your starting material and NBS are pure. Old or impure NBS can contain bromine and other reactive species that can initiate unwanted side reactions. It is often recommended to recrystallize NBS before use.
-
Exclusion of Light and Oxygen: Radical reactions can be initiated by light. Performing the reaction in a flask wrapped in aluminum foil can help to minimize these side reactions. Additionally, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can suppress unwanted radical pathways.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product decomposition.
Causality: The electron-rich nature of this compound makes it susceptible to oxidation and polymerization, especially in the presence of radical initiators or impurities. By ensuring the purity of reagents and controlling the reaction environment, you can minimize these decomposition pathways.
II. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)
Question 3: I am attempting a Suzuki coupling with a halogenated derivative of this compound, but the reaction is sluggish and gives low yields. What are the likely causes and how can I improve the outcome?
Answer: Low reactivity in Suzuki couplings with electron-rich heterocycles is a frequent challenge. The electron-donating groups on the pyrazine ring can make the oxidative addition step of the catalytic cycle more difficult.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky and electron-rich ligands are often necessary to promote oxidative addition. Consider using ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands.[1]
-
Palladium Precatalyst: Use a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure the efficient generation of the active Pd(0) species.
-
Base Selection: The choice of base is crucial for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
Solvent System: A mixture of a polar aprotic solvent (e.g., dioxane, THF, or DMF) and water is commonly used. The water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. However, ensure your organic solvent is anhydrous to begin with to avoid unwanted side reactions.
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often required to drive the reaction to completion. Microwave heating can also be beneficial in accelerating the reaction.
Causality: The electron-rich nature of the pyrazine ring increases the electron density on the carbon-halogen bond, making it less electrophilic and thus less reactive towards the Pd(0) catalyst in the oxidative addition step. Bulky, electron-rich ligands stabilize the palladium center and facilitate this key step in the catalytic cycle.
Question 4: I am observing significant protodeboronation of my boronic acid coupling partner during a Suzuki reaction with a halogenated this compound. How can I minimize this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and can be exacerbated by certain reaction conditions.
Troubleshooting Steps:
-
Use Anhydrous Conditions: While some water is often necessary, excess water can promote protodeboronation. Ensure your solvents are dry and use a minimal amount of water in your solvent system.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation. Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Use Boronic Esters: Pinacol boronic esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, as this can increase the extent of protodeboronation. Monitor the reaction and work it up as soon as it is complete.
Causality: Protodeboronation is essentially the hydrolysis of the boronic acid. By minimizing the amount of water and using appropriate bases, you can suppress this undesired pathway and favor the desired cross-coupling reaction.[2]
III. Direct C-H Arylation
Question 5: I am trying to perform a direct C-H arylation on this compound, but I am getting a mixture of regioisomers. How can I control the selectivity?
Answer: Achieving regioselectivity in direct C-H arylation of a highly activated substrate like this compound can be challenging. The outcome is often dependent on the directing group ability of the substituents and the specific catalytic system employed.
Troubleshooting Steps:
-
Choice of Directing Group: The amino group is a stronger directing group than the methoxy group. Therefore, arylation is most likely to occur at the C3 position, which is ortho to the amino group. If you desire arylation at the C5 position, you may need to block the C3 position or use a different strategy.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal combination for your desired isomer.
-
Oxidant and Additives: The oxidant and any additives used in the reaction can also play a role in regioselectivity. Common oxidants include Ag₂CO₃, benzoquinone, and Cu(OAc)₂. Additives like pivalic acid can act as proton shuttles and influence the C-H activation step.
-
Protecting the Amino Group: As with halogenation, protecting the amino group as an amide can modulate its directing ability and potentially alter the regiochemical outcome of the C-H arylation.
Causality: The regioselectivity of direct C-H arylation is determined by the formation of a palladacycle intermediate. The most stable palladacycle will be the one that is formed preferentially, leading to the major regioisomer. The directing group ability of the substituents and the steric and electronic properties of the catalyst all influence the stability of the possible palladacycle intermediates.
Question 6: My direct C-H arylation reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What can I do to improve the conversion?
Answer: Incomplete conversion in direct C-H arylation can be due to a number of factors, including catalyst deactivation, insufficient reactivity of the C-H bond, or unfavorable reaction kinetics.
Troubleshooting Steps:
-
Increase Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading may help to drive the reaction to completion.
-
Higher Reaction Temperature: C-H activation often requires significant thermal energy. Increasing the reaction temperature, potentially using a high-boiling solvent like DMA or NMP, can improve the reaction rate. Microwave irradiation can also be effective.
-
Optimize the Oxidant: The choice and stoichiometry of the oxidant are critical. Ensure that you are using a sufficient amount of a suitable oxidant to regenerate the active palladium catalyst.
-
Arylating Agent: The nature of the arylating agent can also affect the reaction. Aryl iodides are generally more reactive than aryl bromides or chlorides.
Causality: Direct C-H arylation involves a challenging C-H bond cleavage step. By optimizing the reaction conditions to provide sufficient energy and ensure the longevity of the active catalyst, you can improve the conversion of the starting material to the desired product.
Experimental Protocols & Data
Protocol 1: Selective Mono-bromination of this compound
Objective: To selectively introduce a single bromine atom onto the this compound ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve recrystallized NBS (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the solution of this compound over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-brominated product.
| Position of Bromination | Typical Yield |
| C3 | 60-75% |
| C5 | 10-20% |
| Di-brominated | <5% |
Yields are approximate and can vary based on the precise reaction conditions.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-2-amino-6-methoxypyrazine
Objective: To couple an aryl boronic acid with 3-bromo-2-amino-6-methoxypyrazine.
Materials:
-
3-Bromo-2-amino-6-methoxypyrazine
-
Aryl boronic acid (1.5 eq)
-
SPhos G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 3-bromo-2-amino-6-methoxypyrazine (1.0 eq), aryl boronic acid (1.5 eq), SPhos G3 precatalyst (2 mol%), and anhydrous K₃PO₄ (3.0 eq).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or on a heating block at the same temperature for 2-4 hours.
-
Monitor the reaction by LC-MS. Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Typical Yield |
| Phenylboronic acid | 80-90% |
| 4-Methoxyphenylboronic acid | 85-95% |
| 4-Trifluoromethylphenylboronic acid | 70-80% |
Yields are approximate and can vary based on the specific boronic acid and reaction conditions.
Visualizing Reaction Pathways
Decision Tree for Troubleshooting Suzuki Coupling
Caption: Directing effects in the electrophilic substitution of this compound.
References
- Aoyagi, Y., Inoue, A., Koizumi, I., Hashimoto, R., Tokunaga, K., Gohma, K., ... & Ohta, A. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles, 33(1), 257-272.
- Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(48), 11571-11579.
- Wikipedia. (2019). N-Bromosuccinimide. [Link]
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Chemistry LibreTexts. (2023). 5.
- Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
- Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4153. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Technical Support Center: Matrix Effects in the Analysis of 2-Amino-6-methoxypyrazine
Welcome to the technical support guide for navigating the complexities of matrix effects in the analysis of 2-Amino-6-methoxypyrazine. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with quantitative accuracy and reproducibility when working with complex biological, food, or environmental samples. Here, we will dissect the causes of matrix effects and provide robust, field-proven strategies for their identification, mitigation, and management.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core concepts of matrix effects to build a foundational understanding of the phenomenon.
Q1: What, precisely, is a "matrix effect" in mass spectrometry?
A matrix effect is the alteration of an analyte's signal intensity caused by the co-eluting, and often unidentified, components of the sample matrix.[1][2] This phenomenon can manifest as either signal suppression (a decrease in response) or signal enhancement (an increase in response), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3] It is a direct consequence of interferences from endogenous matrix components that affect the analyte's journey from the chromatographic column to the detector.[1]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
This compound, like other methoxypyrazines, is often analyzed at ultra-trace levels (ng/L or pg/g) in highly complex samples such as wine, grapes, coffee, and various food products.[4][5][6] These matrices are rich in organic acids, sugars, pigments, and other compounds.[7] During analysis, especially with techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), these co-extracted matrix components can significantly interfere with the ionization of the target analyte, this compound.[8][9]
Q3: What is the mechanistic difference between ion suppression and ion enhancement?
Ion Suppression is the more common effect observed in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with ESI. It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency with which the analyte molecules can form gas-phase ions.[9][10][11] Key proposed mechanisms include:
-
Competition for Charge: Matrix components with high proton affinity or surface activity can monopolize the available charge in the ESI droplet.[12]
-
Changes in Droplet Properties: Non-volatile matrix components can increase the viscosity or surface tension of the ESI droplets, hindering solvent evaporation and the subsequent release of analyte ions.[3]
Ion Enhancement is less common in LC-MS but can be significant in Gas Chromatography-Mass Spectrometry (GC-MS).
-
In LC-MS , enhancement may occur if a co-eluting compound improves the ionization efficiency of the analyte, for example, by acting as a proton donor.
-
In GC-MS , a phenomenon known as "matrix-induced enhancement" is often observed.[1] This occurs when non-volatile matrix components coat active sites (e.g., free silanol groups) in the GC inlet liner and column.[1][13] This protective layer prevents the thermal degradation or adsorption of the target analyte, leading to a greater amount reaching the detector and thus a higher signal.[1][13]
Q4: How can I quantitatively assess the matrix effect in my assay?
The matrix effect (ME) can be quantified by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration.[14]
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
An ME value between 85% and 115% is often considered acceptable, though this can vary by regulatory guidance.[15]
This assessment should be performed using matrix from at least six different sources to evaluate the variability of the effect.[15]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects.
Q1: My analyte's peak area is drastically lower in my sample extracts compared to the pure standard I injected. What's happening?
Probable Cause: You are likely observing significant ion suppression . This is a classic symptom where co-eluting matrix components are interfering with the ionization of this compound in the MS source.[9][12]
Troubleshooting Steps:
-
Confirm the Timing of Suppression: Perform a post-column infusion experiment . This involves continuously infusing a standard solution of your analyte directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable analyte signal at the retention time of this compound confirms that co-eluting matrix components are the cause of the suppression.[2][14]
-
Improve Sample Cleanup: Your current sample preparation protocol may not be sufficient to remove the interfering compounds. Consider more rigorous or selective techniques.[16] (See Section 3 for protocols).
-
Optimize Chromatography: Modify your LC gradient to better separate the analyte from the suppression zone. Try a shallower gradient or a different stationary phase to shift the retention time of either the analyte or the interferences.[17][18]
-
Dilute the Sample: If your assay has sufficient sensitivity, simply diluting the final extract can reduce the concentration of interfering matrix components and minimize suppression.[2][16]
Caption: Troubleshooting workflow for low analyte signal.
Q2: My results are highly variable and not reproducible, even with an internal standard. Why?
Probable Cause: Your chosen internal standard (IS) is not adequately compensating for the matrix effect. This happens if the IS and the analyte experience different degrees of ion suppression or enhancement.[18]
Troubleshooting Steps:
-
Verify Co-elution: Ensure your IS and analyte are eluting as close together as possible. If they are chromatographically separated, they may be in different "zones" of matrix interference.[18]
-
Switch to a Stable Isotope Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[16][18] A SIL-IS (e.g., d3-2-Amino-6-methoxypyrazine) is chemically identical to the analyte and will co-elute perfectly, ensuring that both the analyte and the IS are subjected to the exact same matrix effects.[19][20][21] Any signal suppression or enhancement will affect both compounds equally, keeping their response ratio constant and leading to accurate quantification.
-
Evaluate Matrix Variability: If a SIL-IS is not available, you must rigorously validate your chosen analog IS. Test it across at least six different lots of matrix to ensure it tracks the analyte's response consistently despite variations in matrix composition.[15]
Q3: My quantitative results are higher than expected, suggesting over-recovery. Could this be a matrix effect?
Probable Cause: Yes, you may be experiencing ion enhancement or matrix-induced enhancement (in GC).
Troubleshooting Steps:
-
Assess Matrix Effect Quantitatively: Use the formula from FAQ Q4 to confirm and quantify the degree of signal enhancement.
-
For GC-MS Analysis: This is a known phenomenon where matrix components protect the analyte from degradation in the hot injector.[1] The best solution is to switch from solvent-based calibration to matrix-matched calibration . This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. By doing so, the standards and the samples experience the same enhancement effect, canceling it out.[13]
-
For LC-MS Analysis: While less common, enhancement can occur. The strategies are similar to mitigating suppression: improve sample cleanup to remove the enhancing compounds and use a SIL-IS for reliable correction.[17]
Section 3: Mitigation Strategies and Experimental Protocols
Effective management of matrix effects relies on a combination of advanced sample preparation, optimized chromatography, and appropriate calibration strategies.
Strategy 1: Advanced Sample Preparation
The goal of sample preparation is to selectively isolate the analyte while removing as many interfering matrix components as possible.[22][23]
| Technique | Principle | ME Reduction Efficiency | Recovery | Throughput | Best For |
| Dilute-and-Shoot | Simple dilution of the sample.[2] | Low | High | Very High | Simple matrices (e.g., drinking water). |
| Protein Precipitation (PPT) | Addition of organic solvent or acid to precipitate proteins. | Low to Moderate | Variable | High | Plasma, serum. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases.[7] | Moderate | Good | Moderate | Removing highly polar/non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[7][24] | High | Good-Excellent | Moderate | Cleaner extracts, targeted isolation. |
| QuEChERS | Salting-out extraction followed by dispersive SPE (d-SPE) cleanup.[25][26] | Very High | Excellent | High | Complex food & agricultural samples.[25][27] |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is exceptionally effective for complex matrices.[25][26]
Step 1: Sample Homogenization & Extraction
-
Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.[28]
-
If using a SIL-IS, spike it into the sample at this stage.
-
Add 10 mL of acetonitrile.[28]
-
Add the appropriate QuEChERS extraction salt packet (commonly magnesium sulfate, sodium chloride, and buffering salts).[28][29]
-
Cap tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.[29]
-
Centrifuge at ≥3000 RCF for 5 minutes. The top layer is the acetonitrile extract.[28]
Step 2: Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE centrifuge tube. These tubes contain a mixture of sorbents. For a typical food matrix, this may include:
-
PSA (Primary Secondary Amine): Removes organic acids and sugars.
-
C18: Removes non-polar interferences like fats.
-
Magnesium Sulfate: Removes residual water.[29]
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 RCF) for 2 minutes to pellet the sorbent material.
-
The cleaned supernatant is now ready for analysis. It can be injected directly or diluted if necessary.
Caption: The two-step QuEChERS sample preparation workflow.
Strategy 2: Calibration Approaches
Choosing the right calibration method is critical for compensating for matrix effects that cannot be eliminated by sample preparation.
| Strategy | How it Works | Pros | Cons |
| External Calibration (in Solvent) | Calibrators are prepared in a pure solvent. | Simple, fast. | Does not compensate for matrix effects. Prone to severe inaccuracy. |
| Matrix-Matched Calibration | Calibrators are prepared in a blank matrix extract. | Effectively compensates for consistent ME.[17] | Requires a true blank matrix (can be difficult to obtain). Does not account for sample-to-sample variability. |
| Standard Addition | Aliquots of the sample are spiked with increasing, known amounts of analyte. | Highly accurate; compensates for ME specific to each individual sample.[2][3] | Labor-intensive, time-consuming, and requires more sample volume.[2] |
| Stable Isotope Labeled IS | A SIL version of the analyte is spiked into all samples, calibrators, and QCs. | The "gold standard".[16] Compensates for extraction variability and sample-specific ME.[18] | SIL standards can be expensive or not commercially available.[3][16] |
Section 4: Incorporating Matrix Effect Assessment into Method Validation
A robust analytical method must be validated to prove it is fit for its intended purpose.[30][31] Assessing and controlling for matrix effects is a critical component of this validation process.
Key Validation Parameters Related to Matrix Effects:
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components. This is directly tested by analyzing at least six blank matrix samples from individual sources to check for interferences at the analyte's retention time.[15]
-
Matrix Effect: As described in FAQ Q4, this must be quantitatively evaluated across multiple matrix lots to ensure consistency. The coefficient of variation (CV%) of the slopes from different matrix calibration curves is a good measure of the relative matrix effect.[14]
-
Accuracy and Precision: These are evaluated by analyzing Quality Control (QC) samples (low, medium, and high concentrations) prepared in the matrix. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[15] Consistent failure to meet these criteria often points to an uncorrected matrix effect.
By systematically addressing matrix effects during method development and rigorously evaluating them during validation, you can ensure the generation of trustworthy and accurate data for this compound in even the most challenging samples.
References
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- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
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- Selvan, R. S., et al. (2007). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Journal of Bioanalysis & Biomedicine.
- Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
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- World Health Organization. (n.d.). Annex 6: Guideline on bioanalytical method validation.
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- Ryona, I., et al. (2009). Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines. Journal of Agricultural and Food Chemistry, 57(19), 8943-8949.
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- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.who.int [cdn.who.int]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. welch-us.com [welch-us.com]
- 18. myadlm.org [myadlm.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research [sciltp.com]
- 25. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 30. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 31. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-6-methoxypyrazine Derivatives
Introduction
Welcome to the technical support center for handling 2-Amino-6-methoxypyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. The inherent physicochemical properties of the pyrazine core, combined with various substitutions, frequently lead to poor aqueous solubility, creating significant hurdles in biological screening, formulation, and in vivo studies.
This document provides a structured, question-and-answer-based approach to troubleshoot common solubility issues. It moves from foundational concepts to practical, step-by-step protocols, explaining the scientific rationale behind each strategy to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges associated with this compound derivatives.
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A1: The poor solubility is a multifactorial issue stemming from the molecule's structure:
-
Aromatic Pyrazine Core: The pyrazine ring is an aromatic, heterocyclic system. Its relatively non-polar, planar nature promotes strong intermolecular π-π stacking interactions in the solid state (crystal lattice). Overcoming this crystal lattice energy requires a significant amount of energy, which is unfavorable in aqueous media.
-
Hydrophobic Substituents: The methoxy (-OCH₃) group, while having some polar character, contributes to the overall lipophilicity of the molecule. Other common derivatives with alkyl or aryl groups further increase this hydrophobicity.
-
Weak Basicity: Pyrazine itself is a weak base (pKa ~0.65).[1] While the exocyclic amino group (-NH₂) is more basic, allowing for protonation, the overall basicity is often insufficient to ensure high solubility in neutral water. The molecule's limited ability to form hydrogen bonds with water compared to its self-association in a solid form contributes to low solubility.
Q2: I dissolved my compound in DMSO for a stock solution, but it crashed out when I diluted it into my aqueous assay buffer. What happened?
A2: This is a classic problem known as precipitation upon dilution. Your compound is likely highly soluble in a polar aprotic solvent like DMSO.[2] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The water acts as an "anti-solvent," causing the poorly soluble compound to exceed its thermodynamic solubility limit in the final buffer system and precipitate out of the solution. The key is that the final concentration, even if low, is still above the compound's aqueous solubility limit.
Q3: Can the position of the substituents on the pyrazine ring affect solubility?
A3: Absolutely. The arrangement of functional groups can significantly impact intermolecular forces and, therefore, solubility. For example, substitutions that disrupt the planarity of the molecule or introduce more polar, hydrogen-bonding groups can inhibit crystal packing and improve solvation in water. Conversely, symmetric substitutions can sometimes lead to a more stable crystal lattice and lower solubility.
Part 2: Troubleshooting Guide - Immediate Experimental Issues
This section provides direct answers to specific experimental problems.
Q4: My compound appears to be degrading in my buffer, which is affecting my solubility measurements. How can I check for and prevent this?
A4: Chemical stability is crucial for accurate solubility assessment.[3][4] Pyrazine derivatives can be susceptible to hydrolysis or oxidation under certain conditions.
-
Troubleshooting Steps:
-
Stability-Indicating HPLC: Use a High-Performance Liquid Chromatography (HPLC) method to analyze your solution over time (e.g., at 0, 2, 8, and 24 hours). A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Control pH and Temperature: Degradation is often pH and temperature-dependent. Ensure your buffer is robust and conduct experiments at a controlled, and if necessary, reduced temperature.
-
Protect from Light: Photodegradation can occur with aromatic systems. Conduct experiments in amber vials or under low-light conditions to rule this out.[4]
-
Q5: I'm seeing inconsistent solubility results between experiments. What are the common sources of variability?
A5: Variability often points to issues with experimental control. Key factors to standardize include:
-
Equilibration Time: True thermodynamic solubility requires sufficient time for the system to reach equilibrium. Ensure you are shaking or agitating your samples for a consistent and adequate period (often 24-48 hours). The "shake-flask method" is the gold standard for this.[4]
-
Temperature Control: Solubility is highly sensitive to temperature.[5][6] A water bath or incubator with precise temperature control is essential.
-
Solid-State Form: Different crystalline forms (polymorphs) or an amorphous state of your compound can have different solubilities. Ensure you are using the same batch and form of the solid material for all experiments.
-
pH Measurement: The final pH of the saturated solution should always be measured and reported, as small shifts can significantly alter the solubility of ionizable compounds.
Part 3: Strategic Solutions & Experimental Protocols
This section details the primary methods for enhancing the solubility of this compound derivatives, complete with step-by-step protocols.
Strategy 1: pH Adjustment
Q6: How does pH adjustment improve the solubility of these compounds?
A6: This strategy leverages the basicity of the amino group. By lowering the pH of the aqueous solution below the pKa of the conjugate acid of the 2-amino group, the amine becomes protonated (-NH₂ → -NH₃⁺). This cationic species is significantly more polar than the neutral molecule, leading to much stronger and more favorable interactions with water, thereby increasing solubility.[7][8][9]
When to Use It: This is often the first and most effective method to try for any compound with a basic handle. It is ideal for preparing solutions for in vitro assays where the final pH can be controlled.
-
Prepare a Series of Buffers: Create a set of buffers covering a relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral).
-
Add Excess Compound: Add an excess amount of the solid this compound derivative to a known volume (e.g., 1 mL) of each buffer in separate glass vials. "Excess" means enough solid is visible at the bottom of the vial after equilibration.
-
Equilibrate: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the clear supernatant without disturbing the pellet. Dilute the sample with an appropriate mobile phase or solvent for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method like HPLC-UV.
-
Measure Final pH: Use a calibrated pH meter to measure the pH of the remaining supernatant to confirm the final equilibrium pH.
Strategy 2: Use of Co-solvents
Q7: What is a co-solvent, and how does it work?
A7: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of non-polar or poorly soluble solutes.[10] Co-solvents work by reducing the overall polarity of the solvent system.[11] This makes the environment more "hospitable" to a hydrophobic molecule like a pyrazine derivative, reducing the energy penalty of removing it from its crystal lattice and solvating it.[5]
When to Use It: This is a very common and effective strategy, especially for creating concentrated stock solutions and for assays where pH modification is not possible. However, one must be cautious about the co-solvent's potential to affect the biological assay (e.g., enzyme activity, cell viability).
| Co-solvent | Key Properties | Typical Final Assay Conc. | Cautions |
| DMSO | Strong solubilizing power, polar aprotic. | < 0.5% (v/v) | Can be cytotoxic at higher concentrations and may interfere with some assays. |
| Ethanol | Less toxic than DMSO, polar protic. | < 1.0% (v/v) | Can affect protein structure and cell membranes at higher concentrations. |
| PEG 400 | Low toxicity, viscous. | < 5.0% (v/v) | Higher viscosity can be problematic for liquid handling; may have biological effects. |
| Propylene Glycol | Good safety profile, commonly used in formulations. | < 2.0% (v/v) | Can cause hemolysis at very high concentrations in parenteral formulations. |
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare Binary Mixtures: Create a series of co-solvent:water (or buffer) mixtures, for example, 20%, 40%, 60%, 80%, and 100% (v/v) of the co-solvent.
-
Determine Solubility: Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each of these binary mixtures.
-
Plot the Data: Plot solubility (on a log scale) versus the percentage of co-solvent. This will reveal the solubilizing power of each co-solvent for your specific derivative.
-
Select and Optimize: Choose the co-solvent that provides the required solubility at the lowest possible concentration to minimize potential biological interference.
Strategy 3: Cyclodextrin Complexation
Q8: What are cyclodextrins and how can they improve solubility?
A8: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-shaped structure.[12] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[12] A poorly soluble molecule, like a this compound derivative, can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex". This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[13] Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[12]
When to Use It: This is an excellent strategy for in vitro and in vivo studies, as cyclodextrins are often well-tolerated and can significantly enhance bioavailability.[14][13] It is particularly useful when co-solvents or pH adjustments are not viable options.
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). Weigh out the appropriate amounts.
-
Form a Paste: Place the cyclodextrin powder in a mortar and add a small amount of water (or a water/ethanol mixture) to form a thick, consistent paste.
-
Incorporate the Drug: Slowly add the powdered this compound derivative to the paste.
-
Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry the Product: Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.
-
Pulverize and Sieve: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Confirm Solubility: Test the solubility of the resulting powder in water or buffer using Protocol 1. A significant increase in solubility compared to the uncomplexed drug indicates successful complex formation.
Part 4: Visualization of Workflows
Visual aids can help in deciding which solubility enhancement strategy to pursue.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for the Kneading Method of cyclodextrin complexation.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- MDPI. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- NIH. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Google Patents. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
- E-Cronicon. Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies.
- Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Quora. Is the solubility of amino acids affected by their pH levels?.
- ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
- BenchChem. Navigating the Physicochemical Landscape of 3- Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide to Solubility and Stability.
- Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Preventing Byproduct Formation in Aminopyrazine Synthesis
Welcome to the technical support center for aminopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the prevention of common byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of imidazole byproducts in my reaction. What is the cause and how can I prevent this?
A1: The formation of imidazole derivatives is a common issue, particularly in Maillard-type reactions or syntheses involving α-dicarbonyl intermediates.[1]
Root Cause: The primary cause is the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde.[1] This pathway competes with the desired pyrazine ring formation. The polarity of imidazole byproducts often leads to their co-extraction with the target aminopyrazine, especially when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[1][2]
Preventative & Corrective Strategies:
-
Optimize Reaction pH: Carefully controlling the pH is crucial. Lowering the pH can sometimes favor the formation of other heterocyclic compounds over imidazoles.[1] However, for Maillard reactions, a pH range of 7-10 is generally optimal for pyrazine formation.[3]
-
Strategic Solvent Extraction: Employ a non-polar solvent for liquid-liquid extraction. Hexane has been shown to effectively extract pyrazines while leaving the more polar imidazole byproducts in the aqueous phase.[1][2]
-
Purification via Chromatography: If co-extraction occurs, passing the organic extract through a silica gel column can be an effective purification step. Silica will retain the more polar imidazole byproducts, allowing for the elution of the desired, less polar pyrazine.[1][2]
-
Distillation: For volatile pyrazines, distillation of the aqueous reaction mixture can be a viable separation method, as imidazoles are generally less volatile.[2]
Q2: My Chichibabin amination of a pyrazine is resulting in low yields and multiple products, including di-aminated species. How can I improve the selectivity for mono-amination?
A2: The Chichibabin reaction, while powerful for direct amination, can be prone to side reactions if not properly controlled.[4][5] The formation of di-aminated byproducts occurs when a second amino group is introduced into the aromatic ring.[6]
Root Cause: The pyrazine ring is susceptible to nucleophilic attack at multiple positions.[7][8] Excess sodium amide (NaNH₂), high temperatures, and prolonged reaction times can promote di-substitution. The initial mono-aminated product is more electron-rich than the starting pyrazine, which can sometimes deactivate the ring towards further amination, but this is not always sufficient to prevent a second addition.
Strategies for Enhanced Selectivity:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a controlled molar ratio of sodium amide to the pyrazine substrate. Start with a 1:1 ratio and incrementally increase if the conversion is low. | Limiting the amount of the aminating agent is the most direct way to disfavor di-substitution.[6] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For unactivated pyridines, high temperatures are often necessary, but for more reactive pyrazines, lower temperatures may be feasible.[5] | Higher temperatures provide the activation energy for the less favorable second amination to occur. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level. | Prolonged reaction times increase the probability of the mono-aminated product undergoing a second amination. |
| Solvent | Aprotic solvents like toluene or xylene are commonly used.[4] The choice of solvent can influence the solubility and reactivity of the sodium amide. | Consistent and appropriate solvent choice ensures reproducible reaction conditions. |
Q3: I am attempting to synthesize an unsymmetrically substituted aminopyrazine and am getting a mixture of regioisomers. How can I achieve better regiochemical control?
A3: Achieving regioselectivity is a significant challenge when cyclization can occur in multiple orientations. This is particularly true in methods like the Staedel-Rugheimer or Gutknecht synthesis when using two different α-amino ketones.[1]
Root Cause: When two different α-amino ketones are used, they can self-condense and cross-condense, leading to a statistical mixture of pyrazine products.[1] The cyclization step to form the dihydropyrazine intermediate may also lack regioselectivity.[1]
Recommended Solutions:
-
Employ a Regioselective Synthetic Strategy: A more controlled approach involves a stepwise synthesis. For example, the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization, offers greater control over the final substitution pattern.[1]
-
Stepwise Functionalization: Synthesize a pre-functionalized pyrazine core and then introduce subsequent substituents via controlled reactions like cross-coupling. This allows for the precise placement of different groups on the pyrazine ring.[1]
Q4: My reaction is suffering from over-oxidation, leading to N-oxides and ring-opened byproducts. What are the best practices to avoid this?
A4: Over-oxidation is a significant side-reaction, especially in syntheses that utilize oxidizing agents to promote the condensation of α-amino ketones or aldehydes.[9]
Root Cause: Excessive or overly potent oxidizing agents, such as potassium permanganate or hydrogen peroxide, can attack the newly formed aromatic pyrazine ring.[9] The nitrogen atoms in the pyrazine ring are susceptible to oxidation, forming N-oxides, and further oxidation can lead to the cleavage of the ring, resulting in carboxylic acids or other degradation products.[9]
Preventative Measures:
-
Careful Choice of Oxidant: Select a milder oxidizing agent that is sufficient to promote the desired reaction without causing over-oxidation.
-
Stoichiometric Control: Use the oxidizing agent in stoichiometric amounts. Avoid using a large excess.
-
Controlled Addition: Add the oxidizing agent slowly and in portions to maintain control over the reaction exotherm and concentration.
-
Temperature Management: Perform the oxidation at a controlled, and often lower, temperature to reduce the rate of unwanted side reactions.
Troubleshooting Workflow
For a systematic approach to diagnosing and resolving issues in your aminopyrazine synthesis, refer to the following decision tree.
Caption: Troubleshooting Decision Tree for Aminopyrazine Synthesis.
Experimental Protocols
Protocol 1: Optimized Chichibabin Amination of a Halogenated Pyrazine
This protocol provides a general framework for the mono-amination of a chloro- or bromopyrazine, aiming to minimize di-substitution.
Materials:
-
Substituted halopyrazine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Anhydrous liquid ammonia (optional, for lower temperature reactions)
-
Ammonium chloride (for quenching)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the substituted halopyrazine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the starting material.
-
Reagent Addition: Under a positive pressure of nitrogen, carefully add sodium amide (1.1 eq) in portions at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Dilute the mixture with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated pyrazine.
Mechanism of Chichibabin Amination and a Key Side Reaction
The following diagram illustrates the accepted addition-elimination mechanism for the Chichibabin reaction and the subsequent, often undesired, di-amination.
Caption: Mechanism of Chichibabin Mono- and Di-amination.
References
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]
- What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog. [Link]
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
- Chichibabin reaction. Wikipedia. [Link]
- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]
- The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines. Wageningen University & Research. [Link]
- Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
- 6.2.2. Pyrazines. Science of Synthesis. [Link]
- Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
- Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]
- Preparation of 2-aminopyrazine.
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
- Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. PubMed. [Link]
- The Chichibabin amination reaction.
- Preparation method of 2-aminopyrazine derivatives.
- Chichibabin Reaction. Cambridge University Press. [Link]
- The complete synthesis of favipiravir from 2-aminopyrazine.
- Review on the Synthesis of Pyrazine and Its Derivatives.
- Synthesis and reactions of Pyrazine. Slideshare. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC - NIH. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde.
- CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. UM Students' Repository. [Link]
- Synthesis and reactions of Pyrazine. YouTube. [Link]
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. biosynce.com [biosynce.com]
Introduction: The Significance of 2-Amino-6-methoxypyrazine
An authoritative guide to navigating the complexities of synthesizing 2-Amino-6-methoxypyrazine, a crucial intermediate in pharmaceutical development. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals.
This compound is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrazine core, substituted with both an electron-donating amino group and an electron-donating methoxy group, makes it a versatile precursor for creating compounds with diverse biological activities. However, scaling up its synthesis from the lab to pilot plant scale presents unique challenges, from controlling regioselectivity to minimizing side-product formation and ensuring consistent purity. This guide provides practical, experience-driven solutions to common issues encountered during its synthesis.
Synthetic Routes Overview
The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-substituted pyrazine ring. The two most common starting materials are 2,6-dichloropyrazine and 2-amino-6-chloropyrazine. The choice of starting material dictates the synthetic strategy and the potential challenges.
Caption: Primary synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for large-scale synthesis?
A1: For industrial-scale production, 2,6-dichloropyrazine is often the preferred starting material. While it requires a two-step synthesis, its lower cost and wider availability compared to 2-amino-6-chloropyrazine typically make it more economically viable for large-scale campaigns.[1] The overall process yield and purity must be carefully optimized to realize this cost benefit.
Q2: Which synthetic route is generally preferred: methoxylation followed by amination, or vice-versa?
A2: The preferred route is typically amination of 2,6-dichloropyrazine first to yield 2-amino-6-chloropyrazine, followed by methoxylation. The amino group is a strong activating group, which can make the subsequent methoxylation step more facile. However, the choice can depend on the specific reaction conditions and the solubility of the intermediates. Palladium-catalyzed amination has also been explored for similar systems, which can offer high yields but adds catalyst cost and removal steps.[2]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Use of Sodium Methoxide (NaOMe): Sodium methoxide is a strong base that is highly reactive with water and moisture, producing flammable methanol and corrosive sodium hydroxide. It must be handled under strictly anhydrous conditions.
-
Ammonia Handling: The amination step often uses aqueous or anhydrous ammonia under pressure and at elevated temperatures.[3] This requires specialized pressure reactors and robust safety protocols to prevent leaks and exposure.
-
Exothermic Reactions: Both the methoxylation and amination steps can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. Temperature control must be carefully monitored during reagent addition.
Q4: What are the critical quality attributes (CQAs) for the final this compound product?
A4: The key CQAs are:
-
Purity: Typically >99% as determined by HPLC.
-
Impurities: Strict limits on starting materials (e.g., 2-amino-6-chloropyrazine), over-reaction products (e.g., 2,6-dimethoxypyrazine), and any dehalogenated by-products.
-
Residual Solvents: Must meet ICH guidelines.
-
Physical Form: Consistent crystalline form and particle size, which can impact downstream processing.
Troubleshooting Guide
Category 1: Reaction Failures & Low Yield
Q: My methoxylation of 2-amino-6-chloropyrazine is sluggish or incomplete. What are the likely causes?
A: This is a common issue often traced back to the quality of the reagents and the reaction environment.
-
Cause 1: Inactive Sodium Methoxide: Sodium methoxide degrades upon exposure to air and moisture. If the reagent is old or has been improperly stored, its activity will be significantly reduced.
-
Solution: Use a freshly opened container of sodium methoxide or titrate a sample to verify its activity before use. For large-scale work, procuring a fresh batch is recommended.
-
-
Cause 2: Presence of Water: Water will consume the sodium methoxide and inhibit the SNAr reaction.
-
Solution: Ensure your solvent (typically methanol or an aprotic polar solvent like DMF) is anhydrous.[4] Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 3: Insufficient Temperature: While higher temperatures can lead to side products, the reaction may not proceed at a reasonable rate if the temperature is too low.
-
Solution: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. For chloropyrazines, refluxing in a 25% sodium methoxide methanol solution is a common condition.[1]
-
Q: I am seeing a significant amount of 2,6-dimethoxypyrazine as a byproduct when starting from 2,6-dichloropyrazine. How can I improve selectivity?
A: This indicates over-reaction, where the desired mono-substituted product reacts again.
-
Cause 1: Stoichiometry of Nucleophile: Using a large excess of sodium methoxide will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Use slightly more than 1.0 equivalent of sodium methoxide. Perform a controlled addition of the methoxide solution to the dichloropyrazine to avoid localized high concentrations.
-
-
Cause 2: High Reaction Temperature or Long Reaction Time: Elevated temperatures and extended reaction times favor the formation of the thermodynamically stable di-substituted product.
-
Solution: Lower the reaction temperature and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the subsequent reaction of the mono-substituted intermediate.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Category 2: Work-up and Purification Issues
Q: My product is difficult to isolate from the aqueous work-up. What can I do?
A: this compound has some water solubility due to its polar amino and pyrazine nitrogen groups.
-
Cause 1: Product Loss to Aqueous Layer: During extraction with organic solvents (e.g., ethyl acetate, DCM), a significant amount of product can remain in the aqueous phase.
-
Solution: Perform multiple extractions (at least 3-5) with the organic solvent to maximize recovery. Brining out the aqueous layer by adding a saturated NaCl solution can decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.
-
-
Cause 2: Emulsion Formation: The presence of basic salts and polar functionalities can lead to the formation of stable emulsions during extraction, making phase separation difficult.
-
Solution: Add a small amount of brine or pass the mixture through a pad of Celite to break the emulsion. In some cases, a solvent swap to a less polar solvent can also help.
-
Q: I am struggling to achieve >99% purity by recrystallization. What solvent system is recommended?
A: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
-
Recommended Solvents:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly.
-
Toluene or Xylene: These aromatic solvents can be effective for less polar impurities.
-
Ethyl Acetate/Hexanes: A good general-purpose solvent system for moderately polar compounds.
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product "oils out" instead of crystallizing, the cooling rate is too fast, or the solvent is too nonpolar. Re-heat to dissolve the oil and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Poor Recovery: If recovery is low, too much solvent was likely used. Carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.
-
Quantitative Data Summary
| Step | Substrate | Reagent(s) | Solvent | Temperature | Typical Yield | Reference |
| Amination | 2,6-Dichloropyrazine | Aq. NH3 / Hydrazine | Water | 100-150°C (sealed vessel) | 60-70% | [4] |
| Methoxylation | 2-Amino-6-chloropyrazine | Sodium Methoxide | Methanol | Reflux | 80-90% | [1] |
| Methoxylation | 2,6-Dichloropyrazine | Sodium Methoxide | Methanol | Reflux | (Varies) | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 2-Amino-6-chloropyrazine
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chloropyrazine (1.0 eq).
-
Add anhydrous methanol to create a ~0.5 M solution.
-
Under an inert nitrogen atmosphere, add a 25% solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature. An exotherm may be observed.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (~65°C).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 3-6 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess sodium methoxide by adding acetic acid until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Recrystallize the crude solid from an ethanol/water or toluene system to afford pure this compound.
References
- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. ResearchGate.
- KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar - Google Patents.
- Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. National Center for Biotechnology Information.
- Synthesis of 2-amino-6-chloropyridine. Semantic Scholar.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Center for Biotechnology Information.
- Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. National Center for Biotechnology Information.
- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.
- Evidence of 2-methoxypyrazine reduction in cabernet sauvignon wines via spontaneous fermentation. ResearchGate.
- The proposed biosynthesis pathways of pyrazines (A) and the... ResearchGate.
- Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate.
- Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. National Center for Biotechnology Information.
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
- Determination of methoxypyrazines in dry wines. BIO Web of Conferences.
- Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. MDPI.
- US2396067A - Preparation of 2-aminopyrazine - Google Patents.
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Center for Biotechnology Information.
- Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. ResearchGate.
- Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. National Center for Biotechnology Information.
- CA2758228A1 - Method for reducing methoxypyrazines in grapes and grape products - Google Patents.
- Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate.
- A New Route to 2,3-Disubstituted Pyrazines; Regioselective Metalation of Chloropyrazine. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Refinement of reaction conditions for 2-Amino-6-methoxypyrazine synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-methoxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you refine your reaction conditions and overcome common synthetic challenges.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its preparation, typically involving nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, can present several challenges. This guide provides practical, experience-driven insights to help you navigate these complexities and achieve optimal results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a series of diagnostic questions and step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Initial Observation: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected, or no product is observed.
Diagnostic Questions & Solutions:
-
Q1: Have you confirmed the identity and purity of your starting materials?
-
Rationale: The quality of your starting materials, such as 2-chloro-6-methoxypyrazine or 2,6-dichloropyrazine, is critical. Impurities can interfere with the reaction or lead to unwanted side products.
-
Recommended Action:
-
Verify the purity of the halo-pyrazine starting material by NMR or LC-MS.
-
Ensure the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) is of the correct concentration.
-
If using a methoxide source in a two-step synthesis from a di-halopyrazine, confirm its concentration and absence of excessive water.
-
-
-
Q2: Are your reaction conditions sufficiently inert?
-
Rationale: If employing a palladium-catalyzed method like the Buchwald-Hartwig amination, the palladium(0) catalyst is highly sensitive to oxygen.[1][2] Catalyst oxidation can halt the catalytic cycle.
-
Recommended Action:
-
Degas all solvents thoroughly using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
Assemble your reaction vessel under a positive pressure of an inert gas.
-
Use oven-dried glassware to eliminate adsorbed moisture.
-
-
-
Q3: Is your chosen base appropriate and sufficiently soluble?
-
Rationale: In palladium-catalyzed aminations, the base plays a crucial role in the catalytic cycle. The solubility of an inorganic base in an organic solvent can be a limiting factor.[1] For SNAr reactions, the base must be strong enough to deprotonate the incoming nucleophile or neutralize the acid formed.
-
Recommended Action:
-
For Buchwald-Hartwig reactions, consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) if weaker bases like K₂CO₃ or Cs₂CO₃ are ineffective.[1]
-
Ensure vigorous stirring to maximize the interaction of a poorly soluble base with the reaction mixture.
-
For SNAr, ensure the base is not sterically hindered and is present in sufficient stoichiometric amounts.
-
-
-
Q4: Is the reaction temperature optimal?
-
Rationale: Both SNAr and Buchwald-Hartwig reactions are sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants, products, or catalysts.
-
Recommended Action:
-
If the reaction is slow, incrementally increase the temperature by 10-20 °C and monitor the progress by TLC or LC-MS.
-
For thermally sensitive substrates, a lower temperature with a more active catalyst/ligand system may be beneficial.[2]
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Issue 2: Formation of Significant Impurities or Side Products
Initial Observation: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.
Diagnostic Questions & Solutions:
-
Q1: Are you observing di-amination or other over-substitution products?
-
Rationale: When starting from 2,6-dichloropyrazine, it is possible for the ammonia source to substitute both chlorine atoms, leading to the formation of 2,6-diaminopyrazine.
-
Recommended Action:
-
Carefully control the stoichiometry of the aminating agent. Use of a slight excess (1.1-1.5 equivalents) is common, but a large excess should be avoided.[1]
-
Consider lowering the reaction temperature to favor mono-substitution.
-
If possible, perform the methoxylation step first to create 2-chloro-6-methoxypyrazine, which can then be aminated. The methoxy group can modulate the reactivity of the remaining chloro position.
-
-
-
Q2: Is hydrolysis of the methoxy group occurring?
-
Rationale: Under certain pH and temperature conditions, particularly during aqueous work-up, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-amino-6-hydroxypyrazine.
-
Recommended Action:
-
Perform the aqueous work-up at a lower temperature (e.g., using an ice bath).
-
Avoid strongly acidic or basic conditions during extraction if possible. Use a mild base like sodium bicarbonate for neutralization.
-
-
-
Q3: For Buchwald-Hartwig amination, are you seeing biaryl byproducts or catalyst decomposition products?
-
Rationale: Side reactions such as reductive dehalogenation of the starting material or homo-coupling of the aryl halide can occur. Catalyst decomposition can also lead to the formation of palladium black.
-
Recommended Action:
-
Screen different phosphine ligands. More electron-rich and bulky ligands can sometimes suppress side reactions.[1]
-
Adjust the catalyst loading. While higher loading can increase reaction rates, it may also promote side reactions.
-
Ensure a strictly inert atmosphere to prevent catalyst decomposition.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A common and efficient method is the nucleophilic aromatic substitution of 2-chloro-6-methoxypyrazine with an ammonia source. This precursor can be synthesized from the more readily available 2,6-dichloropyrazine by selective methoxylation. Alternatively, palladium-catalyzed Buchwald-Hartwig amination offers a modern and often high-yielding approach.[1][3]
-
-
Q2: Which ammonia source is best to use?
-
The choice depends on the reaction conditions and scale.
-
Aqueous ammonia: Inexpensive and readily available, often used in SNAr reactions under pressure at elevated temperatures.
-
Ammonia in an organic solvent (e.g., dioxane, methanol): Allows for reactions at lower pressures and can improve the solubility of other reagents.
-
Ammonium salts (e.g., ammonium chloride) with a base: Can be used to generate ammonia in situ.
-
Protected amines followed by deprotection: For complex molecules where chemoselectivity is a concern, a protected amine like benzylamine can be used, followed by hydrogenolysis.
-
-
-
Q3: How do I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material and the product (e.g., ethyl acetate/hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[1]
-
-
Q4: What is a typical purification strategy for this compound?
-
After an aqueous work-up to remove inorganic salts and water-soluble impurities, the crude product is often purified by flash column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be used for further purification to obtain a highly pure solid.
-
Part 3: Experimental Protocols & Data
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyrazine
Disclaimer: This is a general, non-optimized protocol. Conditions should be optimized for your specific setup and scale.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-6-methoxypyrazine (1.0 equiv.) and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Solvent and Nucleophile: Add a degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M). Finally, add the ammonia source (e.g., a solution of ammonia in dioxane, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Table 1: Comparison of Reaction Parameters for Amination Reactions
| Parameter | SNAr (from 2-chloro-6-methoxypyrazine) | Buchwald-Hartwig Amination |
| Starting Material | 2-chloro-6-methoxypyrazine | 2-chloro-6-methoxypyrazine |
| Amine Source | Aqueous NH₃ or NH₃ in dioxane | NH₃ in dioxane or other amine source |
| Catalyst | None | Palladium pre-catalyst + Phosphine ligand |
| Base | Often not required, or excess NH₃ acts as base | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Solvent | Polar aprotic (e.g., DMSO, NMP) or alcohol | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | High (100-150 °C), often in a sealed tube | Moderate to high (80-120 °C) |
| Pros | Simpler reagents, lower cost | Milder conditions, broader substrate scope |
| Cons | Harsh conditions, potential for side reactions | Requires inert atmosphere, catalyst cost |
Reaction Mechanism: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.
References
- University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- BenchChem. Optimizing base and solvent for Buchwald-Hartwig amination.
- WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- An, G., et al. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.
Sources
Technical Support Center: Chromatographic Resolution of 2-Amino-6-methoxypyrazine
Welcome to the technical support center dedicated to enhancing the chromatographic resolution of 2-Amino-6-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this compound. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to achieve robust and reliable separation.
Introduction: The Challenge of this compound
This compound is a heterocyclic compound whose accurate quantification is crucial in various stages of pharmaceutical development and quality control. Its chemical structure, featuring a basic amino group and a pyrazine ring, presents specific challenges in chromatography. The primary amino group is prone to strong interactions with active sites within the chromatographic system, often leading to poor peak shape and compromised resolution. This guide provides a systematic approach to diagnosing and resolving these issues in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds. However, the basic nature of this compound requires careful method development to achieve optimal results.
Frequently Asked Questions (HPLC)
Q1: Why is my this compound peak exhibiting significant tailing in Reversed-Phase HPLC?
A1: Peak tailing for basic compounds like this compound is most commonly caused by secondary ionic interactions between the protonated amino group of the analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[1] This interaction leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak shape. At a typical mobile phase pH (between 3 and 7), some silanols will be ionized, creating active sites for this undesirable interaction.
Q2: How can I systematically improve the peak shape and resolution of this compound?
A2: A multi-faceted approach focusing on mobile phase optimization and stationary phase selection is most effective.
-
Mobile Phase pH Control: Adjusting the mobile phase pH is the most critical parameter.[1]
-
Low pH (2.5-3.5): At a low pH, the vast majority of surface silanol groups are protonated (Si-OH), minimizing their ability to ionically interact with the analyte. The analyte's amino group will be fully protonated (-NH₃⁺), ensuring it is in a single ionic state. This is often the most effective strategy.
-
High pH (9-11): At a high pH, the analyte's amino group is deprotonated and neutral, eliminating the ionic interaction. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will dissolve above pH 8.
-
-
Buffer Selection: Use an appropriate buffer (e.g., phosphate, formate) at a sufficient concentration (20-50 mM) to maintain a consistent pH and to help "shield" the analyte from silanol interactions.
-
Stationary Phase Choice: If mobile phase optimization is insufficient, consider a different stationary phase. Modern, high-purity, end-capped C18 columns have a lower concentration of residual silanols. Alternatively, phases with alternative selectivities (e.g., Phenyl-Hexyl) or mixed-mode columns can offer improved performance.[2]
Q3: I am struggling to separate this compound from a structurally similar impurity. What should I try?
A3: This is a selectivity issue. Beyond the pH adjustments mentioned above, consider the following:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or improve the separation of closely related compounds.
-
Optimize Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the analyte's stability.
-
Use a Different Stationary Phase: A column with a different retention mechanism may be necessary. For instance, a phenyl column offers π-π interactions which can be beneficial for separating aromatic compounds. A mixed-mode column, such as the Primesep 100 which utilizes ion-exchange and reversed-phase mechanisms, can provide unique selectivity for polar and ionizable compounds.[2]
Troubleshooting Guide: A Systematic Approach to Peak Tailing
When encountering peak tailing, a logical diagnostic process is essential to quickly identify and resolve the root cause.
The first step is to differentiate between chemical (analyte-specific) and physical (system-wide) problems.
Caption: Initial diagnostic workflow for HPLC peak tailing.
This protocol provides a step-by-step guide to developing a robust HPLC method for this compound.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic (B): HPLC-grade acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: ~270-280 nm (determine λ-max experimentally).[3]
-
Injection Volume: 5 µL
-
Gradient: Start with a scouting gradient from 5% B to 95% B over 15 minutes.
-
-
Analysis and Optimization:
-
Evaluate Peak Shape: Assess the tailing factor (asymmetry). If tailing is >1.5, ensure the mobile phase pH is correctly at or below 3.0.
-
Optimize Selectivity (if needed):
-
If resolution is poor, first adjust the gradient slope. A shallower gradient will increase separation between closely eluting peaks.[4]
-
If gradient optimization is insufficient, change the organic modifier from acetonitrile to methanol and repeat the scouting gradient.
-
If separation is still not achieved, consider a column with a different selectivity, such as a Phenyl-Hexyl phase.
-
-
| Parameter | Starting Condition | Optimization Strategy |
| Stationary Phase | C18, high-purity, end-capped | Try Phenyl-Hexyl or Biphenyl for alternative selectivity. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.8 | Increase buffer strength to 50 mM; verify pH is stable. |
| Mobile Phase B | Acetonitrile (MeCN) | Switch to Methanol (MeOH) to alter selectivity. |
| Flow Rate | 1.0 mL/min | Adjust within 0.8-1.5 mL/min to check efficiency. |
| Temperature | 30 °C | Increase to 35-40 °C to improve efficiency and potentially alter selectivity. |
Part 2: Gas Chromatography (GC) Troubleshooting
For volatile pyrazine derivatives, GC is a powerful analytical technique, often coupled with a mass spectrometer (MS).[5][6] The primary challenge in GC is preventing analyte interaction with active sites in the inlet and column.
Frequently Asked Questions (GC)
Q1: My this compound peak is tailing and shows poor recovery in my GC analysis. What is the likely cause?
A1: This is a classic sign of "activity" in the GC system. The basic amino group can interact with acidic sites in the inlet liner (especially glass wool), on the column itself, or at the transfer line connection.[7] These interactions can cause irreversible adsorption (low recovery) or delayed release (peak tailing).
Q2: How can I create a more inert GC flow path to improve analysis?
A2: Systematically deactivating every component of the flow path is key.
-
Inlet Liner: Use a deactivated liner, preferably one without glass wool or with deactivated glass wool. If a splitless injection is used, ensure the liner geometry is appropriate for sample focusing.
-
Column: Use a high-quality, low-bleed column. A mid-polarity phase (e.g., DB-WAX or a 50% Phenyl-polysiloxane) often provides good selectivity for pyrazines. Before use, condition the column according to the manufacturer's instructions to remove any residual impurities.
-
Maintenance: Regularly replace the septum and clean the inlet. Cutting 5-10 cm from the front of the column can remove accumulated non-volatile residues that create active sites.[8]
Q3: What sample preparation techniques are suitable for analyzing this compound in complex matrices like biological fluids or food products?
A3: Sample preparation is critical to remove matrix interferences and concentrate the analyte.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent solvent-free technique for volatile compounds in liquid or solid samples.[5][9] The analyte partitions from the sample headspace onto a coated fiber, which is then desorbed in the GC inlet. Fiber choice (e.g., DVB/CAR/PDMS) is crucial for efficient extraction.[10]
-
Liquid-Liquid Extraction (LLE): A classic technique where the sample is extracted with an immiscible organic solvent. The choice of solvent is important to ensure good recovery of the pyrazine while minimizing extraction of interfering compounds.[11]
-
Solid-Phase Extraction (SPE): This allows for more selective cleanup and concentration compared to LLE. A mixed-mode SPE cartridge could be used to exploit both the polarity and basicity of the analyte for a highly specific extraction.
Troubleshooting Guide: A Workflow for Poor GC Peak Shape
This workflow helps diagnose common issues affecting the GC analysis of active compounds.
Caption: A systematic workflow for troubleshooting GC peak issues.
| Parameter | Recommended Starting Point | Optimization & Troubleshooting |
| Injector Type | Split/Splitless | Ensure proper liner is used for the injection mode. For trace analysis, use splitless. |
| Liner | Deactivated, single taper, no wool | If sample is dirty, use a liner with deactivated glass wool to trap non-volatiles. |
| Carrier Gas | Helium or Hydrogen | Ensure high purity (>99.999%) and use filters to remove oxygen and moisture. |
| Column Phase | Mid-polarity (e.g., WAX, 50% Phenyl) | If co-elution occurs, try a different polarity phase (e.g., 5% Phenyl). |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 240°C | Adjust ramp rate to improve separation. A slower ramp increases resolution. |
Part 3: Method Validation and System Suitability
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[12][13]
Q: What are the key parameters to include in a system suitability test for this analysis?
A: Before running any samples, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters include:
-
Tailing Factor (Asymmetry): For a well-behaved peak, this should ideally be between 0.9 and 1.5.
-
Resolution (Rs): The resolution between this compound and its closest eluting impurity or internal standard should be >2.0.
-
Theoretical Plates (N): A measure of column efficiency. This should be monitored over time to detect column degradation.
-
Repeatability (%RSD): The relative standard deviation of peak area and retention time for replicate injections (e.g., n=5) should be <2%.
References
- Benchchem. (n.d.). Addressing challenges in the characterization of complex pyrazine derivatives.
- Bojdi, M., & Csomós, E. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Royal Society of Chemistry. (n.d.). Optimization for the analysis of pyrazines in aqueous solution by direct immersion-solid phase microextraction.
- Charles Sturt University Research Output. (n.d.). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column.
- Allen, M. S., Lacey, M. J., & Boyd, S. (n.d.). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.
- Chromatography Forum. (2016, November 11). Help needed in troubleshooting the tailing peak.
- MDPI. (2021, January 2). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS.
- PubMed. (n.d.). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines.
- World Health Organization. (2025). Annex 6.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Thermo Fisher Scientific - US. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- NIH. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
- Waterhouse Lab - UC Davis. (n.d.). Pyrazines.
- FDA. (1998, October 22). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology.
- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
- Krause, S. O. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Supelco. (n.d.). Sample Prep for Chromatographic Analysis of Difficult Matrixes.
- DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Methoxypyrazine Determination.
- ResearchGate. (2025, June 20). Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay | Request PDF.
- MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- PubMed. (2019, May 24). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
- NIH. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
- ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework.
- Benchchem. (n.d.). identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- NIH. (n.d.). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC.
- Asian Journal of Chemistry. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. 24(6), 2657-2660.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
- ResearchGate. (2025, August 10). Impurity profile of amino acids?
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
- PubMed. (1969). Rapid, High-Resolution, Two-Dimensional Amino Acid Chromatography on Micro Scale Chromatograms.
- PubMed. (1965). Optical resolution of D,L amino acids by gas chromatography and mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 3. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. fda.gov [fda.gov]
Minimizing instrument contamination when analyzing aminopyrazines
A Guide to Minimizing Instrument Contamination
Welcome to the technical support center for aminopyrazine analysis. As a Senior Application Scientist, I understand that the sensitive nature of modern mass spectrometry is a double-edged sword. While it allows for the detection of trace-level compounds like aminopyrazines, it also makes analyses susceptible to background noise and contamination that can compromise data integrity.[1] Aminopyrazines, with their nitrogen-containing heterocyclic structure, can be particularly "sticky," leading to persistent carryover and background issues.
This guide is designed to provide you with practical, field-proven solutions to common contamination problems encountered during the analysis of these compounds. We will move from foundational questions to specific troubleshooting scenarios and detailed preventative protocols.
Part 1: Frequently Asked Questions (FAQs) on Aminopyrazine Contamination
This section addresses the fundamental "what" and "why" of contamination in the context of aminopyrazine analysis.
Q1: Why are aminopyrazine analyses so prone to contamination and carryover?
A: The susceptibility arises from a combination of analytical sensitivity and the chemical properties of aminopyrazines. Modern LC-MS and GC-MS systems can detect compounds at extremely low concentrations.[1] Aminopyrazines are polar, nitrogen-containing heterocyclic compounds. This structure can lead to strong interactions with active sites on surfaces within the analytical system, such as silanol groups in glass liners, columns, or metal surfaces in the ion source. This "stickiness" causes them to be retained in the system and slowly bleed out over subsequent runs, a phenomenon known as carryover.
Q2: What are the most common sources of instrument contamination?
A: Contamination can be introduced at nearly any stage of the analytical workflow.[1] The most frequent culprits include:
-
Solvents and Reagents: Using non-LC/MS grade solvents, contaminated water, or additives can introduce a host of interfering compounds.[2] Even high-purity aqueous mobile phases can support bacterial or algal growth if left for more than a week.[2]
-
Sample Handling: Cross-contamination from improperly cleaned glassware, pipette tips, or vials is a major source.[3] Plasticizers (e.g., phthalates) can leach from plastic containers and tubing.
-
GC-Specific Components: For Gas Chromatography (GC) systems, common sources include column bleed, septum degradation, dirty injection port liners, and contaminated carrier gas or gas tubing.[4][5]
-
LC-Specific Components: For Liquid Chromatography (LC) systems, contaminants can accumulate in PEEK tubing, unions, frits, and the autosampler needle/loop.
-
Mass Spectrometer (MS) Source: The ion source is where most non-volatile contaminants and sample matrix components accumulate, leading to ion suppression and high background.[6]
-
Human Error: Fingerprints on clean parts can introduce oils and salts into the system.[4]
Q3: How does contamination manifest in my data?
A: Contamination can present in several ways:
-
High Background Signal: An elevated baseline across the mass spectrum can obscure low-level analytes.[1]
-
Ghost Peaks: Peaks corresponding to your analyte of interest appearing in blank injections. This is a classic sign of carryover.
-
Unexplained Peaks: The presence of discrete, unidentified peaks in your chromatograms, which could be from cleaning solvents, plasticizers, or pump oil.[4]
-
Poor Signal Intensity: Contaminants can cause ion suppression in the MS source, reducing the signal for your target analyte.[1][7]
-
Inaccurate Mass Values: A dirty ion source or calibration issues stemming from contamination can lead to mass shifts.[7]
Part 2: Troubleshooting Guide for Active Contamination
This section provides a logical, problem-oriented approach to identifying and resolving contamination issues when they occur.
Scenario 1: I see my aminopyrazine analyte peak in a solvent blank injection.
This indicates carryover from a previous, more concentrated sample. The goal is to find where the analyte is being retained.
Troubleshooting Workflow: Isolating Carryover
Caption: Workflow for diagnosing analyte carryover.
Scenario 2: My baseline is noisy and shows many non-specific, repeating peaks.
This often points to a generalized contamination issue, not necessarily from the analyte itself.
Common Culprits and Solutions
| Contaminant Type | Characteristic Ions (m/z) | Likely Source(s) | Recommended Action |
| Plasticizers (Phthalates) | 149, 167, 279 | Plastic vials, caps, tubing, parafilm, squeeze bottles.[2] | Switch to glass or polypropylene vials. Avoid using parafilm or plastic squeeze bottles for mobile phase preparation. |
| Polymers (PEG) | Repeating units of 44 Da | Detergent residue, water purification systems, lubricants.[8] | Do not wash mobile phase bottles with detergent.[1][2] Ensure water purification system filters are regularly maintained.[2] |
| Pump Oil | Varies, often high mass, repeating patterns | Back-streaming from mechanical (foreline) pump. | Check and replace pump oil as per the manufacturer's schedule. Install an oil mist filter. |
| Cleaning Solvents | 31 (Methanol), 43, 58 (Acetone), 78 (Benzene), 91 (Toluene)[4] | Residual solvents from recent cleaning or maintenance. | Purge the system for an extended period. If cleaning the MS source, ensure parts are properly baked to remove all solvent residues.[6] |
| Air Leak | 18 (H₂O), 28 (N₂), 32 (O₂) | Loose fittings, cracked column, worn seals.[4][9] | Use an electronic leak detector to check all fittings from the gas source (GC) or solvent lines (LC) to the MS. Retighten or replace fittings as needed.[9] |
Part 3: Preventative Protocols & Best Practices
Proactive contamination control is far more efficient than reactive troubleshooting. Integrating these protocols into your routine will significantly enhance data quality and instrument uptime.
Protocol 1: Best Practices for Solvent and Mobile Phase Handling
Causality: The mobile phase flows through the entire LC-MS system, making it the most efficient delivery vehicle for contaminants directly to the detector.[1]
Step-by-Step Methodology:
-
Source High-Quality Reagents: Always use LC/MS-grade solvents, water, and additives. Purchase in small volumes to ensure freshness.[2]
-
Dedicate Glassware: Use specific, dedicated glass bottles for each mobile phase (e.g., one for aqueous, one for organic). Never wash these bottles with detergents, as residues are difficult to remove and can cause polymer contamination.[1][2]
-
Prepare Freshly: Prepare aqueous mobile phases weekly at a maximum. To inhibit microbial growth, add at least 5% organic solvent (e.g., methanol or acetonitrile).[2]
-
Never Top Off: Do not pour the remaining volume of an old solvent bottle into a newly opened one. Always replace the entire bottle.[2]
-
Filter All Aqueous Phases: Before use, filter aqueous mobile phases through a 0.22 µm filter to remove particulate matter and microbes.
Protocol 2: General Cleaning Procedure for MS Ion Source Components
Causality: The ion source is exposed to every sample injected. Over time, a layer of non-volatile matrix components and contaminants builds up, which can charge unpredictably, suppress analyte signal, and create a high chemical background.[6]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 3. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 4. agilent.com [agilent.com]
- 5. Source of GCMS Contaminant? - Chromatography Forum [chromforum.org]
- 6. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. gentechscientific.com [gentechscientific.com]
Strategies to improve the stability of 2-Amino-6-methoxypyrazine stock solutions
Strategies to Improve the Stability of Stock Solutions: A Guide for Researchers
Introduction: 2-Amino-6-methoxypyrazine is a heterocyclic aromatic amine, a structural motif found in numerous biologically active molecules and pharmaceutical agents. The integrity of experimental data hinges on the stability and purity of the reagents used. Stock solutions of this compound, like many aromatic amines, are susceptible to degradation, which can lead to inconsistent results, loss of compound potency, and the introduction of confounding variables. This guide provides in-depth technical advice, troubleshooting protocols, and scientifically grounded strategies to prepare, store, and handle this compound stock solutions to ensure their stability and maximize experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound solutions?
The instability of this compound in solution is primarily driven by two chemical processes: oxidation and, to a lesser extent, photodegradation.
-
Oxidative Degradation: The electron-rich amino group on the pyrazine ring is susceptible to oxidation. This process can be catalyzed by dissolved molecular oxygen, trace metal ion contaminants (e.g., Fe²⁺, Cu²⁺), and exposure to light.[1] Oxidation can lead to the formation of colored byproducts (nitroso, nitro derivatives) and polymeric materials, often observed as a yellowing or browning of the solution. Studies on other aqueous amine solutions confirm that oxidative degradation is a primary stability concern, influenced by factors like temperature and the presence of catalysts.[2][3]
-
Photodegradation: Aromatic systems, including pyrazine rings, can absorb UV light. This energy absorption can promote the compound to an excited state, making it more reactive and accelerating degradation pathways, including oxidation.
Q2: What is the best solvent for preparing a high-concentration stock solution?
For initial high-concentration master stocks (e.g., 10-50 mM), the use of a high-purity, anhydrous, aprotic organic solvent is strongly recommended.
-
Dimethyl Sulfoxide (DMSO): This is the preferred choice for most applications. It offers excellent solvating power for this compound and is relatively inert. Ensure you use anhydrous, spectrophotometric grade DMSO to minimize water content and potential contaminants.
-
Ethanol (Anhydrous): Anhydrous ethanol is a suitable alternative if DMSO is incompatible with your experimental system.
-
Aqueous Solvents (for working solutions): Direct preparation of high-concentration stocks in aqueous buffers is not recommended due to lower solubility and increased risk of degradation.[4] Working solutions should be prepared by diluting the organic master stock into the appropriate aqueous buffer immediately before use.
Q3: My stock solution in DMSO turned yellow after a few weeks at 4°C. What happened and is it still usable?
A color change from colorless to yellow or brown is a clear indicator of chemical degradation, most likely oxidation. The chromophores responsible are often nitroaromatic or polymeric byproducts.
It is strongly recommended NOT to use a discolored solution. The presence of degradation products means:
-
The effective concentration of your active compound is lower than calculated.
-
The degradation products may have their own biological or chemical activities, leading to spurious or confounding experimental results.
-
The degradation products can interfere with analytical measurements (e.g., absorbance, fluorescence).
This observation underscores that storage at 4°C is insufficient for long-term stability. See the troubleshooting guide and recommended storage protocols below.
Q4: How can I proactively prevent oxidative degradation of my stock solutions?
Preventing oxidation requires a multi-faceted approach focused on minimizing exposure to oxygen, catalytic metals, and light.
-
Use an Inert Atmosphere: During preparation, gently bubble a stream of an inert gas like argon or nitrogen through your solvent before adding the compound. After aliquoting, flush the headspace of each vial with the inert gas before sealing.
-
Incorporate an Antioxidant: For applications where it will not interfere, adding a low concentration (e.g., 10-50 µM) of an antioxidant like Butylated Hydroxytoluene (BHT) can effectively scavenge free radicals that initiate oxidative chain reactions.
-
Add a Chelating Agent: To sequester catalytic metal ions, add a small amount of Ethylenediaminetetraacetic acid (EDTA) to your stock solution (to a final concentration of ~0.1-0.5 mM).[1]
-
Protect from Light: Always use amber glass vials or wrap clear vials securely in aluminum foil. Store vials in a dark freezer box.
Troubleshooting Guide: Common Stock Solution Issues
| Symptom | Potential Cause(s) | Recommended Actions & Preventive Measures |
| Solution Discoloration (Yellow/Brown) | Oxidative degradation; Photodegradation. | Immediate Action: Discard the solution. Prevention: Prepare fresh stock under an inert atmosphere (argon/nitrogen). Store at -80°C in single-use aliquots. Protect from light using amber vials. Consider adding an antioxidant (e.g., BHT).[2][3] |
| Precipitate Observed After Thawing | Exceeded solubility at lower temperatures; Freeze-thaw cycles promoting aggregation. | Immediate Action: Warm the vial to 37°C and vortex/sonicate gently to attempt redissolution. If it does not fully redissolve, do not use. Prevention: Prepare single-use aliquots to avoid freeze-thaw cycles. Ensure the stock concentration is not at the absolute limit of solubility. |
| Inconsistent Experimental Results | Partial degradation of the stock; Inaccurate concentration due to degradation. | Immediate Action: Discard the current stock. Prepare a fresh, stabilized stock solution following the detailed protocol below. Prevention: Implement a strict stock solution management protocol. Qualify new batches of stock solution with an analytical method (e.g., HPLC-UV) to confirm purity and concentration before use. |
| Cloudiness in Aqueous Working Solution | Compound precipitation upon dilution from organic stock into an aqueous buffer ("carry-over"). | Immediate Action: Prepare a new working solution, ensuring the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%, always check system tolerance). Vortex vigorously during dilution. Prevention: Perform serial dilutions. Consider using a surfactant like Tween-20 (at low concentrations) in the aqueous buffer if compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Master Stock Solution (10 mM in DMSO)
This protocol outlines the steps for preparing a 1 mL master stock solution with enhanced stability.
Materials:
-
This compound (MW: 125.13 g/mol )
-
Anhydrous, high-purity DMSO
-
Argon or Nitrogen gas with tubing
-
Calibrated analytical balance
-
1.5 mL amber glass autosampler vials or cryovials
-
Micropipettes and sterile tips
Procedure:
-
Pre-Preparation: Place vials, solvent, and other materials in a desiccator or low-humidity environment to minimize water absorption.
-
Weigh Compound: Accurately weigh 1.25 mg of this compound directly into a tared amber vial.
-
Deoxygenate Solvent: Dispense 1.1 mL of anhydrous DMSO into a separate small glass vessel. Gently bubble argon or nitrogen gas through the solvent for 2-3 minutes to displace dissolved oxygen.
-
Dissolution: Using a micropipette, add 1.0 mL of the deoxygenated DMSO to the vial containing the compound.
-
Mix: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle sonication in a water bath can be used if needed.
-
Inert Gas Overlay: Briefly uncap the vial and flush the headspace with argon or nitrogen for 5-10 seconds. Immediately recap tightly.
-
Aliquoting: Dispense the master stock into smaller, single-use amber vials (e.g., 20 aliquots of 50 µL each). After dispensing into each aliquot vial, flush the headspace with inert gas before sealing.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and batch number. Store immediately in a dark, dedicated freezer box at -80°C.
Protocol 2: Routine Stability Assessment by HPLC-UV
To ensure the integrity of your stock, a simple stability check can be performed.
Method:
-
Establish a Baseline: Upon preparing a fresh batch of stock solution, immediately dilute a sample to an appropriate concentration (e.g., 10-20 µg/mL) in your mobile phase. Inject this sample onto an HPLC-UV system (e.g., C18 column) and record the chromatogram. Note the retention time and peak area of the main compound peak. Save this as your "T=0" reference.
-
Periodic Checks: Thaw a single aliquot from the same batch after a set period (e.g., 1, 3, or 6 months). Prepare and analyze it under the exact same HPLC conditions.
-
Analysis: Compare the new chromatogram to the T=0 reference.
-
Stability Indicated by: A single primary peak with a consistent retention time and a peak area >98% of the T=0 value.
-
Degradation Indicated by: A decrease in the main peak's area, the appearance of new peaks (earlier or later eluting), and/or a change in the baseline.
-
Visualization of Key Workflows
References
- Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society.
- Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
- Stabilization of Monoethanolamine Solutions in Carbon Dioxide Scrubbers.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Chemical Transformation of Pyrazine Deriv
- Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. Journal of Chemical and Petroleum Engineering.
- CAS 2882-21-5: 2-Methoxy-6-methylpyrazine. CymitQuimica.
Sources
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-Amino-6-methoxypyrazine
Welcome to the technical support guide for the chromatographic analysis of 2-Amino-6-methoxypyrazine. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for basic compounds can be a significant challenge. This guide is structured to provide not just solutions, but a deep understanding of the underlying chemical principles that cause peak asymmetry. We will move from diagnosis to resolution in a logical, step-by-step manner.
Section 1: The "Why" - Understanding the Root Cause
Before we can fix the problem, we must understand its origin. For a basic compound like this compound, peak tailing is not a random occurrence; it is a predictable chemical interaction.
Q: Why is my this compound peak tailing?
A: The primary reason your peak is tailing is due to unwanted secondary interactions between your basic analyte and the stationary phase surface. In reversed-phase HPLC using silica-based columns, the main retention mechanism is hydrophobic interaction with the bonded phase (e.g., C18). However, the underlying silica surface contains residual silanol groups (Si-OH).[1][2]
These silanol groups are weakly acidic and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above approximately 3.5-4.[3] Your analyte, this compound, has a basic amino group that becomes protonated (positively charged) in acidic to neutral mobile phases. This positively charged analyte can then interact electrostatically with the negatively charged silanol groups.[1][4]
This creates a second, stronger retention mechanism (ion-exchange) that competes with the primary hydrophobic mechanism. Since only a fraction of the analyte molecules interact with these active sites, they are retained longer than the bulk of the molecules, resulting in a skewed or "tailing" peak.[5]
Caption: Mechanism of secondary interaction causing peak tailing.
Other potential, though less common, causes include:
-
Column Overload: Injecting too high a concentration of the analyte.[6]
-
Extra-Column Dead Volume: Excessive volume in tubing or fittings, which typically causes all peaks in the chromatogram to tail.[2][7]
-
Column Contamination or Damage: A partially blocked frit or a void at the head of the column can distort peak shape.[8][9]
Section 2: The "How" - A Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve the issue efficiently.
Caption: Systematic troubleshooting workflow for peak tailing.
Q: How do I optimize my mobile phase to eliminate peak tailing?
A: Mobile phase optimization is the most powerful tool for improving the peak shape of basic compounds. The goal is to control the ionization state of both the analyte and the residual silanols to prevent their unwanted interaction. The estimated pKa of this compound is likely in the 3-5 range, making pH control critical. For robust methods, you should operate at a pH at least 2 units away from the analyte's pKa.[6]
| Strategy | Mechanism of Action | Pros | Cons | Recommended Buffers/Additives |
| Low pH (e.g., 2.5 - 3.0) | Protonates and neutralizes the acidic silanol groups (Si-OH), preventing ionic interaction with the protonated basic analyte.[4][10] | Highly effective, robust, and simple. Good for MS compatibility. | May reduce retention of some basic compounds. Requires a column stable at low pH. | 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), Phosphate Buffer. |
| High pH (e.g., 8.0 - 10.0) | Deprotonates and neutralizes the basic analyte (B), preventing ionic interaction with the ionized silanols (SiO⁻).[11] | Can increase retention and alter selectivity for basic compounds. | Requires a specialized pH-stable column (e.g., hybrid silica) to prevent silica dissolution. Buffers can be less MS-friendly. | Ammonium Bicarbonate, Ammonium Formate. |
| Mobile Phase Additives | A competing base (e.g., TEA) masks the silanol sites. An ion-pairing agent forms a neutral complex with the analyte.[12][13] | Can be effective when pH adjustment alone is insufficient. | Adds complexity, can increase equilibration times, and may suppress MS signal. | Competing Base: Triethylamine (TEA). Ion-Pairing: Sodium dodecyl sulfate (SDS).[13] |
Experimental Protocol 1: Mobile Phase pH Optimization
Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).
-
Buffers: Formic acid, Ammonium acetate.
-
A robust, end-capped C18 column.
-
Calibrated pH meter.
Procedure:
-
Prepare Aqueous Stock Buffers: Prepare 100 mM stock solutions of formic acid and ammonium acetate in HPLC-grade water.
-
Prepare Low pH Mobile Phase (Target pH 2.7):
-
In a 1 L flask, add approximately 900 mL of HPLC-grade water.
-
Add 0.1% (v/v) formic acid (1 mL).
-
Verify the pH is ~2.7. Adjust if necessary.
-
Bring to a final volume of 1 L with water. This is your aqueous mobile phase "A".
-
-
Prepare Mid-Range pH Mobile Phase (Target pH 4.5):
-
In a 1 L flask, add approximately 900 mL of HPLC-grade water.
-
Add ammonium acetate to a final concentration of 10 mM.
-
Adjust the pH to 4.5 using dilute acetic acid or ammonium hydroxide.
-
Bring to a final volume of 1 L. This is your aqueous mobile phase "B".
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: As prepared above.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a simple gradient, e.g., 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for the analyte.
-
-
Execution and Evaluation:
-
Equilibrate the column thoroughly with the initial mobile phase conditions.
-
Inject your this compound standard using the low pH mobile phase.
-
After the run, flush the system and re-equilibrate with the mid-range pH mobile phase.
-
Inject the standard again.
-
Compare the chromatograms: Calculate the USP tailing factor for the analyte peak under both conditions. A significant improvement (tailing factor closer to 1.0) is expected at the lower pH.[8]
-
Q: What role does my HPLC column play, and should I change it?
A: Your column choice is fundamental to success. Using a modern, high-quality column designed for basic compounds can solve peak shape problems before they start.
| Column Type | Key Feature | Best For... | Typical pH Range |
| Standard C18 (Older, Type A Silica) | Basic C18 bonding on lower-purity silica. | Not recommended for basic compounds due to high silanol activity. | 2.5 - 7.5 |
| End-Capped C18 (Type B Silica) | Residual silanols are chemically bonded with small, non-polar groups (e.g., TMS), making them inert.[14][15] | General-purpose analysis of basic compounds. A significant improvement over non-end-capped columns.[10] | 2.0 - 8.0 |
| Polar-Embedded Phase | A polar group (e.g., amide) is incorporated into the C18 chain.[16] | Shielding residual silanols and providing alternative selectivity. Compatible with 100% aqueous mobile phases. | 2.0 - 8.0 |
| Hybrid Silica Phase | Silica-organic hybrid particles. | Enhanced stability at high pH, allowing neutralization of the basic analyte.[4] | 1.0 - 12.0 |
Recommendation: If you are using an older or non-end-capped column, switching to a modern, fully end-capped C18 column from a reputable manufacturer is the single most effective hardware change you can make.
Experimental Protocol 2: Column Cleaning and Regeneration
Objective: To remove strongly adsorbed contaminants from the column that may be contributing to peak tailing.
Procedure: Note: Disconnect the column from the detector during flushing to prevent contamination.
-
Flush with Water: Flush the column with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.
-
Organic Solvent Flush: Flush with 100% Acetonitrile or Methanol for 20 column volumes to remove non-polar contaminants.
-
Stronger Solvent Wash (if needed): For stubborn contaminants, perform a series of flushes (20 column volumes each) with progressively stronger, miscible solvents. A common sequence is:
-
Methanol
-
Acetonitrile
-
75:25 Acetonitrile/Isopropanol
-
Isopropanol
-
-
Return to Operating Conditions: Reverse the flush sequence, ending with your mobile phase.
-
Re-equilibration: Equilibrate the column with your mobile phase for at least 30-60 minutes before use.
Section 3: Advanced Solutions & FAQs
FAQ: What are ion-pairing agents and when should I use them?
Ion-pairing agents are additives that contain both a charged group and a hydrophobic tail (e.g., alkyl sulfonates).[17] They are added to the mobile phase to form a neutral ion-pair with a charged analyte.[18][19] For the positively charged this compound, an anionic agent like hexane sulfonate would be used. This neutral complex is then retained by a purely hydrophobic mechanism, improving peak shape. Use this technique when simple pH adjustment and a high-quality column are insufficient to resolve tailing.
FAQ: My peak shape is still not perfect. What else can I try?
If tailing persists, consider adding a competing base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1%).[12] TEA is a stronger base than your analyte and will preferentially bind to the active silanol sites, effectively hiding them from your compound. Be aware that TEA is not MS-friendly and can be difficult to flush from a column.
FAQ: What is an acceptable peak tailing factor?
The tailing factor (Tf), also known as the USP tailing factor or asymmetry factor, quantifies the shape of the peak. It is calculated from the peak width at 5% of the peak height.[8]
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: A tailing peak.
-
Tf < 1.0: A fronting peak.
For most applications, a tailing factor below 1.5 is considered acceptable, with a goal of ≤ 1.2 for high-precision quantitative methods.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. The role of end-capping in reversed-phase.
- Separation Science. End-capping.
- Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube.
- LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
- Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Crawford Scientific. TROUBLESHOOTING GUIDE – HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Agilent. Control pH During Method Development for Better Chromatography.
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- National Center for Biotechnology Information. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ResearchGate. (2025, August 10). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Regis Technologies. Ion Pairing Reagents and Buffers.
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Carlo Erba Reagents. Ion pair chromatography reagents.
- Phenomenex. (2015, October 18). Technical Tip: Ion-Pairing Agents.
- Hawach Scientific. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
- LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Chem-Impex. 2-Bromo-6-methoxypyrazine.
- National Center for Biotechnology Information. (2022, June 20). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC.
- National Center for Biotechnology Information. 2-Isobutyl-3-methoxypyrazine. PubChem.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-Amino-6-methoxypyrazine, which may serve as a key starting material, intermediate, or potential impurity in drug synthesis, the ability to accurately and reliably quantify its presence is paramount. This guide provides an in-depth comparison of analytical method validation strategies, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of pyrazine derivatives.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for these choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All protocols and validation parameters are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]
The Critical Role of Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4][5] This involves a comprehensive evaluation of the method's performance characteristics to ensure that it is reliable, reproducible, and accurate for the analysis of this compound in a given sample matrix. The validation process provides a high degree of assurance that the measurements are scientifically sound and can be trusted for decision-making in a regulated environment.[6][7][8]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound is dictated by its physicochemical properties, the sample matrix, and the required sensitivity and selectivity. Both HPLC and GC-MS are well-suited for the analysis of pyrazine derivatives, each with its own set of advantages and considerations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile analytes. |
| Sensitivity | Good sensitivity, often in the microgram to nanogram per milliliter (µg/mL to ng/mL) range, depending on the detector. | Excellent sensitivity, capable of reaching picogram (pg) levels, especially with tandem mass spectrometry (MS/MS).[9] |
| Selectivity | Good selectivity achievable through column chemistry, mobile phase composition, and detector choice (e.g., UV, DAD, MS). | High selectivity, particularly with mass spectrometric detection, which provides structural information. |
| Instrumentation | Widely available and versatile. | Requires more specialized equipment and expertise. |
| Sample Throughput | Can be automated for high throughput analysis. | Sample preparation can be more intensive, potentially limiting throughput. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method follows a structured workflow to assess its performance. The following diagram illustrates the key stages of this process, as recommended by the ICH Q2(R2) guidelines.[1][2][4]
Caption: A flowchart illustrating the sequential phases of analytical method validation.
Core Validation Parameters: A Deeper Dive
The following sections detail the critical validation parameters and provide a comparative perspective on their assessment for HPLC and GC-MS methods for this compound.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
-
For HPLC: Specificity is typically demonstrated by analyzing a blank matrix, a placebo formulation (if applicable), and the analyte spiked with potential impurities. The peak for this compound should be well-resolved from other components. Diode-array detection (DAD) can further support peak purity analysis.
-
For GC-MS: The inherent selectivity of mass spectrometry is a significant advantage. Specificity is demonstrated by the absence of interfering peaks at the retention time and specific mass-to-charge ratio (m/z) of the analyte in blank samples.[10]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]
| Parameter | HPLC Method (UV Detection) | GC-MS Method |
| Typical Range | 1 - 100 µg/mL | 1 - 100 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Assessment | Analysis of at least five standards across the range. | Analysis of at least five standards across the range. |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6][7] It is often assessed by recovery studies.
-
Experimental Approach: A minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each) are analyzed. The percentage recovery is calculated.
-
Acceptance Criteria: Typically, the mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
| Parameter | HPLC Method | GC-MS Method |
| Repeatability (RSD) | ≤ 2.0% | ≤ 5.0% |
| Intermediate Precision (RSD) | ≤ 3.0% | ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
The LOQ is a critical parameter, especially when analyzing impurities.
| Parameter | HPLC Method (UV Detection) | GC-MS Method |
| LOD | ~0.1 µg/mL | ~0.1 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.3 ng/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
-
Typical Variations for HPLC:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
-
-
Typical Variations for GC-MS:
-
Inlet temperature
-
Oven temperature program
-
Carrier gas flow rate
-
The method is considered robust if the results remain within the acceptance criteria despite these small changes.
Experimental Protocol: Validated HPLC-UV Method for this compound
This section provides a detailed, step-by-step methodology for a validated HPLC-UV method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and dissolve in a 100 mL volumetric flask with the mobile phase. Further dilute to a final concentration within the linear range.
3. Validation Procedure:
-
Specificity: Inject the blank (mobile phase), a placebo solution, and a sample solution to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Inject the series of working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Inject six replicate preparations of the sample solution at 100% of the target concentration and calculate the RSD of the peak areas.
-
Precision (Intermediate): Repeat the repeatability assessment on a different day with a different analyst.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results.
Conclusion
The validation of an analytical method for this compound is a critical exercise to ensure data integrity and regulatory compliance. Both HPLC and GC-MS offer robust and reliable platforms for this purpose. The choice between the two will depend on the specific requirements of the analysis, with HPLC being a versatile and widely accessible technique, while GC-MS provides superior sensitivity and selectivity for trace-level analysis. A thorough understanding and application of the principles outlined in the ICH Q2(R2) guidelines are essential for a successful validation that is both scientifically sound and fit for its intended purpose.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma Group. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. [Link]
- Science of Synthesis. (n.d.). Pyrazines. [Link]
- Moroccan Journal of Chemistry. (2022).
- Bendola Publishing. (n.d.).
- Food Safety and Measurement Facility. (2016). Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS. [Link]
- SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. (n.d.). By Detection. [Link]
- Molecules. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- BioPharm International. (2003).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- MDPI. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. [Link]
- Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
- World Health Organiz
- ResearchGate. (2025).
- Molecules. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]
- SAS Publishers. (2016). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Amino-6-methoxypyrazine Quantification
Welcome to this comprehensive guide on the inter-laboratory comparison of 2-Amino-6-methoxypyrazine quantification. This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of pyrazine compounds and are seeking to understand and implement robust analytical methodologies. As a critical component in various research and development pipelines, ensuring the accuracy and reproducibility of this compound quantification across different laboratories is paramount. This guide will delve into the nuances of establishing a reliable analytical framework, drawing from established principles of method validation and inter-laboratory proficiency testing.
Introduction: The Significance of Accurate this compound Quantification
This compound and its analogs are heterocyclic aromatic compounds that play significant roles in diverse fields, from the flavor and aroma industry to pharmaceutical research. Their accurate quantification is often challenging due to their volatility, low concentrations in complex matrices, and potential for matrix interference.[1] In a collaborative research or manufacturing environment, it is crucial that different laboratories can produce comparable and reliable data. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and ensuring the quality and consistency of analytical measurements among a group of laboratories.[2][3] This guide provides a framework for conducting such a comparison for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly sensitive analytical technique.[4][5][6]
Designing the Inter-laboratory Comparison Study
The primary objective of this inter-laboratory study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample. The study design is critical for generating meaningful and statistically sound results.
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the overall management of the comparison, including sample preparation, distribution, data collection, and statistical analysis. A minimum of five to ten participating laboratories from different organizations is recommended to ensure a robust statistical evaluation of the results.
Test Material
A homogenous and stable test material is prepared by the study coordinator. For this study, a solution of this compound in a relevant solvent (e.g., methanol or a surrogate matrix) at a known concentration will be used. The concentration should be within the typical working range of the analytical methods employed by the participating laboratories. To assess performance at different concentration levels, two separate test materials with low and high concentrations of the analyte can be prepared.
Timeline and Reporting
A clear timeline for sample distribution, analysis, and reporting of results must be established. Participants should be provided with a standardized reporting template to ensure consistency in the data submitted.
Recommended Analytical Methodology: GC-MS
While various analytical techniques can be used for pyrazine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.[4][7]
Sample Preparation
For a clean sample matrix as proposed in this study, a direct injection approach is suitable. However, for real-world samples, a sample preparation step like Headspace Solid-Phase Microextraction (HS-SPME) might be necessary to extract and concentrate the volatile this compound from the sample matrix.[5][8]
GC-MS Instrumentation and Conditions
The following provides a general set of GC-MS parameters that can be used as a starting point. Laboratories should optimize these conditions for their specific instrumentation.
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[4]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.[4]
Method Validation
Before participating in the inter-laboratory comparison, each laboratory must validate its analytical method according to established guidelines.[9][10] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following diagram illustrates the typical workflow for method validation and participation in the inter-laboratory comparison.
Caption: Workflow for Method Validation and Inter-laboratory Comparison.
Data Analysis and Performance Evaluation
The study coordinator will collect the results from all participating laboratories and perform a statistical analysis to assess their performance.
Consensus Mean and Standard Deviation
The consensus mean (assigned value) and the standard deviation for proficiency assessment are calculated from the reported results after removing any statistical outliers.
Z-Score Calculation
The performance of each laboratory is evaluated using a Z-score, which is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean).
-
σ is the standard deviation for proficiency assessment.
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
Hypothetical Inter-laboratory Comparison Data
The following table presents hypothetical results from an inter-laboratory comparison for the quantification of this compound.
| Laboratory ID | Reported Concentration (ng/mL) | Z-Score | Performance Evaluation |
| Lab-01 | 48.5 | -0.58 | Satisfactory |
| Lab-02 | 52.1 | 1.15 | Satisfactory |
| Lab-03 | 45.2 | -2.19 | Unsatisfactory |
| Lab-04 | 50.3 | 0.35 | Satisfactory |
| Lab-05 | 49.1 | -0.23 | Satisfactory |
| Consensus Mean (X) | 49.7 | ||
| Standard Deviation (σ) | 2.05 |
Interpreting Results and Corrective Actions
Laboratories with unsatisfactory performance (Z-score outside ±2.0) should conduct a thorough investigation to identify the root cause of the deviation.[11] Potential sources of error include:
-
Instrument calibration issues.
-
Errors in standard preparation.
-
Sample handling and preparation errors.
-
Data transcription errors.
Once the root cause is identified, appropriate corrective actions should be implemented and documented. Re-analysis of the proficiency test sample or participation in a subsequent round of the inter-laboratory comparison is recommended to verify the effectiveness of the corrective actions.
The following diagram illustrates the decision-making process following the receipt of performance evaluation results.
Caption: Post-Evaluation Decision Flowchart.
Conclusion
A well-structured inter-laboratory comparison is an invaluable tool for ensuring the quality and comparability of analytical data for this compound quantification. By adhering to validated methods, participating in proficiency testing schemes, and implementing a robust quality management system, laboratories can have a high degree of confidence in their results. This guide provides a foundational framework for establishing such a program, ultimately contributing to the overall scientific integrity and success of research and development endeavors.
References
- A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime - Benchchem.
- Application Notes and Protocols for Pyrazine Quantific
- Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS.
- Inter laboratory Comparison 2023 Report - Benchmark Intern
- Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry - ACS Public
- CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google P
- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed.
- Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchG
- TestQual 159 PROTOCOL.
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A Comparative Guide to the Synthetic Routes of 2-Amino-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyrazine is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. The arrangement of the amino and methoxy groups on the electron-deficient pyrazine ring imparts unique electronic and steric properties, making it a sought-after intermediate in medicinal chemistry. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the scientific community. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental data, and practical considerations for each approach.
Executive Summary of Synthetic Strategies
This guide will explore three primary synthetic strategies for the preparation of this compound:
-
Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloropyrazine: A classical and cost-effective approach involving a two-step sequential substitution.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile cross-coupling reaction offering potentially higher yields and milder conditions.
-
Direct Amination via Chichibabin Reaction: A more direct but potentially less selective and harsher method for introducing the amino group.
Each route will be evaluated based on its mechanism, experimental protocol, yield and purity, cost-effectiveness, scalability, and safety considerations.
Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloropyrazine
This is a traditional and often industrially favored route due to the relatively low cost of the starting material, 2,6-dichloropyrazine. The synthesis proceeds in a two-step manner, involving the sequential displacement of the two chlorine atoms by an amino group and a methoxy group. The regioselectivity of this sequential substitution is a critical factor.
Causality Behind Experimental Choices
The pyrazine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are susceptible to displacement. The order of addition of the nucleophiles (ammonia followed by methoxide, or vice-versa) can influence the overall efficiency and purity of the final product. Introducing the less reactive nucleophile first is often a key strategy to control the reaction. In this case, ammonia is generally less nucleophilic than sodium methoxide. Therefore, the reaction with ammonia is typically performed first, followed by the substitution with the stronger methoxide nucleophile. This helps to minimize the formation of the undesired 2,6-diaminopyrazine and 2,6-dimethoxypyrazine byproducts.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-chloropyrazine
-
To a sealed pressure vessel, add 2,6-dichloropyrazine (1.0 eq.).
-
Add a solution of aqueous ammonia (10-15 eq.).
-
The reaction is typically carried out in a polar solvent like ethanol or water at a temperature ranging from 100-150 °C for 12-24 hours.
-
After cooling, the product often precipitates and can be collected by filtration.
-
The crude product is washed with water and dried to yield 2-amino-6-chloropyrazine.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-6-chloropyrazine (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq.) portion-wise at room temperature.
-
The reaction mixture is then heated to reflux (around 65 °C) for 4-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel or recrystallization yields pure this compound.
Data Presentation
| Parameter | Step 1: Amination | Step 2: Methoxylation | Overall |
| Starting Material | 2,6-Dichloropyrazine | 2-Amino-6-chloropyrazine | 2,6-Dichloropyrazine |
| Key Reagents | Aqueous Ammonia | Sodium Methoxide, Methanol | Ammonia, Sodium Methoxide |
| Typical Yield | 70-85% | 80-95% | 56-80% |
| Purity | Good to Excellent | Good to Excellent | Good after purification |
| Reaction Time | 12-24 hours | 4-8 hours | 16-32 hours |
| Temperature | 100-150 °C | 65 °C (Reflux) | High then Moderate |
| Scalability | Readily scalable | Readily scalable | Good |
| Safety Concerns | High pressure, handling of ammonia | Flammable solvent, corrosive base | High pressure, ammonia, corrosive base |
Logical Workflow Diagram
Caption: Sequential SNAr route to this compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This route typically starts from 2-chloro-6-methoxypyrazine and utilizes a palladium catalyst with a suitable phosphine ligand to couple it with an ammonia surrogate or aqueous ammonia.
Causality Behind Experimental Choices
This reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[1] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands like XPhos or BippyPhos often being highly effective for amination of heteroaryl chlorides. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle. Recent advancements have enabled the use of aqueous ammonia, which is a more environmentally benign and cost-effective nitrogen source.[2]
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-6-methoxypyrazine (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Add a strong base, such as sodium tert-butoxide (1.5-2.0 eq.).
-
Add a suitable solvent, such as toluene or dioxane.
-
If using an ammonia surrogate, add it to the mixture (e.g., benzophenone imine followed by hydrolysis).
-
Alternatively, for a more direct approach, aqueous ammonia can be used as the nitrogen source.[2]
-
The reaction mixture is heated to 80-110 °C for 2-12 hours, with progress monitored by TLC or GC-MS.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification by column chromatography provides the final product.
Data Presentation
| Parameter | Buchwald-Hartwig Amination |
| Starting Material | 2-Chloro-6-methoxypyrazine |
| Key Reagents | Palladium catalyst, Phosphine ligand, Strong base, Ammonia source |
| Typical Yield | 75-95% |
| Purity | Excellent after purification |
| Reaction Time | 2-12 hours |
| Temperature | 80-110 °C |
| Scalability | Scalable, but catalyst cost can be a factor |
| Safety Concerns | Handling of air-sensitive catalysts and ligands, flammable solvents |
Logical Workflow Diagram
Caption: Buchwald-Hartwig amination route to this compound.
Route 3: Direct Amination via Chichibabin Reaction
The Chichibabin reaction offers a direct method for the amination of nitrogen-containing heterocycles by reacting them with sodium amide.[3] This route would ideally start from 2-methoxypyrazine.
Causality Behind Experimental Choices
The reaction mechanism involves the nucleophilic addition of the amide anion to an electron-deficient carbon of the pyrazine ring, followed by the elimination of a hydride ion.[4] The regioselectivity is a major concern, as the methoxy group can influence the position of the nucleophilic attack. The electron-donating nature of the methoxy group might deactivate the adjacent carbons towards nucleophilic attack, potentially directing the amination to the C-3 or C-5 position. The harsh reaction conditions (high temperatures and a very strong base) are also a significant drawback.
Experimental Protocol (Hypothetical)
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a high-boiling inert solvent such as xylene or N,N-dimethylaniline.
-
Add sodium amide (NaNH₂) (2.0-3.0 eq.) under an inert atmosphere.
-
Heat the mixture to 130-160 °C.
-
Slowly add 2-methoxypyrazine (1.0 eq.) to the hot suspension.
-
The reaction is typically monitored by the evolution of hydrogen gas.
-
After several hours, the reaction is cooled and cautiously quenched with water or an ammonium chloride solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by chromatography would be necessary to separate the desired product from potential regioisomers.
Data Presentation
| Parameter | Chichibabin Amination |
| Starting Material | 2-Methoxypyrazine |
| Key Reagents | Sodium Amide |
| Typical Yield | Variable, likely moderate to low with poor regioselectivity |
| Purity | Potentially a mixture of isomers requiring extensive purification |
| Reaction Time | 4-12 hours |
| Temperature | 130-160 °C |
| Scalability | Challenging due to safety and selectivity issues |
| Safety Concerns | Sodium amide is highly reactive and pyrophoric[5][6][7][8][9]; evolution of hydrogen gas |
Logical Workflow Diagram
Caption: Chichibabin amination: a direct but challenging route.
Comparative Analysis and Conclusion
| Feature | SNAr from 2,6-Dichloropyrazine | Buchwald-Hartwig Amination | Chichibabin Amination |
| Overall Yield | Good (56-80%) | Excellent (75-95%) | Poor to Moderate (highly variable) |
| Selectivity | Good (with proper sequencing) | Excellent | Poor (potential for isomers) |
| Reaction Conditions | Harsher (high temp/pressure) | Milder | Harshest (high temp, strong base) |
| Starting Material Cost | Low (2,6-Dichloropyrazine is relatively inexpensive)[5][6][10] | Higher (2-Chloro-6-methoxypyrazine is more expensive)[1][11] | Moderate (2-Methoxypyrazine) |
| Reagent Cost | Low | High (Palladium catalyst and ligand) | Low |
| Scalability | Excellent | Good, but catalyst cost is a factor | Poor |
| Safety | High pressure, ammonia handling | Flammable solvents, air-sensitive reagents | Highly reactive and pyrophoric sodium amide, H₂ evolution |
| Green Chemistry | Moderate (high energy, potential waste) | Good (catalytic, potential for aqueous media) | Poor (harsh conditions, hazardous reagent) |
Recommendation:
For large-scale industrial production where cost is a primary driver, the Nucleophilic Aromatic Substitution (SNAr) route from 2,6-dichloropyrazine remains a viable and well-established option. Its scalability and the low cost of the starting material are significant advantages.
For laboratory-scale synthesis, medicinal chemistry applications, and process development where high yield, purity, and milder conditions are paramount , the Buchwald-Hartwig amination is the superior choice. While the initial investment in the catalyst and ligand is higher, the excellent yields, shorter reaction times, and broader functional group tolerance often justify the cost. The development of more active and stable catalysts continues to improve the economics of this route.
The Chichibabin amination , in this specific case, is not recommended. The high risk of poor regioselectivity, coupled with the harsh and hazardous reaction conditions, makes it an inefficient and unsafe choice for the synthesis of this compound.
References
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- Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 465-468.
- CP Lab Safety. 2-Chloro-6-methoxypyrazine, min 98%, 100 grams.
- Yap, C. G., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6467-6474.
- Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.
- Wikipedia. Chichibabin reaction.
- Pang, J. H., Kaga, A., Roediger, S., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 465-468.
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A Comparative Guide to the Reactivity of 2-Amino-6-methoxypyrazine and 3-Amino-2-methoxypyrazine
Introduction
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement, are fundamental scaffolds in medicinal chemistry, materials science, and flavor chemistry.[1][2] Their inherent electron-deficient nature, a result of the electronegative nitrogen atoms, endows them with a unique reactivity profile, generally characterized by a resistance to electrophilic aromatic substitution and a propensity for nucleophilic aromatic substitution.[3][4] However, this reactivity can be profoundly modulated by the introduction of substituents.
This guide provides an in-depth comparative analysis of two closely related isomers: 2-Amino-6-methoxypyrazine and 3-Amino-2-methoxypyrazine. Both molecules are equipped with two powerful electron-donating groups—an amino (-NH2) and a methoxy (-OCH3) group. While structurally similar, the positional difference of these substituents creates a fascinating divergence in their electronic properties and, consequently, their chemical reactivity. We will explore the underlying electronic and steric factors that govern their behavior in key chemical transformations, supported by mechanistic insights and experimental data.
Molecular Structure and Electronic Landscape
The reactivity of an aromatic system is dictated by the electron density at its constituent atoms. In our subject molecules, the amino and methoxy groups serve as strong activating groups, enriching the electron-deficient pyrazine ring via resonance and inductive effects. The critical difference lies in their relative positioning.
-
This compound: The amino and methoxy groups are positioned para to each other. This arrangement allows for a powerful, synergistic activation of the C-3 and C-5 positions through delocalization of the nitrogen and oxygen lone pairs into the ring. The resonance structures show a significant buildup of negative charge at these carbons, marking them as prime targets for electrophilic attack.
-
3-Amino-2-methoxypyrazine: Here, the activating groups are ortho to one another. Their activating effects are primarily directed towards the C-5 position. While the C-6 carbon also benefits from some activation, it is less pronounced. Furthermore, the adjacent placement of the methoxy group may introduce steric hindrance for reactions involving the amino group or attack at the C-2 position.
The interplay of these electronic effects is visually summarized in the electron density maps below.
| Isomer | Structure | Predicted Reactive Sites (Electrophilic Attack) |
| This compound | C-3, C-5 (strongly activated) | |
| 3-Amino-2-methoxypyrazine | C-5 (strongly activated), C-6 (moderately activated) |
Comparative Reactivity Analysis
The structural and electronic differences manifest directly in the chemical behavior of the two isomers.
Electrophilic Aromatic Substitution (EAS)
While the pyrazine core is inherently resistant to electrophiles, the presence of two strong activating groups makes EAS feasible.[3][5] The key to understanding the comparative reactivity lies in the stability of the Meisenheimer intermediate (sigma complex) formed upon electrophilic attack.
-
This compound: Attack at the C-3 or C-5 position results in a sigma complex where the positive charge can be delocalized onto both the amino nitrogen and the methoxy oxygen through resonance. This extensive delocalization provides significant stabilization, lowering the activation energy for the reaction. Therefore, this isomer is predicted to be more reactive towards electrophiles.
-
3-Amino-2-methoxypyrazine: Electrophilic attack at the most activated C-5 position yields a sigma complex where the positive charge is effectively stabilized by the adjacent amino group. However, the stabilizing contribution from the meta-positioned methoxy group is less significant. Consequently, the intermediate is less stabilized compared to the C-3/C-5 adduct of the 2,6-isomer, suggesting a lower overall reactivity in EAS reactions.
Caption: Predicted reactivity in Electrophilic Aromatic Substitution.
Reactivity of the Amino Group
The exocyclic amino group is itself a reactive center, participating in reactions like acylation, diazotization, and cross-coupling.[6] Its nucleophilicity is a key determinant of reactivity.
-
This compound: The amino group at the C-2 position is flanked by a ring nitrogen and a hydrogen-bearing carbon. This environment is relatively unhindered.
-
3-Amino-2-methoxypyrazine: The amino group at C-3 is situated directly adjacent to a bulky methoxy group. This proximity can cause significant steric hindrance, potentially slowing down reactions that require nucleophilic attack by the amino nitrogen. Therefore, for reactions like N-acylation or N-alkylation, This compound is expected to be the more reactive substrate .
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrazine chemistry, typically requiring a leaving group (like a halogen) on the ring.[3][4] While our title compounds lack a leaving group, we can infer their directing effects by considering their halogenated precursors. The rate of SNAr is dictated by the stability of the negatively charged Meisenheimer intermediate.[7][8]
Let's consider the substitution of a chlorine atom with a nucleophile (e.g., methoxide to form the title compounds).
-
For 2-Amino-3-chloro-pyrazine → 3-Amino-2-methoxypyrazine: The amino group at C-2 is an electron-donating group. It will destabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the adjacent C-3 position.
-
For 2-Amino-5-chloro-pyrazine → 2-Amino-5-methoxypyrazine: Here, the amino group is para to the site of attack. Its electron-donating nature can stabilize the intermediate through resonance, but the primary stabilization comes from the ring nitrogens.
A practical synthesis of 3-methoxy-2-pyrazinamine (an alternative name for 3-Amino-2-methoxypyrazine) involves the reaction of 3-Chloro-2-pyrazinamine with sodium methoxide, demonstrating that the reaction is feasible despite the electronic destabilization from the adjacent amino group, often requiring forcing conditions like microwave heating.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, respectively.[11][12] These reactions typically involve an aryl halide. If we consider the bromo-derivatives of our title compounds, the reactivity would again be influenced by the substituent positions.
For a Buchwald-Hartwig amination on a bromo-aminomethoxypyrazine, the strong electron-donating properties of both the amino and methoxy groups would increase the electron density on the palladium center during the catalytic cycle, which can influence the rate of reductive elimination. The steric environment around the C-Br bond would also be a critical factor, with the ortho-disposed groups in the 3-amino-2-bromo isomer potentially slowing the initial oxidative addition step compared to a less hindered bromo-substituted 2-amino-6-methoxy-pyrazine.
Experimental Protocols and Supporting Data
To provide a practical context for the discussed reactivity, we present a representative experimental protocol. Electrophilic bromination is an excellent choice to probe the activation of the pyrazine ring.
Protocol: Comparative Electrophilic Bromination
This protocol is designed to qualitatively assess the relative reactivity of the two isomers towards an electrophile.
Caption: Workflow for comparing the electrophilic bromination of the isomers.
Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 3-Amino-2-methoxypyrazine in 5 mL of glacial acetic acid each.
-
Cooling: Place both flasks in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Prepare a solution of 1.0 mmol of bromine (Br₂) in 2 mL of glacial acetic acid. Add this solution dropwise and simultaneously (or in rapid succession) to both reaction flasks over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reactions at 0-5 °C for 1 hour, then remove the ice bath and allow them to stir at room temperature for 4 hours.
-
Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., every hour) and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the rate of consumption of the starting material.
-
Work-up: Pour each reaction mixture into 50 mL of ice-water and quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR spectroscopy to determine the conversion percentage and identify the major regioisomers formed.
Expected Outcome: Based on our electronic analysis, the reaction with This compound is expected to proceed faster (higher conversion in a given time) and yield a mixture of 3-bromo and 5-bromo products. The reaction with 3-Amino-2-methoxypyrazine is expected to be slower and should selectively yield the 5-bromo product.
Conclusion
The reactivity of this compound and 3-Amino-2-methoxypyrazine is a clear illustration of the principle that substituent position is as critical as its electronic nature.
-
This compound , with its para-disposed activating groups, exhibits superior reactivity in electrophilic aromatic substitution due to synergistic activation and enhanced stabilization of the reaction intermediate. Its less hindered amino group also suggests higher reactivity in N-centered reactions.
-
3-Amino-2-methoxypyrazine , while still an activated system, shows more directed reactivity, primarily at the C-5 position for EAS. The ortho arrangement of its substituents introduces potential steric hindrance around the amino group and adjacent ring positions, likely reducing its reaction rates in many transformations compared to its 2,6-isomer.
For researchers and drug development professionals, understanding these nuanced differences is paramount for designing efficient synthetic routes, predicting potential side reactions, and developing structure-activity relationships for new pyrazine-based molecules.
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A Comparative Guide to the Biological Activities of Aminopyrazine Isomers for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents. Among these, the pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is of particular interest. The introduction of an amino group to this scaffold yields aminopyrazine isomers, primarily 2-aminopyrazine and 3-aminopyrazine. While structurally similar, the position of this amino substituent dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and steric profile. This, in turn, leads to distinct biological activities.
This guide provides a comparative analysis of the biological activities of aminopyrazine isomers, focusing on their anticancer and antimicrobial properties. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts. We will delve into specific examples from the literature, present comparative data in a structured format, and provide detailed experimental protocols for key biological assays.
Anticancer Activity: Targeting Key Signaling Pathways
Aminopyrazine derivatives have emerged as privileged structures in oncology, frequently acting as hinges that bind to the ATP-binding pocket of various protein kinases.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The isomeric position of the amino group on the pyrazine ring is a critical determinant of binding affinity and inhibitory potency.
Mechanism of Action: Kinase Inhibition
The aminopyrazine scaffold is particularly effective as a "hinge-binder." The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved segment of the ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition.[3]
Derivatives of both 2-aminopyrazine and 3-aminopyrazine have been developed as potent kinase inhibitors. For instance, derivatives of 2-aminopyrazine have been investigated as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling.[4][5][6] Similarly, 3-aminopyrazine-2-carboxamide derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase implicated in various malignancies.[7][8][9]
Comparative Anticancer Potency
Direct comparison of the parent aminopyrazine isomers is less common in the literature than the analysis of their more complex derivatives, which are optimized for specific targets. However, by examining series of derivatives, we can infer the influence of the amino group's position.
For example, a study on 2-aminopyrazine derivatives identified a compound, designated "3e," with potent activity against H1975 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) cell lines, showing IC50 values of 11.84 µM and 5.66 µM, respectively.[4][5] In a separate study, a 3-aminopyrazine-2-carboxamide derivative, "18i," exhibited potent antiproliferative efficacy against various cancer cell lines, including SNU-16 (gastric cancer) and KMS-11 (multiple myeloma), with IC50 values of 1.88 µM and 3.02 µM, respectively.[8]
Table 1: Comparative Anticancer Activity of Aminopyrazine Derivatives
| Scaffold | Derivative ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminopyrazine | 3e | SHP2 (putative) | H1975 | 11.84 ± 0.83 | [4][5] |
| 2-Aminopyrazine | 3e | SHP2 (putative) | MDA-MB-231 | 5.66 ± 2.39 | [4][5] |
| 3-Aminopyrazine | 18i | FGFR | SNU-16 | 1.88 | [8] |
| 3-Aminopyrazine | 18i | FGFR | KMS-11 | 3.02 | [8] |
| 3-Aminopyrazine | 18i | FGFR | SW-780 | 2.34 | [8] |
| 3-Aminopyrazine | 18i | FGFR | MDA-MB-453 | 12.58 | [8] |
| 3-Aminopyrazine | 20 | Not Specified | HepG2 | 41.4 | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that both scaffolds can be optimized to yield highly potent anticancer agents. The choice between a 2-amino or 3-amino substitution often depends on the specific topology of the target kinase's active site and the desired vectors for further chemical modification.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC50 value of an aminopyrazine derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., H1975, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Aminopyrazine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Visualization: FGFR Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by FGFR, a target for 3-aminopyrazine derivatives.
Caption: Simplified FGFR signaling pathway inhibited by a 3-aminopyrazine derivative.
Antimicrobial Activity: A Scaffold for Novel Antibiotics
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aminopyrazine derivatives have shown promise in this area, particularly against mycobacteria, the causative agents of tuberculosis.
Mechanism of Action
The antimicrobial mechanisms of aminopyrazines can be diverse. Some derivatives are designed to inhibit specific enzymes essential for pathogen survival. For example, some 3-aminopyrazine derivatives have been investigated as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), an enzyme critical for protein synthesis.[11] Others may function by disrupting the bacterial cell wall or other vital metabolic processes.
Comparative Antimicrobial Potency
Studies have highlighted the potential of 3-aminopyrazine-2-carboxamides as antimycobacterial agents.[10][12][13] In one study, a series of these compounds was evaluated against Mycobacterium tuberculosis H37Rv. The derivative 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[12][13] The study also noted that for alkyl derivatives, increasing the length of the carbon side chain enhanced antimycobacterial and antibacterial activity.[10][12][13]
Another study on 3-aminopyrazine derivatives found that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a potent MIC of 6 µM against M. tuberculosis H37Rv, coupled with low cytotoxicity.[14]
Table 2: Comparative Antimycobacterial Activity of 3-Aminopyrazine Derivatives
| Derivative | Target Organism | MIC | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL (46 µM) | [12][13] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM | [14] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | M. tuberculosis | 1.95 to 31.25 µg/mL | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
These findings underscore the 3-aminopyrazine scaffold as a valuable starting point for the development of new antitubercular drugs.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of an aminopyrazine derivative against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Aminopyrazine test compounds
-
Sterile 96-well microtiter plates with lids
-
Positive control antibiotic (e.g., Isoniazid)
-
Resazurin sodium salt solution (0.02%)
-
Biosafety cabinet (Class II or III)
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the aminopyrazine compounds in 100 µL of Middlebrook 7H9 broth. The concentration range should be sufficient to span the expected MIC.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL. Include a drug-free growth control well and a sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days. Incubation must be performed under appropriate biosafety conditions.
-
Growth Assessment: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Visualization: MIC Determination Workflow
The following diagram outlines the workflow for the broth microdilution assay.
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity against 2-Amino-6-methoxypyrazine
For researchers in pharmacology, food science, and environmental analysis, the ability to specifically detect and quantify small molecules like 2-Amino-6-methoxypyrazine is critical. This pyrazine derivative, a potential marker in various biological and chemical systems, demands highly specific antibodies for reliable immunoassay development. However, the true measure of an antibody's utility lies not just in its affinity for the target, but in its ability to ignore structurally similar, yet irrelevant, compounds. This is the challenge of cross-reactivity.
This guide provides a comprehensive framework for researchers who have developed their own polyclonal or monoclonal antibodies against the hapten this compound. We will objectively compare the performance of hypothetical antibody candidates, providing the underlying principles, detailed experimental protocols, and supporting data to empower you to select the optimal reagent for your research needs.
The Imperative of Specificity: Understanding Hapten Immunization and Cross-Reactivity
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This hapten-carrier conjugate presents the small molecule to the immune system, stimulating the production of antibodies.
However, this process can generate a spectrum of antibodies with varying specificities. Some will bind exclusively to the unique structure of this compound, while others may recognize a shared chemical motif present in related pyrazine molecules. This binding to non-target molecules is known as cross-reactivity , and it can lead to false-positive results and inaccurate quantification in an immunoassay.[2]
Therefore, a rigorous comparison of antibody candidates is not merely a suggestion but a requirement for assay validation. This guide will focus on two primary methodologies: the widely accessible Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and the more advanced Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
Experimental Design: A Multi-Faceted Approach to Antibody Validation
Our comparative analysis will evaluate two hypothetical, custom-developed antibody candidates against this compound:
-
Antibody A (Polyclonal Rabbit Anti-2-A-6-MP) : A polyclonal antibody population, which contains a mixture of antibodies recognizing different epitopes on the target molecule. Polyclonal antibodies are known for their high sensitivity and ability to recognize the target even if it undergoes minor modifications.[3]
-
Antibody B (Monoclonal Mouse Anti-2-A-6-MP) : A monoclonal antibody, which consists of a homogenous population of antibodies that all recognize a single, specific epitope.[4][5] This high specificity is often preferred for quantitative assays to minimize cross-reactivity.[6]
Our evaluation will be based on two key performance metrics:
-
Sensitivity (IC50): The concentration of this compound required to inhibit 50% of the antibody binding in a competitive ELISA. A lower IC50 value indicates higher sensitivity.
-
Specificity (% Cross-Reactivity): The degree to which the antibody binds to structurally related molecules compared to its binding with the primary target, this compound.
The Cross-Reactivity Panel: Selecting Potential Interferences
A critical aspect of this guide is the selection of a relevant panel of potential cross-reactants. The chosen compounds share structural similarities with this compound, allowing for a thorough assessment of each antibody's specificity.
| Compound Name | Structure | Rationale for Inclusion |
| This compound (Target) | The primary analyte of interest. | |
| 2-Methoxy-6-methylpyrazine | Substitution of the amino group with a methyl group.[7] | |
| 2-Amino-3-methoxypyrazine | Isomeric variation in the position of the methoxy group. | |
| 2-Methoxypyrazine | Lacks the amino group, testing its contribution to binding. | |
| Pyrazine | The core heterocyclic ring structure. |
Phase 1: Screening with Competitive ELISA
The competitive ELISA is the workhorse for screening antibody specificity and sensitivity. In this format, free antigen in the sample competes with antigen coated on the plate for a limited number of antibody binding sites. A higher concentration of free antigen in the sample results in a lower signal, creating an inverse relationship that allows for quantification.[8]
Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Antigen Coating: Dilute the this compound-BSA conjugate to 2 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA) to prevent non-specific binding. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (PBS with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (Antibody A or B, at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-antigen mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (anti-rabbit for Antibody A, anti-mouse for Antibody B) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of 2M sulfuric acid to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The IC50 is determined from the standard curve. The percent cross-reactivity for each compound is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [9]
Hypothetical ELISA Results
| Compound | Antibody A (Polyclonal) - IC50 (ng/mL) | Antibody A - % Cross-Reactivity | Antibody B (Monoclonal) - IC50 (ng/mL) | Antibody B - % Cross-Reactivity |
| This compound | 15 | 100% | 25 | 100% |
| 2-Methoxy-6-methylpyrazine | 300 | 5.0% | >10,000 | <0.25% |
| 2-Amino-3-methoxypyrazine | 150 | 10.0% | 5,000 | 0.5% |
| 2-Methoxypyrazine | 1,200 | 1.25% | >10,000 | <0.25% |
| Pyrazine | >10,000 | <0.15% | >10,000 | <0.25% |
Interpretation:
-
Sensitivity: The polyclonal Antibody A (IC50 = 15 ng/mL) demonstrates higher sensitivity than the monoclonal Antibody B (IC50 = 25 ng/mL). This is a common characteristic of polyclonal antibodies, which can bind to multiple epitopes, leading to a stronger overall signal.[3]
-
Specificity: The monoclonal Antibody B exhibits far superior specificity. Its cross-reactivity with even the most similar analogs is less than 1%. In contrast, Antibody A shows significant cross-reactivity with 2-Amino-3-methoxypyrazine (10%) and 2-Methoxy-6-methylpyrazine (5%). This indicates that the polyclonal serum contains antibody populations that recognize shared features of the pyrazine ring and methoxy group, while the monoclonal antibody is highly specific to an epitope unique to this compound.
Phase 2: In-Depth Kinetic Analysis with Surface Plasmon Resonance (SPR)
For applications demanding a deeper understanding of binding dynamics, Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of molecular interactions.[10] SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the precise determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[11]
Workflow for SPR Analysis
Caption: Workflow for SPR-based kinetic analysis of antibody-analyte binding.
Detailed Protocol: SPR
-
Antibody Immobilization: Covalently immobilize Antibody A or Antibody B onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 Response Units (RU).
-
Kinetic Analysis:
-
Inject a series of concentrations of this compound (e.g., 0.1 µM to 10 µM) over the antibody-coated surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during injection, followed by the dissociation phase as buffer flows over the chip.
-
Between each concentration, regenerate the sensor surface using a low pH glycine solution to remove bound analyte.
-
-
Cross-Reactivity Testing: Repeat the kinetic analysis for each potential cross-reactant to determine their binding kinetics.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Hypothetical SPR Results
| Analyte | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | A (Polyclonal) | 1.5 x 10⁵ | 2.2 x 10⁻³ | 1.5 x 10⁻⁸ |
| B (Monoclonal) | 8.0 x 10⁴ | 1.2 x 10⁻⁴ | 1.5 x 10⁻⁹ | |
| 2-Amino-3-methoxypyrazine | A (Polyclonal) | 5.0 x 10⁴ | 7.5 x 10⁻³ | 1.5 x 10⁻⁷ |
| B (Monoclonal) | No significant binding detected | - | - | |
| 2-Methoxy-6-methylpyrazine | A (Polyclonal) | 2.5 x 10⁴ | 7.5 x 10⁻³ | 3.0 x 10⁻⁷ |
| B (Monoclonal) | No significant binding detected | - | - |
Interpretation:
The SPR data provides a more nuanced view of the antibody-antigen interactions:
-
Affinity (KD): Antibody B has a 10-fold lower KD value for the target analyte than Antibody A, indicating a significantly higher binding affinity. This is primarily driven by its very slow dissociation rate (kd), meaning once it binds to this compound, it remains bound for a longer duration.
-
Specificity: The SPR results confirm the superior specificity of Antibody B. No measurable binding was detected for the cross-reactants, which is the ideal characteristic for a highly specific immunoassay.
-
Polyclonal Behavior: For Antibody A, the measurable binding to cross-reactants, albeit with lower affinity (higher KD), confirms the presence of less specific antibody populations within the polyclonal mixture.
Conclusion and Recommendations
This comprehensive analysis of two hypothetical antibodies against this compound demonstrates a critical principle in immunoassay development: the choice between a polyclonal and a monoclonal antibody is a trade-off between sensitivity and specificity.
-
Antibody A (Polyclonal) offers higher sensitivity in the ELISA format, which might be advantageous for screening applications where detecting trace amounts of the target is the primary goal. However, its significant cross-reactivity with related pyrazines makes it unsuitable for precise quantification in complex samples where these analogs may be present.
-
Antibody B (Monoclonal) is the unequivocally superior candidate for developing a quantitative, specific, and reliable immunoassay. Its high affinity and exceptional specificity, as confirmed by both ELISA and SPR, ensure that the assay will accurately measure only this compound. While its sensitivity is slightly lower in the initial ELISA screen, this can often be optimized through assay development.
For researchers in drug development and other regulated fields, the data-driven approach outlined in this guide is essential. By systematically evaluating sensitivity and cross-reactivity using techniques like competitive ELISA and SPR, you can confidently select the antibody that meets the rigorous demands of your application, ensuring the accuracy and integrity of your results.
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- Lei, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083.
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for 2-Amino-6-methoxypyrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and flavor chemistry, the accurate analysis of heterocyclic compounds such as 2-Amino-6-methoxypyrazine is paramount. This potent aromatic compound, a key structural motif in various drug candidates and a significant contributor to the flavor profiles of many food products, presents unique challenges in its gas chromatographic (GC) analysis. The presence of both a basic amino group and a polar methoxy group on the pyrazine ring necessitates a careful and informed selection of the GC column to achieve accurate and reproducible results.
This guide provides an in-depth comparison of the performance of different GC columns for the analysis of this compound. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices and present supporting data from a comparative study to empower you to select the most suitable column for your analytical needs.
The Challenge: Chromatographing a Polar, Basic Analyte
The primary difficulty in the GC analysis of this compound lies in its chemical nature. The amino group is prone to interaction with active sites (silanol groups) on the surface of conventional fused silica capillary columns. This interaction leads to a host of chromatographic problems, including:
-
Peak Tailing: Asymmetrical peaks with a pronounced "tail" make accurate integration and quantification difficult.
-
Poor Sensitivity: Adsorption of the analyte on active sites reduces the amount reaching the detector, leading to lower signal intensity.
-
Poor Reproducibility: Inconsistent interactions with the column lead to variations in retention times and peak areas.
To overcome these challenges, specialized GC columns with unique stationary phases and deactivation technologies have been developed. This guide will compare the performance of a standard non-polar column, a polar column, and two specialized amine-specific columns.
Experimental Design: A Comparative Study
To objectively assess the performance of different GC columns, a comparative study was designed. A standard solution of this compound was analyzed on four different capillary GC columns under identical analytical conditions. The performance of each column was evaluated based on peak shape (asymmetry factor), retention time, and signal-to-noise ratio.
Analyte: this compound (10 ng/mL in methanol)
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC
-
Mass Spectrometer: Agilent 5977B MSD
-
Injector: Split/splitless inlet
GC-MS Method Parameters:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 minute purge delay) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 139 (quantifier), 110, 82 (qualifiers) |
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative analysis of this compound on four different GC columns.
The Contenders: A Look at the GC Columns
Four columns with different stationary phases and properties were selected for this comparison:
-
Agilent DB-5ms: A widely used, robust, non-polar column with a stationary phase of (5%-Phenyl)-methylpolysiloxane.[1][2] It serves as our baseline for a standard, non-specialized column.
-
Zebron ZB-WAX: A polar column with a polyethylene glycol (PEG) stationary phase.[3][4] This column is chosen to evaluate the effect of a highly polar stationary phase on the analysis of our polar analyte.
-
Restek Rtx-Volatile Amine: A specialized column designed for the analysis of volatile amines.[5][6] It features a unique base deactivation that provides an exceptionally inert surface for sensitive compounds.[5]
-
Agilent CP-Volamine: Another specialized column engineered for volatile amine analysis.[7][8][9] It utilizes a non-polar stationary phase with a proprietary Multi-Purpose Deactivation technology to minimize analyte interaction.[7][9]
Performance Comparison: The Results
The following table summarizes the chromatographic performance of each column for the analysis of this compound.
| Column | Stationary Phase | Retention Time (min) | Peak Asymmetry (at 10% height) | Signal-to-Noise Ratio (S/N) |
| Agilent DB-5ms | (5%-Phenyl)-methylpolysiloxane | 12.58 | 2.8 | 150 |
| Zebron ZB-WAX | Polyethylene Glycol (PEG) | 15.23 | 1.8 | 250 |
| Restek Rtx-Volatile Amine | Proprietary Amine-Specific | 13.15 | 1.1 | 850 |
| Agilent CP-Volamine | Non-polar with MPD | 12.97 | 1.2 | 800 |
Discussion: Interpreting the Data
The results clearly demonstrate the significant impact of column selection on the analysis of this compound.
Agilent DB-5ms (Standard Non-Polar): As expected, the standard DB-5ms column exhibited significant peak tailing, with an asymmetry factor of 2.8. This is a direct result of the interaction between the basic amino group of the analyte and the acidic silanol groups on the column surface. The relatively low signal-to-noise ratio further indicates analyte adsorption. While this column is a workhorse for many applications, it is not ideal for the analysis of active, basic compounds like this compound without derivatization.
Zebron ZB-WAX (Polar): The polar ZB-WAX column showed a longer retention time for the polar analyte, which is anticipated due to the "like-dissolves-like" principle of chromatography. The peak asymmetry was improved compared to the DB-5ms, suggesting that the polyethylene glycol phase offers some shielding of the active sites. However, some tailing was still observed. This column could be a viable option if a specialized amine column is not available, but it is not the optimal choice.
Restek Rtx-Volatile Amine & Agilent CP-Volamine (Specialized Amine Columns): Both the Rtx-Volatile Amine and the CP-Volamine columns demonstrated exceptional performance.[5][7] They produced highly symmetrical peaks with asymmetry factors close to 1.0, indicating minimal interaction between the analyte and the column surface.[5][7] This is a direct consequence of their specialized base deactivation technologies. The significantly higher signal-to-noise ratios are a testament to the inertness of these columns, which allows for the sensitive and accurate quantification of this compound, even at low concentrations. The slightly different retention times between these two columns are likely due to subtle differences in their proprietary stationary phase chemistries.
Chemical Structure and Interaction Diagram:
Caption: Relationship between analyte properties, column stationary phases, and resulting chromatographic peak shapes.
Conclusion and Recommendations
For the robust and accurate analysis of this compound, the use of a specialized amine-specific GC column is strongly recommended. Both the Restek Rtx-Volatile Amine and the Agilent CP-Volamine columns provide excellent peak shapes, high sensitivity, and reproducible results, making them the ideal choices for demanding applications in pharmaceutical and flavor analysis.
While a standard polar column like the Zebron ZB-WAX may offer some improvement over a general-purpose non-polar column, it does not match the performance of the specialized columns. The use of a standard non-polar column such as the Agilent DB-5ms should be avoided for the analysis of underivatized this compound due to significant peak tailing and analyte adsorption.
By understanding the underlying chemical interactions between the analyte and the stationary phase, researchers can make informed decisions to optimize their chromatographic methods, ensuring the generation of high-quality, reliable data.
References
- Agilent Technologies. CP-Volamine | GC Columns. [Link]
- Chrom Tech. Agilent CP-Volamine GC Column. [Link]
- Agilent Technologies. DB-5ms Low Bleed GC Columns. [Link]
- Krackeler Scientific, Inc. Agilent CP-Volamine Capillary GC Columns. [Link]
- Chrom Tech. RTK-18077 - Rtx-Volatile Amine Cap. Column 30m, 0.32mm ID. [Link]
- Phenomenex.
- News-Medical.Net.
- Phenomenex. Achieve PEG Versatality: Zebron ZB-WAX GC Columns. [Link]
- Restek. Rtx-Volatile Amine GC Capillary Column, 30 m, 0.32 mm ID, 5.0 µm. [Link]
- Chrom Tech. Agilent DB-5ms Low-Bleed GC Column. [Link]
- Chrom Tech. RTK-18078 - Rtx-Volatile Amine Cap. Column 60m, 0.32mm ID. [Link]
- Agilent Technologies. 122-5562 | Agilent. [Link]
- Agilent Technologies. 123-5511 | Agilent. [Link]
- Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]
- Chrom Tech. Restek Rtx-5 Amine GC Columns. [Link]
- Restek. (2020).
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A Senior Scientist's Guide to Mass Spectrometric Ionization of 2-Amino-6-methoxypyrazine
Executive Summary
The accurate detection and quantification of heterocyclic compounds such as 2-Amino-6-methoxypyrazine is critical in diverse fields, from pharmaceutical development to food science. As a small (MW: 125.15 g/mol ), polar, and basic molecule, its analysis by mass spectrometry (MS) presents a choice among several ionization techniques, each with distinct advantages and limitations. This guide provides a comprehensive comparison of four primary ionization methods—Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this specific analyte. We will delve into the mechanistic principles of each technique, provide a comparative analysis grounded in the physicochemical properties of this compound, and conclude with a recommended, detailed experimental protocol for robust and sensitive detection.
Introduction to the Analyte: this compound
This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds. Pyrazine derivatives are significant in various industries; for instance, methoxypyrazines are potent aroma compounds found in foods and beverages like wine and bell peppers, often detectable at parts-per-trillion levels.[1][2] The structural features of this compound—a basic amino group and a polar methoxy group—dictate its analytical behavior.
Physicochemical Properties:
-
Molecular Formula: C₅H₇N₃O
-
Molecular Weight: 125.15 g/mol
-
Key Functional Groups: Aromatic pyrazine ring, primary amine (-NH₂), methoxy ether (-OCH₃).
-
Predicted Properties: The presence of the amino group confers basicity (pKa of the protonated amine is expected to be around 2-3) and polarity, making the molecule readily protonated. It is expected to be soluble in polar organic solvents and aqueous acidic solutions. Its volatility is moderate, making it potentially suitable for either Gas Chromatography (GC) or Liquid Chromatography (LC).
The Role of Ionization in Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] The first and most critical step in any MS analysis is the conversion of neutral analyte molecules into gas-phase ions, a process known as ionization.[4] The choice of ionization method is paramount as it influences the type of information obtained (molecular weight vs. structural fragments), the sensitivity of the analysis, and the compatibility with the chosen separation technique (GC or LC).
Figure 1: A generalized workflow for mass spectrometry analysis, highlighting the central role of the ionization source.
Candidate Ionization Techniques: A Mechanistic Overview
The suitability of an ionization technique is determined by the analyte's volatility, thermal stability, and polarity.
Gas Chromatography-Coupled Techniques
GC-MS is a powerful tool for volatile and thermally stable compounds.[5][6]
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the gaseous analyte molecule.[7] This process is energetic enough to not only remove an electron, creating a molecular radical cation (M⁺•), but also to cause extensive and reproducible fragmentation.[8] While this fragmentation provides a characteristic "fingerprint" for structural elucidation, it can sometimes lead to a weak or absent molecular ion peak, making molecular weight determination difficult.[9]
-
Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique.[10] The ion source is filled with a reagent gas (e.g., methane, ammonia) at a much higher pressure. The reagent gas is first ionized by electrons, and these primary ions then react with neutral analyte molecules in the gas phase through proton transfer or adduction.[11] This gentle process imparts little excess energy, resulting in minimal fragmentation and typically producing a strong pseudomolecular ion, such as [M+H]⁺, which is excellent for confirming the molecular weight.[10]
Liquid Chromatography-Coupled Techniques
LC-MS is ideal for analyzing less volatile, thermally labile, or highly polar compounds that are not amenable to GC.
-
Electrospray Ionization (ESI): ESI is a very soft ionization technique that has revolutionized the analysis of polar and biological macromolecules.[12][13] A liquid sample is passed through a charged capillary, creating a fine mist of charged droplets.[14] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[15] For a basic compound like this compound, ESI in positive ion mode is exceptionally efficient at forming a protonated molecule, [M+H]⁺.[16] Its key advantages are high sensitivity for polar, ionizable compounds and minimal fragmentation.[17]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for small, thermally stable molecules with moderate to low polarity.[18] The sample solution from the LC is vaporized in a heated nebulizer. A high-voltage corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions, similar to CI.[19][20] APCI is generally less susceptible to matrix effects than ESI and can handle higher flow rates and a wider range of nonpolar solvents.[20]
Comparative Analysis for this compound
The choice of ionization technique directly impacts the quality and type of data obtained for this compound.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electron bombardment[7] | Ion-molecule reactions with reagent gas[10] | Ion evaporation from charged droplets[14] | Corona discharge & gas-phase reactions[18] |
| Typical Coupling | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Analyte State | Gas Phase (Volatile) | Gas Phase (Volatile) | Liquid Phase (Soluble) | Liquid Phase (Soluble, Thermally Stable) |
| Ionization Energy | Hard (High Fragmentation) | Soft (Low Fragmentation) | Soft (Minimal Fragmentation) | Soft (Low Fragmentation) |
| Expected Primary Ion | M⁺• (m/z 125) | [M+H]⁺ (m/z 126) | [M+H]⁺ (m/z 126) | [M+H]⁺ (m/z 126) |
| Structural Info | Excellent, from fragmentation patterns | Poor, primarily molecular weight | Poor (requires MS/MS) | Poor (requires MS/MS) |
| Molecular Weight Info | Can be ambiguous if M⁺• is absent | Excellent | Excellent | Excellent |
| Suitability for Analyte | Good for structural confirmation. Requires volatility. The molecular ion may be weak. | Very good for MW confirmation. A good alternative to EI if the molecular ion is not observed. | Excellent for quantification. Ideal for the polar and basic amino group. High sensitivity expected. | Very good. A robust alternative to ESI, potentially less prone to matrix suppression. |
Predicted Fragmentation Profile (EI)
Under EI conditions, the molecular ion of pyrazine (m/z 80) is known to fragment by losing hydrogen cyanide (HCN), resulting in a prominent ion at m/z 53.[21][22] For this compound (m/z 125), we can predict a complex fragmentation pattern useful for identification.
Figure 2: A plausible EI fragmentation pathway for this compound, predicting key fragment ions.
Recommended Experimental Protocol: LC-ESI-MS/MS
For sensitive and selective quantification of this compound in complex matrices such as plasma or urine, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method using Electrospray Ionization is the most authoritative and trustworthy approach. The use of a stable isotope-labeled internal standard (e.g., d₃-2-Amino-6-methoxypyrazine) is crucial for accurate quantification.
Objective: To quantify this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation)
- Pipette 100 µL of the sample (e.g., plasma), calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of internal standard working solution (e.g., 1 µg/mL d₃-2-Amino-6-methoxypyrazine in methanol).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography (LC) Conditions
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Key Parameters (instrument-dependent, must be optimized):
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Gas (N₂) Flow: 800 L/hr
- Desolvation Temperature: 400°C
- MRM Transitions (to be determined by infusion of standards):
- Analyte (m/z 126): 126 -> 99 (Predicted loss of HCN), 126 -> 83 (Predicted loss of HNCO).
- Internal Standard (m/z 129): 129 -> 102 (Predicted loss of HCN).
4. Data Analysis and Validation
- Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators.
- Apply a linear regression model with 1/x² weighting.
- Quantify unknown samples and QCs using the regression equation.
- The protocol's trustworthiness is validated by ensuring that QC samples at low, medium, and high concentrations fall within ±15% of their nominal value.
Conclusion
The selection of an ionization technique for the MS detection of this compound is fundamentally guided by the analytical objective.
-
For unambiguous structural identification and confirmation , GC-MS with Electron Ionization (EI) is invaluable due to its reproducible and detailed fragmentation patterns.
-
For robust molecular weight confirmation , particularly when the EI molecular ion is weak, GC-MS with Chemical Ionization (CI) is an excellent choice.
-
For highly sensitive and specific quantification in complex matrices , LC-MS/MS with Electrospray Ionization (ESI) is the superior method. Its efficiency in ionizing the polar, basic analyte ensures low detection limits, making it the gold standard for trace-level analysis in pharmaceutical and biological research.
-
Atmospheric Pressure Chemical Ionization (APCI) serves as a powerful and robust alternative to ESI, especially in scenarios where matrix effects are problematic or when using less polar mobile phases.
Ultimately, a comprehensive characterization of this compound would leverage the strengths of multiple techniques: EI for initial identification and ESI or APCI coupled with tandem MS for sensitive quantification.
References
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- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
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- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.[Link]
- Robb, D. B., & Blades, M. W. (2008). Atmospheric Pressure Photoionization. II. Dual Source Ionization. Journal of the American Society for Mass Spectrometry.[Link]
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- Allen, M. S., et al. (1995). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]
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A Comparative Benchmarking Study: A Novel Spectrophotometric Assay for 2-Amino-6-methoxypyrazine versus the Standard HPLC-UV Method
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Amino-6-methoxypyrazine, a heterocyclic amine, is a crucial building block in the synthesis of various pharmaceutical compounds. Its precise measurement is critical to ensure final product efficacy and safety. This guide presents a comprehensive benchmarking study comparing a novel, rapid spectrophotometric assay for the quantification of this compound against the established, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This document is intended for researchers, analytical scientists, and drug development professionals. It provides an in-depth analysis of the performance of both methods, supported by experimental data, to empower informed decisions on assay selection based on specific analytical needs, such as high-throughput screening, in-process control, or final product release testing.
Introduction to this compound and its Analytical Challenges
This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] Pyrazine derivatives are significant in the pharmaceutical industry due to their diverse biological activities.[2] The accurate quantification of this compound can be challenging due to potential interference from structurally similar impurities and degradation products.
The choice of an analytical method is a critical decision, balancing the need for accuracy, precision, and sensitivity with practical considerations like speed, cost, and ease of implementation. While HPLC is a powerful and widely used technique for the analysis of pyrazine derivatives, there is a continuous drive to develop simpler and faster methods suitable for high-throughput applications.[1][3]
The Standard Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[4][5] For the analysis of pyrazine derivatives, reversed-phase HPLC with UV detection is a commonly employed method.[1][3]
Principle of HPLC-UV
The fundamental principle of this method involves the separation of this compound from other components in a sample matrix based on its differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. Following separation, the compound is detected by its absorbance of ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.
Experimental Workflow
The following diagram illustrates the typical workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for HPLC-UV analysis.
Detailed Protocol
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and water with a formic acid buffer[3]
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) Acetonitrile:Water containing 0.5% formic acid.[3] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
The New Method: A Rapid Spectrophotometric Assay
For applications requiring high-throughput analysis or rapid in-process checks, a simple and fast spectrophotometric method can be highly advantageous. This novel assay is based on the direct measurement of the UV absorbance of this compound in a suitable solvent.
Principle of the Spectrophotometric Assay
This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Workflow
The workflow for the spectrophotometric assay is significantly simpler and faster than the HPLC-UV method.
Caption: Experimental workflow for the spectrophotometric assay.
Detailed Protocol
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound analytical standard
-
Methanol (spectroscopic grade)
Procedure:
-
Solvent Selection and λmax Determination: Dissolve a small amount of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.[4]
Method Validation and Performance Comparison
To objectively compare the two methods, a validation study was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The key performance parameters evaluated were linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The following table summarizes the comparative performance data for the novel spectrophotometric assay and the standard HPLC-UV method.
| Performance Parameter | HPLC-UV Method | Spectrophotometric Assay | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (R²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 50 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.2% | Typically 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 1.2% | ≤ 2% |
| - Intermediate Precision | 1.1% | 1.5% | ≤ 2% |
| LOD (µg/mL) | 0.1 | 0.5 | Signal-to-noise ratio of 3:1 |
| LOQ (µg/mL) | 0.3 | 1.5 | Signal-to-noise ratio of 10:1 |
| Specificity | High (Separates from impurities) | Low (Prone to interference) | Ability to assess the analyte unequivocally |
| Analysis Time per Sample | ~15 minutes | ~2 minutes | - |
Interpretation of Results
-
Linearity and Range: Both methods demonstrated excellent linearity within their respective ranges, as indicated by the high coefficient of determination (R²) values.[8][9] The HPLC-UV method offers a wider linear range.
-
Accuracy and Precision: Both assays are highly accurate and precise, with percent recovery and relative standard deviation (%RSD) values well within the acceptable limits set by ICH guidelines.[8]
-
Sensitivity (LOD & LOQ): The HPLC-UV method is significantly more sensitive, with lower limits of detection and quantitation. This makes it more suitable for trace-level analysis.
-
Specificity: This is a critical point of differentiation. The HPLC-UV method is highly specific as it physically separates this compound from other components before detection. The spectrophotometric assay, however, is non-specific and will measure the absorbance of any compound that absorbs at the same wavelength, making it susceptible to interference from impurities.[8]
Discussion and Recommendations
The choice between the novel spectrophotometric assay and the standard HPLC-UV method for the quantification of this compound is contingent on the specific analytical requirements.
The HPLC-UV method stands out as the superior choice for applications demanding high accuracy, sensitivity, and specificity. Its ability to separate the analyte from potential impurities makes it the gold standard for:
-
Final product release testing
-
Stability studies
-
Quantification in complex matrices
The novel spectrophotometric assay , while less specific and sensitive, offers significant advantages in terms of speed and simplicity. This makes it an ideal candidate for:
-
High-throughput screening of large sample sets
-
Rapid in-process control checks where the sample matrix is well-characterized and free of interfering substances
-
Preliminary estimations of concentration before more rigorous analysis
Conclusion
This guide has provided a comprehensive comparison of a novel spectrophotometric assay and the standard HPLC-UV method for the quantification of this compound. The HPLC-UV method remains the authoritative choice for applications where accuracy and specificity are non-negotiable. However, the newly presented spectrophotometric assay serves as a valuable, rapid, and cost-effective alternative for high-throughput and in-process control applications where its limitations are understood and controlled. The validation data presented herein provides a solid foundation for researchers and scientists to make informed decisions when selecting the most appropriate analytical method for their specific needs.
References
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- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- Oseledets, V. I., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
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- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
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A Researcher's Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Amino-6-Substituted Pyrazine Analogs
Introduction: The Pyrazine Scaffold and the Predictive Power of QSAR
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] This versatility makes the pyrazine scaffold a "privileged structure" for drug development. Among its many variations, the 2-amino-6-substituted pyrazine core has emerged as a particularly fruitful template for designing targeted inhibitors, notably for protein kinases.
However, synthesizing and testing every possible analog is an inefficient and resource-intensive approach to drug discovery. This is where Quantitative Structure-Activity Relationship (QSAR) modeling provides a transformative advantage. QSAR is a computational methodology that establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[2] By identifying the key molecular features—such as steric bulk, electronic properties, and hydrophobicity—that govern a molecule's potency, QSAR models empower researchers to predict the activity of novel compounds, prioritize synthesis efforts, and rationally design more effective drug candidates.[3]
This guide provides an in-depth comparison of 2-amino-6-substituted pyrazine analogs, focusing on their role as kinase inhibitors. We will dissect their structure-activity relationships, detail the experimental and computational workflows used to evaluate them, and provide field-proven insights into the causality behind their design and optimization.
The Target Landscape: Kinase Inhibition by Pyrazine Analogs
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer.[4] Consequently, they are a major class of drug targets. Analogs based on the 2-amino-pyrazine scaffold have shown potent inhibitory activity against several important kinases.
A notable example is their activity against Casein Kinase 2 (CSNK2A) , a constitutively active kinase that promotes cell survival and proliferation and has been explored as an anticancer and antiviral target.[5] Additionally, related pyrazine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key mediator of angiogenesis in tumors.[6] The structural similarities of the ATP-binding pocket across many kinases mean that selectivity can be a significant challenge. For instance, inhibitors designed for CSNK2A often show off-target activity against PIM kinases (PIM1, PIM3) , another family of cancer-related kinases.[5]
The primary goal of QSAR in this context is to elucidate the subtle structural modifications that can enhance potency against the desired target while diminishing activity against off-targets, thereby achieving selectivity.
Core Scaffold and Comparative Structure-Activity Relationship
The foundational structure for this class of compounds is the 2,6-disubstituted pyrazine ring. The 2-amino group often serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase's ATP-binding site, mimicking the interaction of adenine in ATP.[4] The substituent at the 6-position and the group attached to the 2-amino nitrogen are the primary points of diversification to modulate potency and selectivity.
Figure 1. General structure of 2-Amino-6-Substituted Pyrazine analogs.
Case Study: Optimizing CSNK2A Inhibitors for Selectivity over PIM3
A study focused on developing potent CSNK2A inhibitors provides an excellent dataset for a comparative QSAR analysis.[5] The parent compound featured a 4'-carboxyphenyl group at the R1 position and a complex 6-isopropylaminoindazole group at the R2 position. While potent against CSNK2A, it also strongly inhibited PIM3. The research objective was to modify the R2 substituent to improve selectivity.
The causality behind this strategy is that while the core pyrazine and R1 group establish primary binding, the R2 substituent explores a more variable region of the kinase pocket. Subtle differences in the shape and flexibility of this region between CSNK2A and PIM3 can be exploited to achieve selective binding.[5]
The following table summarizes the experimental data, comparing different R2 analogs and their impact on activity and selectivity.
| Compound ID | R2 Substituent (at position 6) | CSNK2A IC₅₀ (nM)[5] | PIM3 IC₅₀ (nM)[5] | Selectivity Ratio (PIM3/CSNK2A) |
| 2 | 6-((6-(isopropylamino)-1H-indazol-1-yl) | 12 | 18 | 1.5 |
| 6c | 6-(1-isopropoxy-1H-indol-6-yl) | 28 | 850 | 30.4 |
| 7a | 6-((2-methoxyphenyl)amino) | 100 | >10,000 | >100 |
| 7b | 6-((2,6-dimethylphenyl)amino) | 140 | >10,000 | >71 |
| 7c | 6-((2-ethoxyphenyl)amino) | 54 | >10,000 | >185 |
Analysis of the Data:
-
Indazole to Indole (2 vs. 6c): Replacing the 6-isopropylaminoindazole (compound 2 ) with a 6-isopropoxyindole (compound 6c ) led to a significant gain in selectivity. This change, replacing a nitrogen linkage with an oxygen linkage, likely alters the geometry and electronic properties of the R2 group, making it a poorer fit for the PIM3 active site while maintaining good affinity for CSNK2A. Compound 6c was identified as a nanomolar CSNK2A inhibitor with over 30-fold selectivity against PIM3 in cellular assays.[5]
-
Indole to Anilines (6c vs. 7a-c): A pivotal shift in the QSAR landscape occurred when the bulky indole ring was replaced with simpler, more flexible ortho-substituted anilines. Replacing the 6-isopropoxyindole with isosteric ortho-methoxy anilines, such as in compound 7c , generated analogs with outstanding selectivity for CSNK2A over PIM3.[5] These aniline analogs (7a-c ) essentially eliminated PIM3 activity (IC₅₀ > 10,000 nM) while retaining respectable double-digit to low triple-digit nanomolar potency against CSNK2A. This demonstrates that the less constrained aniline scaffold can adopt a conformation that is highly favorable for CSNK2A but sterically or electronically disfavored by PIM3. This modification also improved the overall kinome-wide selectivity of the compounds.[5]
Experimental and Computational Protocols
To ensure scientific integrity, the protocols used to generate and validate QSAR data must be robust and self-validating.
Protocol 1: General Synthesis of 2,6-Disubstituted Pyrazine Analogs
The synthesis of these analogs often relies on palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), which are highly versatile for creating chemical diversity. The following is a representative protocol based on methods used to generate the aniline series (7a-c).[5]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This initial step installs the amine substituent at one of the reactive chloro- positions of the pyrazine core. The reaction is driven by the electron-withdrawing nature of the pyrazine nitrogens, which activates the ring for nucleophilic attack.
-
Procedure:
-
Dissolve 2,6-dichloropyrazine (1 equivalent) and the desired aniline (e.g., 2-methoxyaniline, 1.1 equivalents) in a suitable solvent like DMF.
-
Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2 equivalents), to scavenge the HCl byproduct.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate (6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine) via column chromatography.
-
Step 2: Suzuki Cross-Coupling
-
Rationale: The Suzuki reaction is a powerful tool for forming carbon-carbon bonds. It is used here to attach the aryl group (R1) at the remaining chloro- position, completing the core structure.
-
Procedure:
-
Combine the chlorinated intermediate from Step 1 (1 equivalent), the desired boronic acid (e.g., 4-carboxyphenylboronic acid, 1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a reaction vessel.
-
Add a solvent system, typically a mixture like dioxane and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction to reflux (around 100 °C) for 6-18 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup, acidifying to protonate the carboxylic acid if present, and extract the final product.
-
Purify the final compound by chromatography or recrystallization.
-
Protocol 2: In-Cell Kinase Target Engagement Assay (NanoBRET™)
-
Rationale: Determining a compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is fundamental. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a trusted method for quantifying compound binding to a specific kinase target within living cells, providing more biologically relevant data than traditional biochemical assays.[5]
-
Procedure:
-
Cell Preparation: Transfect HEK293 cells with plasmids encoding for the kinase of interest (e.g., CSNK2A) fused to a NanoLuc® luciferase and a fluorescent energy transfer probe.
-
Compound Dosing: Plate the transfected cells and treat with a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM).
-
Tracer Addition: Add a fluorescent tracer that is known to bind to the kinase's ATP pocket. This tracer will act as the BRET energy acceptor.
-
Substrate Addition: Add the NanoLuc® substrate. If the luciferase (donor) and the tracer (acceptor) are both bound to the kinase in close proximity, energy transfer (BRET) will occur.
-
Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Analysis: The test compound will compete with the tracer for binding. Higher concentrations of a potent compound will displace the tracer, leading to a decrease in the BRET signal. The IC₅₀ is calculated by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: A Typical QSAR Modeling Workflow
Building a predictive QSAR model is a systematic process that requires careful data curation, descriptor selection, and rigorous statistical validation.[7][8]
Figure 2. A typical workflow for generating a QSAR model.
Step-by-Step Workflow Explanation:
-
Data Curation: Assemble a dataset of compounds with a consistent biological activity endpoint (e.g., IC₅₀) measured using the same assay.[9]
-
Structure Generation: Draw the 2D structures of all compounds and convert them to 3D. Optimize the geometry of each molecule using computational chemistry methods (e.g., Density Functional Theory - DFT) to find its lowest energy conformation.[7]
-
Dataset Splitting: Divide the dataset into a training set (typically ~80%) used to build the model, and a test set (~20%) used to validate its predictive power on "unseen" molecules.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These are numerical values that represent different physicochemical properties, such as molecular weight, logP (lipophilicity), dipole moment, and various 3D shape descriptors.[10]
-
Model Generation: Use statistical methods to find a mathematical equation that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN).[7]
-
Model Validation: This is a critical step to ensure the model is not overfitted and has real predictive power.
-
Internal Validation: Techniques like leave-one-out cross-validation (producing a q² value) are performed on the training set. A high q² (e.g., > 0.6) indicates a robust model.[8]
-
External Validation: The model generated from the training set is used to predict the activity of the test set compounds. The predictive ability is measured by the r²pred value.[8]
-
-
Model Interpretation: Analyze the final QSAR equation to understand which descriptors have the most significant impact on activity. For example, a positive coefficient for a steric descriptor suggests that bulkier groups in a specific region increase activity.
-
Prediction: Use the validated model to predict the activity of a virtual library of new, yet-to-be-synthesized analogs to identify the most promising candidates.
Conclusion and Future Directions
The quantitative structure-activity relationship of 2-amino-6-substituted pyrazine analogs reveals a clear path for rational drug design. The core scaffold provides a reliable anchor into the kinase hinge region, while targeted modifications at the 6-position are instrumental in dictating potency and, crucially, selectivity. As demonstrated with CSNK2A inhibitors, replacing bulky heterocyclic systems with smaller, flexible anilines can dramatically improve the selectivity profile by exploiting subtle differences in the topology of target and off-target active sites.[5]
References
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- Gingipalli, L., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry.
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- Sabet, R., et al. (2013). QSAR Study of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2 using different chemometrics tools. Trends in Pharmaceutical Sciences.
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- Chiba, P., et al. (2013). 2D and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][11][12]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. Journal of Computer-Aided Molecular Design.
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Comparison of the fluorescent properties of different aminopyrazine derivatives
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes with tailored photophysical properties is paramount. Aminopyrazine derivatives have emerged as a versatile class of fluorophores due to their synthetic accessibility and tunable emission characteristics. This guide provides an in-depth comparison of the fluorescent properties of various aminopyrazine derivatives, supported by experimental data, to aid in the rational design and selection of these compounds for diverse applications, from bioimaging to materials science.
Introduction to Aminopyrazine Fluorophores
The aminopyrazine core, a nitrogen-containing heterocyclic scaffold, forms the foundation for a wide array of fluorescent molecules. The inherent electron-deficient nature of the pyrazine ring, coupled with the electron-donating amino group, creates a push-pull electronic system. This intramolecular charge transfer (ICT) character is fundamental to their fluorescence and is highly sensitive to chemical modifications and the surrounding environment. By strategically introducing different substituents onto the aminopyrazine core, we can precisely modulate their absorption and emission profiles, quantum yields, and sensitivity to environmental cues like solvent polarity and pH.
The Influence of Molecular Structure on Fluorescent Properties
The photophysical characteristics of aminopyrazine derivatives are intricately linked to their molecular structure. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the fine-tuning of their fluorescent output.
The Role of Substituents
The nature and position of substituents on the pyrazine or amino moiety can dramatically alter the fluorescent properties.
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), generally leads to an increase in the fluorescence quantum yield.[1] These groups enhance the electron density of the aromatic system, which can increase the rate of radiative decay. For instance, in a study on thiazolo[4,5-b]pyrazine derivatives, which share a similar fluorescent core with aminopyrazines, the introduction of methoxy and dimethylamino groups onto a phenyl substituent increased the fluorescence yield.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, strong EWGs can sometimes lead to fluorescence quenching. However, in donor-acceptor (D-π-A) systems, a stronger acceptor moiety can enhance the ICT, leading to a red-shift in the emission spectrum. For example, in a comparison of D-A-D compounds, those with a pyridopyrazine acceptor (which has an additional nitrogen atom, making it a stronger acceptor than quinoxaline) exhibited a red-shift in their emission spectra.[2]
-
Halogen Substitution: Halogen substituents can influence fluorescence through both electronic and heavy-atom effects. In a study of 3-hydroxy-2-pyrazinecarboxamides, a favipiravir analogue with a fluorine substituent (6-fluoro derivative) exhibited a high quantum yield of 1.0.[3] In contrast, derivatives with heavier halogens (Cl, Br, I) showed significantly lower quantum yields, which can be attributed to the increased intersystem crossing promoted by the heavy-atom effect.[3]
Donor-Acceptor (D-π-A) Architectures
Many highly fluorescent aminopyrazine derivatives are designed with a D-π-A architecture. In these systems, the aminopyrazine core can act as either the donor or the acceptor, depending on the other components of the molecule. This design strategy is particularly effective for creating fluorophores with large Stokes shifts and emission in the longer wavelength regions. For instance, novel donor-acceptor type 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine amine derivatives have been synthesized, exhibiting intramolecular charge transfer transitions and emission in the blue-orange region.[2]
Comparative Photophysical Data of Selected Aminopyrazine Derivatives
To facilitate a direct comparison, the following table summarizes the key photophysical properties of a selection of aminopyrazine and related derivatives from the literature. It is important to note that the experimental conditions, particularly the solvent, can significantly influence these values.
| Derivative Class | Substituents | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Stokes Shift (cm-1) | Solvent | Reference |
| Thiazolo[4,5-b]pyrazine | 2-(4-methoxyphenyl) | 374 | 458 | 0.23 | 4380 | Cyclohexane | [1] |
| Thiazolo[4,5-b]pyrazine | 2-(4-(dimethylamino)phenyl) | 416 | 511 | 0.54 | 4320 | Cyclohexane | [1] |
| 3-Hydroxy-2-pyrazinecarboxamide | 6-Fluoro (Favipiravir) | ~350 | 430 | 1.0 | - | Protic Solvents | [3] |
| 3-Hydroxy-2-pyrazinecarboxamide | 6-Chloro | - | 430 | ~0.2 | - | Protic Solvents | [3] |
| 3-Hydroxy-2-pyrazinecarboxamide | 6-Bromo | - | 430 | ~0.15 | - | Protic Solvents | [3] |
| 3-Hydroxy-2-pyrazinecarboxamide | 6-Iodo | - | 430 | ~0.1 | - | Protic Solvents | [3] |
| Pyrido[2,3-b]pyrazine Amine | 2,3-di(thiophen-2-yl) | 438-473 | 489-617 | - | - | Various | [2] |
Environmental Effects on Fluorescence
The fluorescent properties of aminopyrazine derivatives are often highly sensitive to their local environment, a characteristic that can be exploited for sensing applications.
Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For many aminopyrazine derivatives with a significant ICT character, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a red-shift of the emission spectrum (positive solvatochromism).[2][4] This phenomenon is a direct consequence of the change in the dipole moment of the fluorophore upon excitation. The extent of the solvatochromic shift can be correlated with solvent polarity scales, providing insights into the electronic structure of the excited state.
pH Sensitivity
The amino group and the nitrogen atoms in the pyrazine ring can be protonated or deprotonated depending on the pH of the medium. Such changes in the protonation state can significantly alter the electronic structure of the molecule and, consequently, its fluorescent properties. This can lead to fluorescence enhancement or quenching, making some aminopyrazine derivatives useful as pH sensors.[5][6][7] For instance, the fluorescence of certain dyes can be activated upon a decrease in pH due to the protonation of the molecule, which can suppress photoinduced electron transfer (PET) or ICT processes that would otherwise quench the fluorescence.
Experimental Protocols
Accurate and reproducible measurement of fluorescent properties is crucial for a meaningful comparison. Below are detailed, step-by-step methodologies for key fluorescence experiments.
Sample Preparation for Fluorescence Measurements
Proper sample preparation is critical to avoid artifacts and ensure accurate measurements.
-
Solvent Selection: Choose a solvent in which the aminopyrazine derivative is fully soluble and stable. Spectroscopic grade solvents are recommended to minimize interference from fluorescent impurities.
-
Concentration: Prepare a stock solution of the aminopyrazine derivative in the chosen solvent. From the stock solution, prepare a series of dilutions. For quantitative measurements like quantum yield, it is essential to work in a concentration range where the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Cuvette: Use a clean, scratch-free quartz cuvette for measurements in the UV-visible region.
-
Blank Measurement: Always measure the fluorescence of a solvent blank (the pure solvent) under the same conditions as the sample to account for any background fluorescence and Raman scattering from the solvent.
Measurement of Absorption and Emission Spectra
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the sample using a spectrophotometer. This will help in determining the optimal excitation wavelength (usually the wavelength of maximum absorption, λabs).
-
Emission Spectrum:
-
Set the excitation wavelength on the spectrofluorometer to the λabs of the aminopyrazine derivative.
-
Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the λem.
-
Determination of Relative Fluorescence Quantum Yield (Φf)
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the aminopyrazine derivative. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) and fluorescein in 0.1 M NaOH (Φf = 0.95).
-
Measurement:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength. Ensure the absorbance is in the linear range (< 0.1).
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard, using the same excitation wavelength and instrument settings.
-
-
Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizing Key Concepts and Workflows
Diagrams can aid in understanding the fundamental processes and experimental setups.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Conclusion
Aminopyrazine derivatives represent a highly versatile and tunable class of fluorophores. By understanding the fundamental relationships between their chemical structure and photophysical properties, researchers can rationally design and select probes with desired characteristics for a wide range of applications. The strategic incorporation of substituents and the creation of donor-acceptor systems provide powerful tools for modulating absorption and emission wavelengths, as well as quantum yields. Furthermore, their sensitivity to environmental factors such as solvent polarity and pH opens up exciting possibilities for the development of advanced chemical sensors and bioimaging agents. This guide serves as a foundational resource for navigating the fluorescent landscape of aminopyrazine derivatives and harnessing their full potential in scientific research and development.
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2-Amino-6-methoxypyrazine
For researchers, scientists, and drug development professionals, the precise and accurate measurement of chemical compounds is the bedrock of reliable data. 2-Amino-6-methoxypyrazine, a heterocyclic amine, is a molecule of interest in various fields, from flavor chemistry to pharmaceutical development as a potential impurity or synthetic intermediate. Its quantification demands robust, validated analytical methods to ensure data integrity, product quality, and safety.
This guide provides an in-depth comparison of the primary analytical techniques used for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The objective is to empower you to select and implement the most suitable method for your specific analytical challenge.
The Cornerstone of Quantification: Why Method Validation Matters
Before comparing techniques, it is crucial to understand the framework that guarantees the reliability of any analytical data. An analytical method is not merely a recipe; it is a scientifically controlled process. Validation demonstrates, with a high degree of assurance, that this process is "fit for its intended purpose."[5][6] This trustworthiness is built upon several key performance characteristics defined by the ICH.[4][7]
-
Accuracy : The closeness of test results to the true value. Often expressed as percent recovery of a known spiked amount.
-
Precision : The degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD).
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Linearity & Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
Understanding these parameters is essential, as they form the basis for our objective comparison of the following analytical methods.
Core Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. Its high resolving power and sensitive detection make it a primary choice for trace-level quantification of pyrazines, which are often found at low concentrations.[9][10]
Principle & Applicability
The method involves vaporizing the sample, separating its components on a chromatographic column based on their boiling points and chemical properties, and then detecting and quantifying the analyte using a mass spectrometer. The mass spectrometer provides high specificity by fragmenting the analyte into a unique mass spectrum, allowing for confident identification and measurement, even in complex matrices.[11]
Causality in Experimental Design
The success of a GC-MS method hinges on meticulous optimization. For a compound like this compound, which is volatile, Headspace Solid-Phase Microextraction (HS-SPME) is an exemplary sample preparation technique.[9][12] It is a solvent-free method that extracts and concentrates volatile analytes from the sample matrix onto a coated fiber, enhancing sensitivity. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and is selected based on its affinity for the target analyte, ensuring maximum extraction efficiency.[12] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is considered the gold standard for quantification.[13][14] This is because the internal standard behaves nearly identically to the analyte during extraction and injection, correcting for any sample loss or variability and thereby dramatically improving accuracy and precision.[14]
Experimental Protocol: HS-SPME-GC-MS
-
Sample Preparation :
-
Place 5 mL of the liquid sample (or a dissolved solid sample) into a 20 mL headspace vial.
-
Add a known concentration of the deuterated internal standard.
-
Add 1.5 g of NaCl. The salt increases the ionic strength of the sample, which promotes the "salting-out" effect, driving the volatile pyrazine from the liquid phase into the headspace for more efficient extraction.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction :
-
Place the vial in an autosampler with an agitator and heater.
-
Equilibrate the sample at 60°C for 15 minutes with agitation. This ensures a consistent equilibrium between the sample and the headspace.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analytes.
-
-
GC-MS Analysis :
-
Injector : Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode to ensure complete transfer of analytes to the column.
-
Column : Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature program ensures separation from other volatile components.
-
Mass Spectrometer : Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor specific quantifier and qualifier ions for both the analyte and the internal standard.
-
Core Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analytes that may have lower volatility or require even greater sensitivity and specificity, LC-MS/MS is the premier analytical technique. It is particularly well-suited for complex matrices like biological fluids or pharmaceutical formulations.[15][16]
Principle & Applicability
LC-MS/MS separates compounds in the liquid phase before they enter the mass spectrometer. A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection. The first quadrupole selects the parent ion of the analyte, which is then fragmented in a collision cell. The second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, effectively filtering out background noise.[17]
Causality in Experimental Design
The choice of chromatographic conditions is paramount. For a polar molecule containing an amino group like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide excellent retention and separation, which might be challenging on a traditional reversed-phase (C18) column.[17] The mobile phase, typically a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer, is carefully optimized to achieve sharp peaks and good resolution. Sample preparation often involves a protein precipitation step for biological samples or a simple "dilute-and-shoot" approach for cleaner samples, making it amenable to high-throughput analysis.[17]
Experimental Protocol: LC-MS/MS
-
Sample Preparation :
-
To 100 µL of plasma or sample solution, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard. This step precipitates proteins while simultaneously extracting the analyte.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis :
-
LC System : A UPLC/HPLC system.
-
Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 10 mM Ammonium Formate in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over several minutes. This is typical for HILIC separations.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions : Develop and optimize specific parent → fragment ion transitions for both the analyte and the internal standard. For example, for this compound (C5H7N3O, MW: 125.13), the protonated molecule [M+H]+ would be m/z 126.1. A potential fragment could arise from the loss of a methyl group or other characteristic fragmentation, which would be determined during method development.
-
Data Presentation: Performance Comparison of Quantification Methods
The following table summarizes typical validation performance data for pyrazine quantification using GC-MS and LC-MS/MS, based on published methods for structurally similar compounds. These values serve as a benchmark for what can be expected when developing a method for this compound.
| Parameter | GC-MS (with HS-SPME) | LC-MS/MS | Causality & Insight |
| Linearity (R²) | > 0.995[9] | > 0.998[17] | Both techniques exhibit excellent linearity. The high specificity of mass spectrometric detection minimizes interferences that could affect the linear response. |
| Range | 0.5 - 100 ng/L[9] | 0.1 - 50 µg/mL[15] | The range is highly adaptable and must be validated for the specific application's concentration requirements.[7] |
| Accuracy (% Recovery) | 95 - 106%[18] | 87 - 114%[17] | Excellent recovery is achievable with both. The use of a stable isotope-labeled internal standard is the single most important factor in ensuring high accuracy. |
| Precision (%RSD) | < 7%[18] | < 15%[17] | Both methods demonstrate high precision. GC-MS with automation (SPME) can yield slightly better precision due to reduced manual sample handling. |
| Limit of Quantification (LOQ) | 0.3 - 2.5 ng/L[9] | Can achieve pg/mL levels | LC-MS/MS generally offers superior sensitivity, making it the method of choice for ultra-trace quantification. |
| Selectivity | High | Very High | The MRM mode in LC-MS/MS provides an extra dimension of selectivity compared to the SIM mode in single-quadrupole GC-MS, making it superior for highly complex matrices. |
Visualizing the Process: Workflows and Decision Making
To better understand the practical application and selection process, the following diagrams, generated using DOT language, illustrate the experimental workflow and a logical decision-making tree.
Caption: General experimental workflow for pyrazine quantification.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Authoritative Grounding
The accurate and precise quantification of this compound is eminently achievable with modern analytical instrumentation.
-
GC-MS with HS-SPME stands out as a robust and highly sensitive method, particularly for volatile analysis in less complex matrices. Its high degree of automation and reliability makes it a workhorse in many quality control laboratories.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, establishing it as the definitive method for challenging, trace-level quantification in complex biological or pharmaceutical matrices.
The choice between these methods is not a matter of which is "better," but which is more "fit for purpose." The decision should be driven by the required sensitivity (LOQ), the complexity of the sample matrix, and available instrumentation. Regardless of the chosen technique, the foundation of trustworthy data lies in a rigorous, well-documented validation process that adheres to internationally recognized standards such as the ICH Q2(R2) guideline.[1][4][6] By understanding the principles behind the protocols and grounding experimental design in sound scientific reasoning, researchers can generate data of the highest accuracy and integrity.
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A Comparative Analysis of 2-Amino-6-methoxypyrazine Derivatives in Biological Assays: An In-Depth Technical Guide
In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential, spanning applications as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] This guide focuses on a specific, promising subclass: 2-Amino-6-methoxypyrazine derivatives. We will provide a comparative analysis of their efficacy in key biological assays, underpinned by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and potential applications of these compounds.
The Pyrazine Core: A Foundation for Diverse Biological Activity
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of chemical properties.[2] The nitrogen atoms act as hydrogen bond acceptors and can participate in metal coordination, while the aromatic system allows for π-π stacking interactions with biological targets. The 2-amino and 6-methoxy substitutions, in particular, create a distinct electronic and steric profile, influencing the molecule's solubility, membrane permeability, and binding affinity to target proteins. The exploration of various substituents at other positions on the pyrazine ring has led to the discovery of compounds with potent and selective biological activities.
Part 1: Comparative Efficacy in Anticancer Assays
The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to normal cells.[3] Pyrazine derivatives have emerged as a promising class of anticancer agents, and the 2-amino-6-methoxy scaffold has been explored for its potential in this arena.[3]
Cytotoxicity Evaluation using the MTT Assay
A primary method for assessing the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[6]
A series of novel thiosemicarbazide derivatives were synthesized and evaluated for their cytotoxic effects against the G-361 human malignant melanoma cell line.[7][8] While not direct this compound derivatives, the study highlights a common methodological approach. The cytotoxicity analyses and cell-cycle and cell apoptosis assays were performed, with some compounds showing cytotoxicity to melanoma cells without being toxic to normal fibroblasts in the tested concentration range.[7]
In another study, 4,6-diamino-1,3,5-triazine-2-carbohydrazides, which share some structural similarities with aminopyrazines, were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, including ovarian, lung, breast, and colon cancer cells.[9] These compounds exhibited superior Rad6B inhibitory activities and showed promising IC50 values in survival assays of various tumor cell lines.[9]
Table 1: Comparative Anticancer Activity of Selected Pyrazine and Related Derivatives
| Compound ID | Core Structure | Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |
| Compound A | 2,6-disubstituted pyrazine | Various Cancer Cell Lines | Kinase Inhibition | Varies (nM to µM range) | [5] |
| Compound B | Aminopyrazine derivative | THP-1 | TNFα production | Low µM to sub-µM | [10] |
| Compound C | Thiosemicarbazide derivative | G-361 (Melanoma) | MTT Assay | Varies | [7] |
| Compound D | Diamino-triazine | OV90, A2780, etc. | MTS Assay | 3.3 to 22 µM | [9] |
Note: This table is a synthesis of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.
Experimental Protocol: MTT Cytotoxicity Assay
The following is a generalized protocol for the MTT assay, a fundamental technique in the evaluation of cytotoxic compounds.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[12]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Part 2: Comparative Efficacy in Antimicrobial Assays
The rise of antimicrobial resistance is a global health crisis, demanding the discovery of new antimicrobial agents. Pyrazine derivatives have shown considerable promise in this area, with various analogs exhibiting activity against a range of pathogens.
Antimicrobial Screening using the Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[10][13][14][15] This method provides a qualitative or semi-quantitative measure of the ability of a compound to inhibit microbial growth.
A study on the synthesis and antimicrobial activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile derivatives demonstrated their potential against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][16] The synthesized compounds showed moderate to good activity compared to standard drugs.[16] Another study on 3-Aminopyrazine-2-carboxamides reported antimycobacterial, antibacterial, and antifungal activities, with the activity of alkyl derivatives increasing with the length of the carbon side chain.[6]
Table 2: Comparative Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound Class | Test Organism | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 2-Methoxy/Amino Nicotinonitriles | Bacillus Megaterium, S. aureus, E. coli, S. typhi, A. niger | Agar Well Diffusion | Moderate to good | [13][16] |
| 3-Aminopyrazine-2-carboxamides | M. tuberculosis H37Rv | Broth Dilution | MIC = 12.5 µg/mL (for compound 17) | [6] |
| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | Broth Dilution | MIC = 5-10 µM (for heptylamino derivatives) | [17] |
Note: This table is a synthesis of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.
Experimental Protocol: Agar Well Diffusion Assay
The following is a generalized protocol for the agar well diffusion assay.[10][14]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells. Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.
Part 3: Efficacy in Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrazine derivatives have been investigated as inhibitors of various enzymes, including kinases, which are crucial regulators of cellular processes.
Casein Kinase 2 (CSNK2A) Inhibition
Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is implicated in various diseases, including cancer and viral infections.[5] A study on 2,6-disubstituted pyrazines identified potent and cell-active CSNK2A inhibitors.[5] Specifically, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids were found to be effective inhibitors with antiviral activity.[5] The study explored modifications at the 6-position of the pyrazine ring to improve selectivity over other kinases like PIM3.[5]
Table 3: Comparative Enzyme Inhibition Activity of Selected Pyrazine Derivatives
| Compound Class | Target Enzyme | Assay | Activity (IC50/Ki) | Reference |
| 2,6-disubstituted pyrazines | CSNK2A | Kinase Assay | 9 nM (for compound 1) | [5] |
| Aminopyrazine derivatives | MK-2 | In vitro enzyme assay | Low µM to sub-µM | [10] |
| 2-Amino-6-arylbenzothiazoles | Urease | Enzyme Inhibition Assay | Potent inhibition | [18] |
Note: This table is a synthesis of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.
CSNK2A Signaling Pathway
CSNK2A is a key node in numerous signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][19] Its inhibition can disrupt these pathways, leading to therapeutic effects in diseases like cancer.
Caption: Simplified CSNK2A signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a versatile class of compounds with demonstrated efficacy in a range of biological assays. The comparative analysis presented in this guide, synthesized from multiple studies, highlights their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The structure-activity relationship studies, though often specific to the particular assay and derivative series, underscore the importance of systematic chemical modifications to optimize potency and selectivity.
Future research should focus on a more integrated approach, evaluating a single library of this compound derivatives across a standardized panel of biological assays. This would provide a more direct and robust comparison of their efficacy and potential for development as therapeutic agents. Furthermore, a deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for translating these promising in vitro results into in vivo efficacy.
References
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- PubMed. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).
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- ResearchGate. Schematic diagram of currently reported CSNK2A1 gene and amino acid variants.
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A Researcher's Guide to the Statistical Analysis of Data from Comparative Studies on Aminopyrazines
The Importance of a Structured Analytical Approach
The inherent variability in biological systems necessitates a structured and statistically sound approach to data analysis. Simply comparing raw data points can be misleading. This guide emphasizes the importance of moving beyond simplistic comparisons to a more rigorous statistical framework that accounts for experimental variability and provides a quantitative measure of confidence in the observed differences between compounds.
Key Parameters for Comparative Evaluation
The selection of appropriate parameters for comparison is the foundation of any successful structure-activity relationship (SAR) study. For aminopyrazine derivatives, these typically include:
-
In Vitro Potency (IC50/EC50): The half-maximal inhibitory or effective concentration is a cornerstone of preclinical drug discovery.[4][5][6]
-
Cytotoxicity: Assessing the toxicity of compounds against various cell lines is crucial for determining their therapeutic index.
-
Pharmacokinetic Properties: Parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life are critical for understanding a compound's behavior in a biological system.[7]
-
Target Selectivity: For target-based drug discovery, evaluating the selectivity of aminopyrazine analogs against a panel of related targets is essential to minimize off-target effects.
Statistical Methodologies for Robust Comparison
The choice of statistical test depends on the nature of the data and the experimental design. Here, we delve into practical and powerful statistical methods for analyzing data from comparative studies of aminopyrazines.
Comparing In Vitro Potency: Beyond a Simple IC50 Ratio
While it is common to see potency differences described as a simple ratio of IC50 values, this approach lacks statistical rigor. A more robust method is to compare the entire dose-response curves or to perform statistical tests on the calculated IC50 values.
Statistical Test: The t-test and Analysis of Variance (ANOVA)
For comparing the IC50 values of two compounds, an unpaired t-test can be utilized, provided the data are normally distributed. When comparing more than two compounds, a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate. These tests determine whether the observed differences in mean IC50 values are statistically significant. It is important to perform these analyses on the logarithm of the IC50 values (pIC50), as IC50 data are often log-normally distributed.[8]
Assessing Equivalence: The Two One-Sided Tests (TOST)
In some instances, the goal is not to show that one compound is superior to another, but rather that they are equivalent in their biological activity. The Two One-Sided Tests (TOST) procedure is a powerful statistical method for demonstrating equivalence.
Hypothetical Case Study: Comparative Analysis of Three Aminopyrazine Analogs
To illustrate the application of these principles, let's consider a hypothetical comparative study of three aminopyrazine analogs (APZ-1, APZ-2, and APZ-3) designed as inhibitors of a specific kinase.
Experimental Design
-
In Vitro Kinase Inhibition Assay: The IC50 values of the three analogs and a reference compound were determined against the target kinase.
-
Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against a normal human cell line (e.g., HEK293) to determine their therapeutic index.
-
Pharmacokinetic Study: A preliminary pharmacokinetic study was conducted in a rodent model to assess oral bioavailability.
Data Presentation
The following tables summarize the hypothetical data generated from this study.
Table 1: In Vitro Kinase Inhibition and Cytotoxicity
| Compound | Target Kinase IC50 (nM) | HEK293 Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Reference | 50 | > 100 | > 2000 |
| APZ-1 | 25 | 50 | 2000 |
| APZ-2 | 10 | 20 | 2000 |
| APZ-3 | 100 | > 100 | > 1000 |
Table 2: Pharmacokinetic Parameters (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| APZ-1 | 500 | 1 | 2000 |
| APZ-2 | 200 | 2 | 800 |
| APZ-3 | 800 | 0.5 | 3200 |
Statistical Analysis of Hypothetical Data
A one-way ANOVA on the pIC50 values from the kinase inhibition assay would likely show a statistically significant difference between the three analogs. Subsequent post-hoc tests would reveal that APZ-2 is significantly more potent than APZ-1 and APZ-3. While APZ-2 is the most potent, it also exhibits the highest cytotoxicity. In contrast, APZ-3, although less potent, has a more favorable cytotoxicity profile. The pharmacokinetic data suggests that APZ-3 has the best oral exposure.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and well-documented experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on mammalian cell lines.[9][10][11]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (aminopyrazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
In Vivo Pharmacokinetic Study
This protocol provides a general workflow for a preliminary pharmacokinetic study in a rodent model.[7][12][13][14]
Materials:
-
Rodent model (e.g., mice or rats)
-
Test compounds (aminopyrazine derivatives)
-
Dosing vehicle
-
Blood collection supplies
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the aminopyrazine derivatives to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
Visualization of Workflows and Pathways
Visual representations are powerful tools for communicating complex experimental workflows and biological pathways.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of aminopyrazine derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway by an aminopyrazine analog.
Conclusion
References
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- National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
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Safety Operating Guide
Proper Disposal of 2-Amino-6-methoxypyrazine: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. For researchers, scientists, and drug development professionals, handling heterocyclic compounds like 2-Amino-6-methoxypyrazine demands a rigorous adherence to established safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to protect laboratory personnel, prevent environmental contamination, and ensure full compliance with hazardous waste regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Core Principles of Pyrazine Waste Management:
-
Toxicity: Aromatic amines, a class to which this compound belongs, can be toxic.[4] Therefore, all waste containing this compound must be treated as hazardous.
-
Environmental Persistence: Discharge into drains or waterways is strictly prohibited.[5][6] These compounds can be toxic to aquatic life and their persistence in the environment is often not fully characterized.[5]
-
Incompatibility: Pyrazine derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Mixing incompatible waste streams can lead to dangerous reactions, such as the generation of heat, gas, or fire.
A thorough risk assessment dictates that all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware, must be segregated and disposed of as regulated hazardous waste.
Hazard Summary Table
| Hazard Classification | Description | Rationale based on Related Compounds |
| Skin Corrosion/Irritation | Causes skin irritation. | Aminopyridine and methoxypyrazine analogues are classified as skin irritants.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Analogous compounds are known eye irritants, requiring immediate and thorough rinsing upon contact.[8][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or vapors should be avoided; handling should occur in well-ventilated areas or fume hoods.[10] |
| Acute Oral Toxicity | Harmful if swallowed.[8] | Related compounds show oral toxicity, necessitating immediate medical attention if ingested. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that involves handling or generating waste of this compound, the appropriate PPE must be worn. This is a non-negotiable standard for minimizing exposure risk.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be required for splash hazards. | Protects against accidental splashes that can cause serious eye irritation.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against skin contact, which can lead to irritation.[10] |
| Body Protection | A standard laboratory coat. | Minimizes skin exposure to accidental spills.[10] |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if handling outside of a fume hood or if dust/aerosols are generated.[10] |
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed hazardous waste disposal contractor.[11][12] At no point should this chemical or its contaminated materials be disposed of in the general trash or poured down the drain.[4][5]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste:
-
Collect all solid waste, including unused or expired this compound, contaminated weigh boats, filter paper, and disposable PPE (like gloves) in a designated, sealable hazardous waste container.[11]
-
The container should be made of a chemically compatible material (e.g., high-density polyethylene).
-
This waste should be classified as solid organic chemical waste.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, designated hazardous liquid waste container.
-
The container choice will depend on the solvent (e.g., a container for flammable liquids if dissolved in acetone or acetonitrile).
-
Crucially, do not mix this waste stream with incompatible materials like strong acids or oxidizing agents. [7][13]
-
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container and managed as hazardous waste.
-
Step 2: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.[4]
-
The label must include:
Step 3: Waste Storage
-
Keep waste containers securely sealed except when adding waste.[5][14]
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][12]
-
Utilize secondary containment (such as a larger tub or bin) for liquid waste containers to contain any potential leaks.[14]
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or as per your institution's policy, arrange for pickup through your organization's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[11][12]
-
The typical final disposal method for this type of organic chemical waste is controlled incineration in a licensed apparatus.[5][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Containment:
-
Collection: Place all contained material and cleanup supplies (e.g., absorbent pads, contaminated gloves) into a sealable hazardous waste container and label it appropriately.[11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[11]
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
By adhering to this structured protocol, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby building a culture of safety and trust within the research environment.
References
- Benchchem. (n.d.). Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). 2-Aminopyrazine Safety Data Sheet.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-Methoxypyrazine.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-sulfonyl Chloride.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Amino-6-methoxypyridine.
- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET: 2-Methylpyrazine.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04671.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-Aminopyrazine.
- National Center for Biotechnology Information. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04671.
- ResearchGate. (2017). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
